molecular formula C27H39NO2 B1662279 VDM11 CAS No. 313998-81-1

VDM11

Katalognummer: B1662279
CAS-Nummer: 313998-81-1
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: WUZWFRWVRHLXHZ-ZKWNWVNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty amide acyl hydrolase (FAAH) within the neurons. VDM11 is an AEA transport inhibitor with essentially no activity on either the central cannabinoid receptor (CB1), peripheral cannabinoid receptor (CB2), or the vanilloid receptor 1 (VR1). However, this compound inhibits FAAH and monoacylglycerol lipase (MAGL) and may act as an alternative FAAH substrate. At a concentration of 3 µM, this compound, like AM404, inhibits glutamergic synaptic transmission between hippocampal neurons. The mechanism of this effect may be a direct action on sodium channels. Thus, the use of anandamide analogs as uptake inhibitors and interpretation of the results must be undertaken with care.>VDM-11 is a selective inhibitor of the anandamide membrane transporter.>A potent and selective inhibitor of the anandamide membrane transporter (AMT) with IC50 values of 4-11 μM. Displays negligible agonist activity at the hVR1 receptor and very weak action at CB1 and CB2 receptors. Ki values are > 5-10 μM at CB1 and CB2. Active in vivo. 

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZWFRWVRHLXHZ-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=C(C=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694025
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313998-81-1
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313998-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VDM 11
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VDM-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQF3UL3Q4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

VDM11: A Technical Guide to its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11 is a pivotal pharmacological tool in the study of the endocannabinoid system, primarily recognized for its role as a potent inhibitor of the anandamide membrane transporter (AMT). This action elevates extracellular anandamide levels, thereby potentiating the effects of this endogenous cannabinoid. In addition to its primary target, this compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in endocannabinoid degradation. This multifaceted mechanism of action culminates in a range of neuromodulatory effects, including influences on synaptic transmission, neuroinflammation, and behavior. This technical guide provides an in-depth analysis of this compound's mechanism of action in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Anandamide Reuptake and Degradation

This compound's principal mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative transporter responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the neuron. By blocking this transporter, this compound effectively increases the concentration and prolongs the signaling of AEA in the synapse.

Furthermore, this compound has been demonstrated to inhibit two key enzymes responsible for the degradation of endocannabinoids:

  • Fatty Acid Amide Hydrolase (FAAH): The primary enzyme for the intracellular hydrolysis of anandamide.

  • Monoacylglycerol Lipase (MAGL): The main enzyme for the degradation of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).

This dual action of inhibiting both reuptake and degradation significantly amplifies endocannabinoid signaling.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against FAAH and MAGL has been quantified in several studies. The presence of bovine serum albumin (BSA) in assays can influence the apparent potency of lipophilic compounds like this compound.

Target EnzymeIC50 (with 0.125% BSA)IC50 (without BSA)Reference
Fatty Acid Amide Hydrolase (FAAH)2.6 µM1.6 µM[1][2]
Monoacylglycerol Lipase (MAGL)14 µM6 µM[1][2]

Note: Specific Ki or IC50 values for this compound's inhibition of the anandamide membrane transporter (AMT) are not consistently reported in the literature, though its function as an AMT inhibitor is well-established through functional assays.

Downstream Signaling Pathways

By increasing the availability of anandamide, this compound indirectly activates cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central nervous system. Activation of CB1 receptors initiates a cascade of intracellular signaling events that modulate neuronal function.

Canonical CB1 Receptor Signaling

G This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Anandamide_ext Extracellular Anandamide CB1R CB1 Receptor Anandamide_ext->CB1R Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi_o->Ca_channel Inhibits K_channel GIRK Channels Gi_o->K_channel Activates cAMP cAMP PKA Protein Kinase A (PKA) Neurotransmitter_release Neurotransmitter Release

This compound-induced CB1 receptor signaling cascade.
Modulation of Neuroinflammation

This compound has been shown to attenuate neuroinflammatory processes. This is thought to occur through the CB1 receptor-mediated downregulation of pro-inflammatory cytokine production.

G This compound This compound Anandamide Increased Anandamide This compound->Anandamide CB1R CB1 Receptor Activation Anandamide->CB1R Signaling_Cascade Intracellular Signaling Cascade CB1R->Signaling_Cascade NF_kB NF-κB Pathway Signaling_Cascade->NF_kB Inhibits MAPK MAPK Pathways (p38, JNK, ERK) Signaling_Cascade->MAPK Modulates Cytokine_Production Pro-inflammatory Cytokine Production TNFa TNF-α IL1b IL-1β IL6 IL-6

This compound's role in modulating neuroinflammatory pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FAAH and MAGL Inhibition Assays

This protocol outlines a general procedure for determining the IC50 values of this compound for FAAH and MAGL.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Termination and Analysis cluster_3 Data Analysis A Prepare rat brain homogenates B Prepare this compound stock solution in DMSO C Prepare substrate (e.g., [3H]anandamide for FAAH, [3H]2-oleoylglycerol for MAGL) D Pre-incubate brain homogenate with varying concentrations of this compound (or vehicle) for 15 min at 37°C E Add substrate to initiate the reaction D->E F Incubate for a defined period (e.g., 30 min at 37°C) E->F G Stop the reaction (e.g., with chloroform/methanol) F->G H Separate the radioactive product from the substrate (e.g., by thin-layer chromatography) G->H I Quantify radioactivity (e.g., with a scintillation counter) H->I J Calculate percentage inhibition for each this compound concentration I->J K Plot a dose-response curve and determine the IC50 value J->K

Workflow for FAAH/MAGL inhibition assay.

Detailed Steps:

  • Preparation of Brain Homogenates: Homogenize rat brains in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare membrane and cytosolic fractions by centrifugation.

  • Incubation: In a 96-well plate, pre-incubate the appropriate brain fraction with a range of this compound concentrations (typically from nanomolar to high micromolar) or vehicle (DMSO) for 15 minutes at 37°C.

  • Reaction Initiation: Add the radiolabeled substrate to each well to start the enzymatic reaction.

  • Termination: After a specific incubation time (e.g., 30 minutes), stop the reaction by adding a solvent mixture like chloroform/methanol.

  • Product Separation: Separate the hydrolyzed radioactive product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or liquid chromatography.

  • Quantification: Quantify the amount of radioactive product using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiological Recordings in Nucleus Accumbens Slices

This protocol describes how to measure the effect of this compound on neuronal activity in the nucleus accumbens.

Detailed Steps:

  • Slice Preparation: Prepare acute coronal brain slices (250-300 µm thick) containing the nucleus accumbens from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF at a physiological temperature (32-34°C).

  • Electrode Placement: Using a microscope, guide a glass micropipette filled with an internal solution to a neuron in the nucleus accumbens.

  • Recording: Establish a whole-cell patch-clamp recording to measure either voltage (current-clamp) or current (voltage-clamp).

  • Baseline Measurement: Record baseline neuronal activity, such as spontaneous firing rate or synaptic currents.

  • This compound Application: Bath-apply this compound at a known concentration to the slice and record the changes in neuronal activity.

  • Data Analysis: Analyze the electrophysiological data to determine the effect of this compound on neuronal firing, synaptic transmission, and other electrical properties.

Elevated Plus Maze Test for Anxiety-Like Behavior

This protocol details the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of this compound.[3][4]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[3]

Procedure:

  • Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

  • Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set duration (typically 5 minutes).[3]

  • Recording: Record the animal's behavior using a video camera.

  • Data Analysis: Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable research tool with a multi-target mechanism of action centered on the potentiation of endocannabinoid signaling. Its ability to inhibit anandamide reuptake and degradation makes it a powerful modulator of synaptic transmission and neuroinflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the complex neuronal effects of this compound. Further research is warranted to fully elucidate the therapeutic potential of targeting the anandamide transport system in various neurological and psychiatric disorders.

References

VDM11: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11 is a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the reuptake of the endogenous cannabinoid, anandamide.[1][2][3][4] This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby potentiating its effects primarily through the activation of cannabinoid receptor 1 (CB1). While AMT is considered its primary target, this compound also exhibits off-target activity, notably inhibiting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][5][6] This document provides an in-depth technical overview of the primary target of this compound, its mechanism of action, associated signaling pathways, and a summary of its pharmacological data.

Primary Target: Anandamide Membrane Transporter (AMT)

The principal molecular target of this compound is the anandamide membrane transporter (AMT).[1][2][3] By inhibiting AMT, this compound prevents the cellular uptake of anandamide, an endogenous cannabinoid neurotransmitter.[1] This leads to an elevation of extracellular anandamide levels, subsequently enhancing the activation of cannabinoid receptors.[7] The antitussive effects of this compound, for instance, are mediated by the activation of peripheral cannabinoid CB1 receptors due to this increase in local anandamide concentrations.[8]

Off-Target Activities

It is crucial to note that this compound is not entirely specific to AMT. Research has demonstrated that this compound can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide.[5][6][9] Some evidence suggests that this compound may even act as an alternative substrate for FAAH.[5][6][9] Additionally, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.[5][6] this compound displays very weak agonist activity at CB1 and CB2 receptors.[1][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary and secondary targets.

TargetMetricValueSpecies/Assay ConditionsReference
Anandamide Membrane Transporter (AMT)IC504-11 μM[3]
Fatty Acid Amide Hydrolase (FAAH)IC501.6 μMIn the absence of fatty acid-free bovine serum albumin[5]
Fatty Acid Amide Hydrolase (FAAH)IC502.9 μMIn the presence of fatty acid-free bovine serum albumin[5]
Monoacylglycerol Lipase (MAGL)IC506 μMIn the absence of fatty acid-free bovine serum albumin[9]
Monoacylglycerol Lipase (MAGL)IC5014 μMIn the presence of fatty acid-free bovine serum albumin[9]
Cannabinoid Receptor 1 (CB1)Ki> 5–10 μM[1][3]
Cannabinoid Receptor 2 (CB2)Ki> 5–10 μM[3]
Vanilloid Receptor 1 (VR1)No activity[4][6]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of endogenous anandamide signaling. By blocking its reuptake via AMT, this compound increases the concentration of anandamide available to bind to and activate presynaptic CB1 receptors. Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release.

VDM11_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits Anandamide_in Anandamide (intracellular) AMT->Anandamide_in Anandamide_out Anandamide (extracellular) Anandamide_out->AMT Uptake CB1 CB1 Receptor Anandamide_out->CB1 Activates GPCR_Signaling G-protein Signaling (e.g., ↓cAMP) CB1->GPCR_Signaling FAAH FAAH Anandamide_in->FAAH Metabolized by Degradation Degradation Products FAAH->Degradation Neurotransmitter_release ↓ Neurotransmitter Release GPCR_Signaling->Neurotransmitter_release

This compound inhibits anandamide reuptake, enhancing CB1 receptor signaling.

Experimental Protocols

Assessment of FAAH Inhibition by this compound

A common method to determine the inhibitory potential of this compound on FAAH is to measure the hydrolysis of a radiolabeled substrate, such as [³H]anandamide, in the presence and absence of the compound.

Materials:

  • Rat brain membrane preparations (as a source of FAAH)

  • [³H]Anandamide

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Rat brain membranes are pre-incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of [³H]anandamide.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the lipid-soluble products (unmetabolized [³H]anandamide) are separated from the water-soluble products ([³H]ethanolamine) by liquid-liquid extraction.

  • The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of FAAH activity (IC50) is calculated from the concentration-response curve.

The following diagram illustrates a generalized workflow for evaluating the pharmacological effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Target_Binding Target Binding Assays (AMT, FAAH, MAGL, CB1, CB2) Enzyme_Inhibition Enzyme Inhibition Assays (FAAH, MAGL) Data_Analysis Data Analysis (IC50, Ki, Dose-response curves) Target_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Animal_Model Animal Model (e.g., Capsaicin-induced cough in mice) VDM11_Admin This compound Administration Animal_Model->VDM11_Admin Antagonist_Admin Antagonist Administration (e.g., SR141716A for CB1) Animal_Model->Antagonist_Admin Behavioral_Assessment Behavioral Assessment (e.g., Cough count) VDM11_Admin->Behavioral_Assessment Antagonist_Admin->Behavioral_Assessment Behavioral_Assessment->Data_Analysis

Generalized workflow for characterizing the pharmacology of this compound.

Conclusion

References

VDM11: A Technical Guide to its Function as an Anandamide Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VDM11, a selective inhibitor of anandamide reuptake. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and presents its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endogenous cannabinoid, anandamide (AEA). The biological actions of anandamide are terminated by its removal from the synaptic cleft through a process of cellular reuptake, followed by intracellular enzymatic degradation.[1] The primary enzyme responsible for anandamide hydrolysis is Fatty Acid Amide Hydrolase (FAAH).[2]

This compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[3] By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2).[4][5] This mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various pathological conditions.

Mechanism of Action: Anandamide Reuptake Inhibition

The precise molecular identity of the anandamide transporter remains a subject of ongoing research, with evidence suggesting the involvement of a FAAH-like anandamide transporter (FLAT) and fatty acid binding proteins (FABPs).[2][6] this compound is thought to act by competitively inhibiting the binding of anandamide to this transport machinery, thereby preventing its internalization into the cell.[2] While this compound is primarily characterized as an anandamide reuptake inhibitor, some studies have reported its ability to inhibit FAAH at higher concentrations, suggesting a dual mechanism of action under certain experimental conditions.[7] It is also suggested that this compound may act as an alternative substrate for FAAH.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on anandamide reuptake and related enzymes.

Target Inhibitory Concentration (IC50) Assay Conditions Reference
Anandamide Accumulation (FLAT-expressing cells)Not explicitly stated for this compound, but shown to prevent accumulation[3H]-anandamide accumulation in FLAT-expressing Hek293 cells[2]
Fatty Acid Amide Hydrolase (FAAH)2.6 µMRat brain FAAH, in the presence of 0.125% fatty acid-free BSA
Fatty Acid Amide Hydrolase (FAAH)1.6 µMRat brain FAAH, in the absence of fatty acid-free BSA[7]
Monoacylglycerol Lipase (MAGL)21 µMCytosolic MAGL, in the presence of 0.125% fatty acid-free BSA
Monoacylglycerol Lipase (MAGL)14 µMMembrane-bound MAGL, in the presence of 0.125% w/v fatty acid-free BSA
Monoacylglycerol Lipase (MAGL)6 µMMembrane-bound MAGL, in the absence of fatty acid-free BSA[7]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro anandamide uptake assay to evaluate the efficacy of inhibitors like this compound.

[³H]-Anandamide Uptake Assay in Cultured Cells

Objective: To measure the cellular uptake of radiolabeled anandamide and assess the inhibitory effect of this compound.

Materials:

  • Cell line (e.g., Neuro-2a, C6 glioma, or primary neurons)

  • Cell culture medium and supplements

  • [³H]-Anandamide (specific activity ~200 Ci/mmol)

  • Unlabeled anandamide

  • This compound and other test compounds

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells twice with warm PBS. Pre-incubate the cells for 10-15 minutes at 37°C with serum-free medium containing the desired concentration of this compound or vehicle control. To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.

  • Initiation of Uptake: Add [³H]-anandamide (final concentration, e.g., 100 nM) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C (and 4°C for the control set). The incubation time should be optimized to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS containing 1% (w/v) fatty acid-free BSA.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C (passive diffusion) from the radioactivity measured at 37°C. The inhibitory effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake. IC50 values can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.

Visualizations of Pathways and Workflows

Anandamide Signaling and Reuptake Pathway

Anandamide_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Ca_channel Ca2+ Channel NAPE_PLD NAPE-PLD Ca_channel->NAPE_PLD Activates NAPE NAPE Anandamide_syn Anandamide (AEA) NAPE->Anandamide_syn Synthesizes CB1R CB1 Receptor Anandamide_syn->CB1R Binds to AMT Anandamide Transporter (AMT) Anandamide_syn->AMT Uptake AC Adenylyl Cyclase CB1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Anandamide_post Anandamide (AEA) AMT->Anandamide_post FAAH FAAH Anandamide_post->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->AMT Inhibits

Caption: Anandamide signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Cell Culture (e.g., Neuro-2a cells) preincubation Pre-incubation (15 min, 37°C) with this compound or Vehicle start->preincubation incubation Incubation (5 min, 37°C) with [3H]-Anandamide preincubation->incubation termination Terminate Uptake & Wash with cold PBS + BSA incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis: Calculate % Inhibition & IC50 scintillation->analysis

Caption: In vitro anandamide uptake assay workflow.

Structure-Activity Relationship (SAR)

The structure of this compound, an N-arachidonoyl-phenylamine derivative, is key to its inhibitory activity. SAR studies on related compounds have revealed several important features:

  • Arachidonoyl Chain: The long, polyunsaturated arachidonoyl tail is crucial for high-affinity binding to the anandamide transporter.

  • Amide Linkage: The amide bond connecting the fatty acid to the phenylamine headgroup is a critical pharmacophoric element.

  • Phenylamine Headgroup: The nature and substitution pattern of the aromatic headgroup significantly influence potency and selectivity. In this compound, the 4-hydroxy and 2-methyl substitutions on the phenyl ring are important for its activity. Replacing the ethanolamine head group of anandamide with a 4-hydroxyphenyl group, as seen in the related compound AM404, results in a high-affinity ligand for the transporter.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its primary mechanism of action is the inhibition of anandamide reuptake, which leads to an elevation of extracellular anandamide levels and enhanced cannabinoid receptor signaling. While it may also interact with FAAH at higher concentrations, its selectivity for the anandamide transporter at lower concentrations makes it a useful probe for dissecting the physiological and pathological roles of anandamide. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of anandamide reuptake inhibition.

References

The Biological Effects of VDM11-Mediated Anandamide Elevation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological effects of VDM11, a compound recognized for its ability to increase endogenous levels of the endocannabinoid anandamide (AEA). This compound is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT), but also exhibits inhibitory activity towards fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide. This dual mechanism of action leads to a significant potentiation of anandamide signaling. This document outlines the pharmacology of this compound, its impact on key biological pathways, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is a crucial endocannabinoid neurotransmitter involved in a myriad of physiological processes, including pain modulation, appetite regulation, mood, and memory. The therapeutic potential of augmenting endogenous anandamide signaling has garnered significant interest. This compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) has emerged as a valuable pharmacological tool to achieve this by targeting the key components of anandamide inactivation: cellular uptake and enzymatic degradation. While initially identified as a selective anandamide uptake inhibitor, subsequent research has revealed its capacity to also inhibit FAAH, making it a dual-action agent for elevating anandamide levels[1]. This guide delves into the multifaceted biological consequences of this compound administration.

Pharmacology of this compound

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron[2]. By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of anandamide.

Furthermore, this compound has been shown to be an inhibitor of fatty acid amide hydrolase (FAAH), the intracellular enzyme that degrades anandamide into arachidonic acid and ethanolamine[3][4]. Interestingly, this compound also acts as an alternative substrate for FAAH, with a metabolic rate estimated to be approximately 15-20% of that of anandamide[3][5]. This dual action of transport inhibition and enzymatic inhibition contributes to a robust increase in anandamide tone.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

Parameter Value Conditions Reference
FAAH Inhibition (IC₅₀) 2.6 µMRat brain FAAH, in the presence of 0.125% w/v BSA[3][4]
1.6 µMRat brain FAAH, in the absence of BSA[3]
MAGL Inhibition (IC₅₀) 14 µMMembrane-bound MAGL, in the presence of 0.125% w/v BSA[4]
6 µMMembrane-bound MAGL, in the absence of BSA[3]
FAAH Substrate Rate ~15-20% of anandamide[3][5]

BSA: Bovine Serum Albumin; FAAH: Fatty Acid Amide Hydrolase; MAGL: Monoacylglycerol Lipase; IC₅₀: Half-maximal inhibitory concentration.

Receptor Binding Affinity (Kᵢ) Value Receptor Reference
CB1 > 5-10 µMCannabinoid Receptor 1This suggests weak or negligible direct binding.
CB2 Not specified, but considered weak/negligibleCannabinoid Receptor 2
TRPV1 Not specified, but considered weak/negligibleTransient Receptor Potential Vanilloid 1

While precise Kᵢ values are not consistently reported, the literature indicates that this compound's primary effects are not mediated by direct receptor agonism or antagonism but rather through the elevation of endogenous anandamide.

Biological Effects of this compound-Induced Anandamide Elevation

The elevation of anandamide levels by this compound triggers a cascade of biological effects mediated primarily through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.

Neuromodulatory Effects
  • Nicotine Seeking Behavior: this compound has been shown to attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting a role for anandamide in modulating the rewarding aspects of nicotine addiction[6][7][8].

  • Sleep Regulation: Intracerebroventricular administration of this compound in rats has been observed to reduce wakefulness and increase sleep, an effect partially reversed by a CB1 receptor antagonist[9][10].

  • Neuroprotection: While this compound alone did not show neuroprotective effects in a model of acute neuronal injury, the elevation of anandamide is generally considered a neuroprotective strategy[7][11].

  • Antidepressant-like Effects: this compound has been proposed as a potential candidate for managing depression, possibly by modulating neuroinflammation[12].

Anti-inflammatory and Analgesic Effects
  • Anti-inflammatory Action: By increasing anandamide levels, this compound can indirectly activate CB2 receptors, which are predominantly expressed on immune cells, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[13].

  • Analgesia: Elevated anandamide levels contribute to pain relief through the activation of both CB1 receptors in the central and peripheral nervous system and TRPV1 channels on sensory neurons.

Signaling Pathways

The biological effects of increased anandamide following this compound administration are mediated through distinct signaling pathways.

anandamide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 CB2 CB2 Receptor Anandamide->CB2 TRPV1 TRPV1 Channel Anandamide->TRPV1 AMT Anandamide Transporter (AMT) Anandamide->AMT Transport G_protein_CB1 Gi/o CB1->G_protein_CB1 Activates G_protein_CB2 Gi/o CB2->G_protein_CB2 Activates Ca_influx ↑ Ca²⁺ Influx TRPV1->Ca_influx Opens Anandamide_intra Anandamide AC Adenylyl Cyclase G_protein_CB1->AC Inhibits MAPK ↑ MAPK G_protein_CB1->MAPK G_protein_CB2->AC Inhibits G_protein_CB2->MAPK cAMP ↓ cAMP AC->cAMP FAAH FAAH Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products VDM11_intra This compound VDM11_intra->FAAH Inhibition VDM11_extra This compound VDM11_extra->AMT Inhibition Anandamide_intra->FAAH Hydrolysis

Caption: this compound inhibits anandamide transport and degradation.

Experimental Protocols

In Vitro Anandamide Uptake Assay

This protocol is adapted from methodologies designed to measure the cellular uptake of anandamide.

Materials:

  • Cell line expressing the anandamide transporter (e.g., Neuro-2a cells).

  • [³H]-Anandamide.

  • This compound.

  • Positive control (e.g., OMDM-1).

  • Serum-free cell culture medium.

  • Scintillation fluid and vials.

  • 12-well cell culture plates.

Procedure:

  • Seed Neuro-2a cells in 12-well plates and grow to confluence.

  • Pre-incubate the cells with either vehicle, this compound (at desired concentrations), or a positive control inhibitor in serum-free medium for 10-15 minutes at 37°C.

  • To initiate the uptake, add [³H]-Anandamide (e.g., final concentration of 400 nM) to each well.

  • Incubate for a short period (e.g., 15 minutes) at 37°C. To distinguish active transport from passive diffusion, run a parallel set of experiments at 4°C.

  • Terminate the uptake by rapidly washing the cells twice with ice-cold buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Active uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C.

anandamide_uptake_workflow start Seed Cells in 12-well Plates preincubation Pre-incubate with this compound or Vehicle (10-15 min, 37°C) start->preincubation add_radiolabel Add [³H]-Anandamide preincubation->add_radiolabel incubation_37 Incubate at 37°C (15 min) add_radiolabel->incubation_37 incubation_4 Incubate at 4°C (15 min) add_radiolabel->incubation_4 wash Wash with Ice-Cold Buffer incubation_37->wash incubation_4->wash lyse Lyse Cells wash->lyse scintillation Scintillation Counting lyse->scintillation calculate Calculate Active Uptake (37°C cpm - 4°C cpm) scintillation->calculate

Caption: Workflow for in vitro anandamide uptake assay.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from rodent brain tissue.

Materials:

  • Rodent brain tissue.

  • Internal standard (e.g., Anandamide-d8).

  • Acetonitrile (ACN).

  • Methanol (MeOH).

  • Water (LC-MS grade).

  • Formic acid or acetic acid.

  • Ammonium acetate.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

Procedure:

  • Tissue Homogenization: Rapidly dissect and weigh the brain tissue. Homogenize the tissue in an appropriate ice-cold buffer or solvent (e.g., ACN) containing the internal standard.

  • Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing anandamide. A common method involves protein precipitation with ACN followed by centrifugation.

  • Sample Clean-up (SPE): Condition a C18 SPE cartridge with MeOH and then water. Load the lipid extract onto the cartridge. Wash with a low percentage of organic solvent to remove polar impurities. Elute the anandamide with a high percentage of organic solvent (e.g., MeOH or ACN).

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.

    • Mobile Phase B: ACN or MeOH with 0.1% formic acid or 1 mM ammonium acetate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute anandamide.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for anandamide (e.g., m/z 348.3 → 62.1) and the internal standard.

  • Quantification: Create a standard curve using known concentrations of anandamide and the internal standard to quantify the amount of anandamide in the brain tissue samples.

lc_ms_workflow start Brain Tissue Dissection homogenize Homogenize in Solvent with Internal Standard start->homogenize extract Lipid Extraction (e.g., Protein Precipitation) homogenize->extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) extract->spe concentrate Evaporate to Dryness spe->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Quantify using Standard Curve analyze->quantify

Caption: Workflow for anandamide quantification by LC-MS/MS.

In Vivo Study of Nicotine Reinstatement in Rats

This protocol is a general outline for assessing the effect of this compound on nicotine-seeking behavior.

Animals:

  • Male Long Evans or Wistar rats.

Procedure:

  • Surgery: Implant intravenous catheters for nicotine self-administration.

  • Nicotine Self-Administration Training: Allow rats to self-administer nicotine by pressing a lever, typically on a fixed-ratio schedule.

  • Extinction: After stable self-administration is achieved, extinguish the lever-pressing behavior by replacing nicotine with saline.

  • Reinstatement Testing:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.

    • Induce reinstatement of nicotine-seeking behavior using either nicotine-associated cues or a priming injection of nicotine.

    • Measure the number of lever presses on the previously active lever as an indicator of reinstatement.

Conclusion

This compound is a valuable research tool for investigating the biological roles of anandamide. Its dual mechanism of inhibiting both anandamide transport and degradation leads to a significant and sustained increase in endogenous anandamide levels. This, in turn, modulates a wide array of physiological and pathological processes, offering potential therapeutic avenues for conditions ranging from addiction and sleep disorders to inflammation and pain. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate effects of this compound-mediated anandamide elevation. Careful consideration of the experimental design and analytical methods is crucial for obtaining robust and reproducible data in this promising area of research.

References

VDM11's Role in the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide, is a synthetic compound that has garnered significant interest within the scientific community for its modulation of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of the putative anandamide membrane transporter (AMT), its mechanism of action is now understood to be more complex, involving the inhibition of key metabolic enzymes of the ECS. This technical guide provides an in-depth analysis of this compound's pharmacological profile, detailing its interactions with core components of the endocannabinoid system. It summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of endocannabinoid system modulators.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, pain perception, and mood. The primary components of the ECS include:

  • Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters, with the most well-studied being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

  • Cannabinoid Receptors: G protein-coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are activated by endocannabinoids.

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (MAGL) for 2-AG.

  • Putative Endocannabinoid Transporters: A proposed mechanism for the cellular uptake of endocannabinoids, often referred to as the anandamide membrane transporter (AMT).

This compound has been instrumental in the investigation of the ECS, particularly in elucidating the processes of anandamide transport and metabolism. While initially classified as a selective AMT inhibitor, subsequent research has revealed its capacity to also inhibit FAAH and, to a lesser extent, MAGL. This multifaceted activity profile makes this compound a valuable tool for studying the integrated dynamics of the endocannabinoid system.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on FAAH and MAGL, as well as its reported effects on cannabinoid receptors.

Target EnzymeSubstrateAssay ConditionsIC50 Value (µM)Reference
Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA)Rat brain homogenates, with 0.125% fatty acid-free BSA2.6[1]
Fatty Acid Amide Hydrolase (FAAH)Anandamide (AEA)Rat brain homogenates, without fatty acid-free BSA1.6[1]
Monoacylglycerol Lipase (MAGL)2-Oleoylglycerol (2-OG)Rat brain cytosolic fraction~26 (10-fold less potent than on FAAH)[1]
Monoacylglycerol Lipase (MAGL)2-Oleoylglycerol (2-OG)Rat brain membrane fraction, with 0.125% fatty acid-free BSA14[1]
Monoacylglycerol Lipase (MAGL)2-Oleoylglycerol (2-OG)Rat brain membrane fraction, without fatty acid-free BSA6[1]
ReceptorBinding Affinity (Ki)Functional ActivityReference
Cannabinoid Receptor 1 (CB1)> 5–10 μMWeak agonist at high concentrations[2]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the elevation of synaptic anandamide levels. This is achieved through the inhibition of two key processes responsible for the termination of anandamide signaling: cellular uptake and enzymatic degradation.

Inhibition of Anandamide Inactivation

The following diagram illustrates the signaling pathway of anandamide and the points of intervention by this compound.

VDM11_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicle NT Neurotransmitter NT_vesicle->NT Release Anandamide_ext Anandamide (AEA) CB1R CB1 Receptor CB1R->NT_vesicle Inhibits Release Anandamide_ext->CB1R Binds & Activates AMT AMT Anandamide_ext->AMT Uptake NAPE_PLD NAPE-PLD Anandamide_int Anandamide (AEA) NAPE_PLD->Anandamide_int Synthesis Anandamide_int->Anandamide_ext Release FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AMT->Anandamide_int VDM11_uptake This compound VDM11_uptake->AMT Inhibits VDM11_FAAH This compound VDM11_FAAH->FAAH Inhibits

This compound's dual inhibition of anandamide uptake and degradation.
Downstream Effects of Enhanced Anandamide Signaling

By increasing the concentration and duration of anandamide in the synapse, this compound potentiates the activation of CB1 receptors on presynaptic neurons. This activation typically leads to a reduction in the release of other neurotransmitters, a process known as retrograde signaling. This modulation of neurotransmission is believed to underlie many of the observed in vivo effects of this compound, such as its influence on sleep, appetite, and reward pathways.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on commonly employed techniques in the field and should be adapted and optimized for specific experimental conditions.

Anandamide Uptake Assay

This assay is designed to measure the inhibition of anandamide cellular uptake by this compound.

Materials:

  • Cell line expressing the putative anandamide transporter (e.g., C6 glioma cells, primary astrocytes).

  • [³H]-Anandamide (radiolabeled).

  • Unlabeled anandamide.

  • This compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash cells with PBS and pre-incubate with varying concentrations of this compound in serum-free medium for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add [³H]-anandamide to each well to a final concentration in the nanomolar range.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for cellular uptake.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for anandamide uptake inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.

FAAH Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH).

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

  • This compound.

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the microplate, add the FAAH enzyme preparation and the different concentrations of this compound. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the fluorogenic FAAH substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the this compound concentration.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo effects of this compound.

In_Vivo_Workflow start Start: Hypothesis Formulation animal_model Selection of Animal Model (e.g., rat, mouse) start->animal_model drug_prep This compound Preparation (Vehicle, Dose Selection) animal_model->drug_prep admin This compound Administration (e.g., i.p., i.c.v.) drug_prep->admin behavioral_test Behavioral Assessment (e.g., Sleep, Anxiety, Pain) admin->behavioral_test tissue_collection Tissue Collection (e.g., Brain, Blood) behavioral_test->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Endocannabinoid Levels) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

A generalized workflow for in vivo studies of this compound.

Structure-Activity Relationship (SAR)

The structure of this compound is closely related to that of anandamide. The key structural modifications that confer its inhibitory activity are in the "head group" of the molecule. Replacing the ethanolamine head group of anandamide with a 4-hydroxy-2-methylphenyl group, as in this compound, significantly enhances its affinity for the putative anandamide transporter and for FAAH. This suggests that the phenolic hydroxyl and the methyl group play important roles in the binding of this compound to these proteins. The arachidonoyl tail is also crucial for its activity, as it mimics the endogenous ligand anandamide.

Synthesis

The synthesis of this compound (N-(4-hydroxy-2-methylphenyl)arachidonoylamide) is typically achieved through the acylation of 4-amino-3-methylphenol with arachidonoyl chloride. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Purification is commonly performed using column chromatography.

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit both the putative anandamide transporter and the primary anandamide-degrading enzyme, FAAH, allows for a robust elevation of endogenous anandamide levels. This dual action, however, necessitates careful interpretation of experimental results, as the observed effects may not be solely attributable to the inhibition of anandamide uptake. Further research is warranted to fully delineate the relative contributions of AMT and FAAH inhibition to the overall pharmacological profile of this compound and to explore its therapeutic potential in conditions associated with dysregulation of the endocannabinoid system. To date, there is no publicly available information on clinical trials involving this compound.

References

Foundational Research on VDM11 and FAAH Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, initially identified as a potent inhibitor of anandamide (AEA) transport, has emerged as a significant modulator of the endocannabinoid system through its direct interaction with fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action as a FAAH inhibitor. It consolidates quantitative data on its inhibitory potency, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. Evidence suggests that this compound not only inhibits FAAH but also acts as an alternative substrate for the enzyme, contributing to its overall effect of enhancing endocannabinoid tone. This dual action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system and a potential lead compound for therapeutic development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key regulatory component of the ECS is the enzyme fatty acid amide hydrolase (FAAH), which terminates the signaling of the endocannabinoid anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH elevates endogenous AEA levels, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other molecular targets. This mechanism has positioned FAAH inhibitors as promising therapeutic agents for various conditions, including pain, anxiety, and inflammatory disorders.

This compound (N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide) was first characterized as an inhibitor of anandamide uptake. Subsequent research, however, has revealed a more complex pharmacological profile, demonstrating its ability to directly inhibit FAAH. This guide synthesizes the core research findings on this compound's interaction with FAAH, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against FAAH and the related enzyme monoacylglycerol lipase (MAGL) has been quantified in several studies. A significant factor influencing its potency is the presence of fatty acid-free bovine serum albumin (BSA) in the assay, which can sequester lipophilic molecules like this compound and affect their availability to the enzyme.

Target EnzymeSpecies/Tissue SourceAssay ConditionsIC50 (µM)Reference
FAAH Rat Brainwith 0.125% BSA2.6[1][2]
FAAH Rat Brainwithout BSA1.6[1][2]
FAAH Rat Brain(pH and source dependent)1.2 - 3.7[1]
FAAH N18TG2 Cell MembranesNot specified>50[1]
MAGL Rat Brain Cytosolwith 0.125% BSA~26[1][2]
MAGL Rat Brain Membraneswith 0.125% BSA14[1][2]
MAGL Rat Brain Membraneswithout BSA6[1][2]

Mechanism of Action: FAAH Inhibition and Substrate Activity

Foundational research indicates that this compound's interaction with FAAH is multifaceted. Not only does it act as an inhibitor, but it also serves as an alternative substrate for the enzyme. This dual mechanism contributes to the overall reduction in AEA hydrolysis.

Direct FAAH Inhibition

This compound directly inhibits FAAH activity, with its potency being influenced by the experimental conditions. In the absence of BSA, this compound exhibits a stronger inhibitory effect on FAAH, suggesting that its binding to BSA in experimental buffers can reduce its effective concentration.[1][2]

This compound as a FAAH Substrate

Structural similarities between this compound and the endogenous FAAH substrate anandamide led to the hypothesis that this compound itself might be hydrolyzed by FAAH. Experimental evidence confirms this, showing that FAAH metabolizes this compound to arachidonic acid and 4-amino-m-cresol.[1][2] The rate of this compound metabolism by FAAH is estimated to be approximately 15-20% of that for anandamide.[2] By acting as an alternative substrate, this compound competes with anandamide for the active site of FAAH, thus contributing to the overall inhibition of anandamide degradation.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between this compound and FAAH.

FAAH Inhibition Assay (Radiometric)

This protocol is a common method to determine the inhibitory potency of compounds against FAAH.

Materials:

  • Rat brain homogenates (as a source of FAAH)

  • Radiolabeled anandamide ([³H]AEA)

  • This compound and other test compounds

  • Fatty acid-free bovine serum albumin (BSA)

  • Scintillation cocktail and counter

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Prepare rat brain homogenates containing FAAH.

  • Pre-incubate the homogenate with various concentrations of this compound or vehicle control in the presence or absence of BSA for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [³H]AEA to the mixture.

  • Incubate for a specific time (e.g., 10-20 minutes) at 37°C to allow for AEA hydrolysis.

  • Stop the reaction by adding an acidic stop solution (e.g., citric acid).

  • Extract the unhydrolyzed [³H]AEA and the radiolabeled ethanolamine product using a biphasic solvent system (e.g., chloroform/methanol).

  • Quantify the amount of radiolabeled ethanolamine in the aqueous phase using liquid scintillation counting.

  • Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Analysis of this compound Metabolism by HPLC

This method is used to confirm that this compound acts as a substrate for FAAH by detecting its metabolite.

Materials:

  • Rat brain membranes (as a source of FAAH)

  • This compound

  • FAAH inhibitors (e.g., URB597, CAY10401) for control experiments

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • 4-amino-m-cresol standard

  • Acetonitrile, water, and other necessary solvents for the mobile phase

Procedure:

  • Incubate rat brain membranes with a high concentration of this compound (e.g., 50 µM) at 37°C for an extended period (e.g., 60 minutes).

  • In parallel, run control experiments where the membranes are pre-incubated with a potent FAAH inhibitor before the addition of this compound.

  • Terminate the reaction by adding a solvent like acetonitrile to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • Analyze the supernatant by HPLC.

  • Monitor the chromatogram for a peak corresponding to the retention time of the 4-amino-m-cresol standard.

  • Compare the chromatograms from the this compound-treated samples with and without FAAH inhibitors to confirm that the production of 4-amino-m-cresol is FAAH-dependent.

Signaling Pathways and Experimental Workflows

The inhibition of FAAH by this compound leads to an increase in endogenous anandamide levels, which in turn activates downstream signaling pathways, primarily through CB1 and CB2 receptors.

FAAH Inhibition and Endocannabinoid Signaling

FAAH_Inhibition_Signaling This compound This compound FAAH FAAH This compound->FAAH Inhibits / Acts as substrate Anandamide_degradation Anandamide Degradation FAAH->Anandamide_degradation Catalyzes Anandamide Anandamide (AEA) Anandamide->Anandamide_degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Physiological_Effects Physiological Effects (e.g., Analgesia, Anxiolysis) Downstream->Physiological_Effects

Caption: this compound inhibits FAAH, leading to increased anandamide levels and downstream signaling.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Homogenate Prepare Rat Brain Homogenate (FAAH source) Preincubation Pre-incubate Homogenate with this compound (37°C) Homogenate->Preincubation VDM11_prep Prepare this compound Concentrations VDM11_prep->Preincubation Reaction Add [3H]AEA to Initiate Reaction (37°C) Preincubation->Reaction Stop Stop Reaction (Acidic Solution) Reaction->Stop Extract Extract Radiolabeled Ethanolamine Stop->Extract Count Liquid Scintillation Counting Extract->Count Calculate Calculate % Inhibition and IC50 Count->Calculate

Caption: Workflow for determining the IC50 of this compound for FAAH inhibition.

Logical Relationship of this compound's Dual Action

VDM11_Dual_Action This compound This compound Direct_Inhibition Direct FAAH Inhibition This compound->Direct_Inhibition Substrate_Competition Alternative FAAH Substrate This compound->Substrate_Competition Reduced_FAAH Reduced FAAH Activity Direct_Inhibition->Reduced_FAAH Substrate_Competition->Reduced_FAAH Increased_AEA Increased Endogenous Anandamide (AEA) Reduced_FAAH->Increased_AEA Enhanced_Signaling Enhanced Endocannabinoid Signaling Increased_AEA->Enhanced_Signaling

Caption: this compound enhances endocannabinoid signaling through two distinct mechanisms.

Conclusion

The foundational research on this compound reveals its significant role as a modulator of the endocannabinoid system, extending beyond its initial characterization as an anandamide uptake inhibitor. Its ability to directly inhibit FAAH and act as an alternative substrate for the enzyme provides a dual mechanism for elevating endogenous anandamide levels. This in-depth technical guide consolidates the key quantitative data, experimental protocols, and signaling pathways related to this compound's interaction with FAAH, offering a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationship of this compound and its analogs may lead to the development of novel and more potent FAAH inhibitors with therapeutic potential.

References

VDM11: A Technical Guide to an Anandamide Transport Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 313998-81-1

This technical guide provides an in-depth overview of VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound.

Core Chemical Properties

This compound, with the chemical name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic cannabinoid analog. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 313998-81-1[1][2][3]
Molecular Formula C₂₇H₃₉NO₂[1][2]
Molecular Weight 409.61 g/mol [1][3]
Physical State Tan-colored substance, available as a pure oil or in solution.[2][4]
Solubility Soluble in ethanol (30 mg/ml), DMF (30 mg/ml), and DMSO (20 mg/ml).[2] It is also available in a water-soluble emulsion.[3]
Storage Desiccate at -20°C, protected from light, and under an inert gas like argon.[1][4][5]

Biological Activity and Mechanism of Action

This compound is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), thereby blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft.[1][6] This inhibition leads to an increase in the extracellular concentration of anandamide, potentiating its effects on cannabinoid receptors and other targets.[6]

The biological activity of this compound extends beyond AMT inhibition, with reported effects on other components of the endocannabinoid system, albeit with lower potency.

TargetActivityQuantitative DataReference
Anandamide Membrane Transporter (AMT) InhibitionIC₅₀: 4-11 µM[1][3]
Fatty Acid Amide Hydrolase (FAAH) InhibitionIC₅₀: 1.6 - 2.9 µM (dependent on BSA concentration)[7][7]
Monoacylglycerol Lipase (MAGL) InhibitionIC₅₀: 6 - 14 µM (dependent on BSA concentration)[7][7]
Cannabinoid Receptor 1 (CB1) Weak Agonist/LigandKᵢ: > 5-10 µM[1][4]
Cannabinoid Receptor 2 (CB2) Weak LigandKᵢ: > 5-10 µM[1]
Transient Receptor Potential Vanilloid 1 (TRPV1) Negligible Agonist Activity-[1]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound, the inhibition of anandamide reuptake, initiates a cascade of downstream signaling events. By increasing the availability of anandamide, this compound indirectly modulates pathways regulated by anandamide's targets, most notably the CB1 and TRPV1 receptors.

VDM11_Signaling_Pathway Anandamide_ext Anandamide (AEA) AMT Anandamide Membrane Transporter (AMT) Anandamide_ext->AMT Transport CB1 CB1 Receptor Anandamide_ext->CB1 Activates TRPV1 TRPV1 Channel Anandamide_ext->TRPV1 Activates This compound This compound This compound->AMT Inhibits Anandamide_int Anandamide (AEA) AMT->Anandamide_int AC Adenylyl Cyclase (AC) CB1->AC Inhibits Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates FAAH FAAH Anandamide_int->FAAH Hydrolysis cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_int Intracellular Ca²⁺ Ca_influx->Ca_int

Figure 1: this compound Mechanism of Action and Downstream Signaling

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.

Anandamide Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the transport of anandamide into cells.

anandamide_uptake_workflow start Start: Cell Culture (e.g., neurons, astrocytes) preincubation Pre-incubate cells with This compound or vehicle start->preincubation incubation Add radiolabeled anandamide (e.g., [³H]AEA) and incubate preincubation->incubation wash Wash cells to remove extracellular radiolabel incubation->wash lysis Lyse cells wash->lysis scintillation Quantify intracellular radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate % inhibition of anandamide uptake and determine IC₅₀ scintillation->analysis end End analysis->end

Figure 2: Anandamide Uptake Inhibition Assay Workflow

Methodology:

  • Cell Culture: Plate appropriate cells (e.g., primary neurons, astrocytes, or cell lines expressing AMT) in multi-well plates.[8]

  • Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of this compound or vehicle for a defined period.[8]

  • Incubation: Add a known concentration of radiolabeled anandamide (e.g., [³H]anandamide) to the wells and incubate at 37°C for a short period (e.g., 2-15 minutes).[8][9]

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.[9]

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[9]

  • Data Analysis: Determine the amount of anandamide uptake in the presence of this compound relative to the vehicle control to calculate the percent inhibition and subsequently the IC₅₀ value.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of FAAH.

Methodology using a fluorescent substrate:

  • Enzyme Preparation: Use a source of FAAH, such as rat brain homogenates or microsomes from cells overexpressing FAAH.[3][5]

  • Reaction Mixture: Prepare a reaction buffer containing the FAAH enzyme source.[3]

  • Inhibitor Incubation: Add varying concentrations of this compound or a known FAAH inhibitor (positive control) to the reaction mixture and pre-incubate.[3]

  • Substrate Addition: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).[2][5]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) as FAAH cleaves the substrate to release the fluorescent product.[3]

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition by this compound to derive the IC₅₀ value.[3]

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay assesses the inhibitory potential of this compound against MAGL activity.

Methodology using a fluorometric assay kit:

  • Enzyme and Substrate Preparation: Prepare the MAGL enzyme and a fluorogenic substrate according to the manufacturer's instructions.[10]

  • Inhibitor and Control Wells: Set up wells for the inhibitor (this compound), a positive control inhibitor, and a vehicle control.[10]

  • Reaction Initiation: Add the MAGL enzyme to the wells, followed by the addition of this compound or controls. Pre-incubate to allow for inhibitor interaction.[10]

  • Substrate Addition and Incubation: Add the fluorogenic substrate to all wells to start the reaction and incubate at the recommended temperature.[10]

  • Fluorescence Reading: Measure the fluorescence intensity at the specified excitation and emission wavelengths.[10]

  • Data Analysis: Calculate the percentage of MAGL activity inhibition by this compound and determine the IC₅₀ value.[10]

Cannabinoid Receptor (CB1/CB2) Binding Assay

This assay evaluates the binding affinity of this compound to cannabinoid receptors.

Methodology using radioligand displacement:

  • Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2 receptors.[11]

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]CP55,940), and varying concentrations of this compound or a known CB receptor ligand (for competition).[11]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.[12]

  • Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[11]

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its primary action as an anandamide membrane transporter inhibitor allows for the investigation of the physiological and pathological roles of elevated anandamide levels. While it exhibits some off-target effects, particularly on FAAH and MAGL at higher concentrations, its selectivity for AMT at lower micromolar ranges makes it a useful probe for dissecting endocannabinoid signaling pathways. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of this compound and similar compounds.

References

VDM11: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide, has emerged as a significant research tool in the study of the endocannabinoid system. Initially identified as a selective inhibitor of the anandamide membrane transporter (AMT), subsequent characterization has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.

Discovery and Pharmacological Profile

This compound was developed as a structural analog of AM404, another well-known anandamide uptake inhibitor.[1] It was designed to selectively inhibit the transport of the endogenous cannabinoid anandamide across the cell membrane, thereby increasing its extracellular concentration and enhancing its effects. While this compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT), it also demonstrates activity as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3][4] There is also evidence to suggest that this compound may act as an alternative substrate for FAAH.[1][2] Notably, this compound shows negligible agonist activity at the vanilloid receptor 1 (VR1) and very weak action at cannabinoid receptors CB1 and CB2.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueAssay ConditionsReference
Anandamide Membrane Transporter (AMT)4-11 μMNot specified
Fatty Acid Amide Hydrolase (FAAH)2.6 μMIn the presence of 0.125% w/v fatty acid-free BSA[2]
Fatty Acid Amide Hydrolase (FAAH)1.6 μMIn the absence of fatty acid-free BSA[2]
Monoacylglycerol Lipase (MAGL)14 μMIn the presence of 0.125% w/v fatty acid-free BSA[2]
Monoacylglycerol Lipase (MAGL)6 μMIn the absence of fatty acid-free BSA[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Capsaicin-Induced Cough

This compound Dose (subcutaneous)Inhibition of Coughs (%)Time PointReference
3 mg/kgDose-dependent60 min post-administration[5][6]
6 mg/kgDose-dependent60 min post-administration[5]
10 mg/kgDose-dependent60 min post-administration[5][6]

Table 3: Effect of this compound on Reinstatement of Nicotine Seeking Behavior in Rats

This compound Dose (i.p.)Effect on Cue-Induced ReinstatementEffect on Nicotine-Primed ReinstatementReference
3 mg/kgAttenuated reinstatementAttenuated reinstatement[7]
10 mg/kgAttenuated reinstatementAttenuated reinstatement[7]

Key Experimental Protocols

Capsaicin-Induced Cough in Mice

This protocol was utilized to assess the antitussive effects of this compound.

  • Animals: Male ddY mice.

  • Procedure:

    • Mice are placed in a single-animal plethysmograph chamber.

    • A nebulized solution of capsaicin (45 μM) is delivered to induce coughing. The number of coughs is recorded for a 3-minute period.

    • This compound is administered subcutaneously at doses of 3, 6, and 10 mg/kg.

    • 60 minutes after this compound administration, the capsaicin challenge is repeated, and the number of coughs is recorded.

  • Antagonism Studies: To investigate the mechanism of action, the CB1 receptor antagonist SR141716A is administered either intraperitoneally (3 mg/kg), by inhalation (1 mg/ml), or intracerebroventricularly (0.03 mg/mouse) prior to the second capsaicin challenge.[5][6]

LPS-Induced Neuroinflammation and Depressive-Like Behavior in Mice

This protocol was employed to evaluate the potential of this compound in modulating neuroinflammation.

  • Animals: Wistar albino mice.

  • Procedure:

    • Animals are divided into multiple groups (n=6 per group).

    • This compound is administered at doses of 1, 4, and 10 mg/kg.

    • 30 minutes after this compound administration, lipopolysaccharide (LPS) (0.5 mg/kg) is injected intraperitoneally to induce neuroinflammation.

    • Behavioral tests, such as the elevated plus maze and tail suspension test, are conducted 25 and 27 hours after LPS administration, respectively.

  • Antagonism and Cytokine Analysis: To confirm the role of cannabinoid receptors, a combination of CB1 (AM251) and CB2 (AM630) receptor antagonists are administered. Following behavioral tests, brain tissues are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Antitussive Effect

The antitussive effect of this compound is believed to be mediated by the peripheral endocannabinoid system.

VDM11_Antitussive_Mechanism This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits Anandamide Increased Extracellular Anandamide AMT->Anandamide Leads to CB1 Peripheral CB1 Receptor Activation Anandamide->CB1 Activates Cough Inhibition of Cough Reflex CB1->Cough Results in

Caption: Proposed signaling pathway for the antitussive effect of this compound.

Experimental Workflow for Investigating this compound's Effect on Neuroinflammation

The following workflow illustrates the experimental design used to study the effects of this compound on LPS-induced neuroinflammation.

VDM11_Neuroinflammation_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase VDM11_admin This compound Administration (1, 4, 10 mg/kg) LPS_admin LPS Administration (0.5 mg/kg) VDM11_admin->LPS_admin 30 min Behavioral Behavioral Tests (Elevated Plus Maze, Tail Suspension Test) LPS_admin->Behavioral 25-27 hours Biochemical Biochemical Analysis (Cytokine Levels: TNF-α, IL-1β, IL-6) Behavioral->Biochemical Post-testing

Caption: Experimental workflow for this compound's role in neuroinflammation.

Logical Relationship of this compound's Multi-Target Activity

This compound's pharmacological effects are a result of its interaction with multiple components of the endocannabinoid system.

VDM11_Multi_Target This compound This compound AMT AMT Inhibition This compound->AMT FAAH FAAH Inhibition This compound->FAAH MAGL MAGL Inhibition This compound->MAGL Anandamide Increased Anandamide Levels AMT->Anandamide FAAH->Anandamide CB1_Activation CB1 Receptor Activation Anandamide->CB1_Activation Pharmacological_Effects Pharmacological Effects (Antitussive, Neuro-modulatory) CB1_Activation->Pharmacological_Effects

Caption: Multi-target activity and downstream effects of this compound.

Conclusion

The initial characterization of this compound has established it as a valuable pharmacological tool for modulating the endocannabinoid system. While its primary action is the inhibition of the anandamide membrane transporter, its interactions with FAAH and MAGL contribute to its overall pharmacological profile. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in a variety of physiological and pathological conditions.

References

The Pharmacology of VDM11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the scientific community for its modulation of the endocannabinoid system. Primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT), this compound effectively increases the endogenous levels of the neurotransmitter anandamide. This elevation of anandamide potentiates its effects on cannabinoid receptors and other targets, leading to a range of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound's principal mechanism of action is the inhibition of the anandamide membrane transporter, which is responsible for the reuptake of anandamide from the synaptic cleft into the cell. By blocking this transporter, this compound increases the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptor 1 (CB1) and other receptors. While it is a potent AMT inhibitor, it displays only weak direct activity at CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay SystemIC50 ValueReference
Anandamide Membrane Transporter (AMT)Not specified4-11 μM[1]
Fatty Acid Amide Hydrolase (FAAH)Rat brain homogenate (with 0.125% BSA)2.6 μM[2]
Fatty Acid Amide Hydrolase (FAAH)Rat brain homogenate (without BSA)1.6 μM[2]
Monoacylglycerol Lipase (MAGL)Rat brain membranes (without BSA)6 μM[2]
Monoacylglycerol Lipase (MAGL)Rat brain membranes (with 0.125% BSA)14 μM[2]
Monoacylglycerol Lipase (MAGL)Rat brain cytosol (with 0.125% BSA)21 μM[2]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Capsaicin-Induced CoughMouseSubcutaneous3-10 mg/kgDose-dependent reduction in cough frequency[3]
LPS-Induced NeuroinflammationMouseNot specified10 mg/kgReduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[4]
Nicotine Seeking (Cue-Induced Reinstatement)RatIntraperitoneal3-10 mg/kgAttenuation of nicotine-seeking behavior[5][6]
Nicotine Seeking (Nicotine-Primed Reinstatement)RatIntraperitoneal3-10 mg/kgAttenuation of nicotine-seeking behavior[5][6]
Sleep ModulationRatIntracerebroventricular (i.c.v.)10-20 µg/5 µLIncreased sleep duration and reduced wakefulness[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Endocannabinoid Signaling

This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits Anandamide_int Intracellular Anandamide AMT->Anandamide_int Anandamide_ext Extracellular Anandamide Anandamide_ext->AMT Transport CB1R Cannabinoid Receptor 1 (CB1R) Anandamide_ext->CB1R Activates FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_int->FAAH Metabolism Signaling_Cascades Downstream Signaling (e.g., ↓ cAMP, modulation of ion channels) CB1R->Signaling_Cascades Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascades->Neuronal_Activity

Caption: this compound inhibits the anandamide membrane transporter, increasing extracellular anandamide levels.

Proposed Mechanism of this compound's Antitussive Effect

This compound This compound Anandamide_Uptake Anandamide Uptake This compound->Anandamide_Uptake Inhibits Anandamide_Levels ↑ Endogenous Anandamide This compound->Anandamide_Levels Peripheral_CB1R Peripheral CB1 Receptors Anandamide_Levels->Peripheral_CB1R Activates Sensory_Nerves Capsaicin-Sensitive Afferent C-Fibers Peripheral_CB1R->Sensory_Nerves Acts on Substance_P ↓ Substance P Release Sensory_Nerves->Substance_P Cough_Reflex Inhibition of Cough Reflex Substance_P->Cough_Reflex

Caption: this compound's antitussive effect is mediated by peripheral CB1 receptor activation.

Experimental Workflow for LPS-Induced Neuroinflammation Model

cluster_0 Animal Treatment cluster_1 Behavioral and Biochemical Analysis Mice Wistar Albino Mice VDM11_Admin This compound Administration (1, 4, 10 mg/kg) Mice->VDM11_Admin LPS_Admin LPS Administration (0.5 mg/kg IP) VDM11_Admin->LPS_Admin 30 min post-VDM11 Behavioral_Tests Behavioral Tests (e.g., Open Field Test) LPS_Admin->Behavioral_Tests 24h post-LPS Sacrifice Sacrifice Behavioral_Tests->Sacrifice Brain_Collection Brain Collection Sacrifice->Brain_Collection Cytokine_Analysis Cytokine Analysis (TNF-α, IL-1β, IL-6) Brain_Collection->Cytokine_Analysis

Caption: Workflow for evaluating this compound's effect on LPS-induced neuroinflammation in mice.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH).

Methodology:

  • Enzyme Source: Homogenates of rat brain tissue are prepared in a suitable buffer (e.g., Tris-HCl with EDTA).

  • Substrate: A fluorescently labeled anandamide analog, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), or radiolabeled anandamide ([³H]AEA) is used as the substrate.

  • Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined time by adding an organic solvent (e.g., chloroform/methanol).

  • Quantification:

    • For fluorescent substrates, the fluorescence of the released product (e.g., 7-amino-4-methylcoumarin) is measured using a fluorometer.

    • For radiolabeled substrates, the product (e.g., [³H]arachidonic acid) is separated from the unreacted substrate by thin-layer chromatography or liquid-liquid extraction, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2]

In Vivo Capsaicin-Induced Cough Model in Mice

Objective: To evaluate the antitussive effect of this compound.

Methodology:

  • Animals: Male ddY mice are used.

  • This compound Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO in saline) and administered subcutaneously at doses ranging from 3 to 10 mg/kg.

  • Cough Induction: 60 minutes after this compound administration, mice are placed in a whole-body plethysmography chamber and exposed to a nebulized solution of capsaicin (e.g., 45 μM) for a fixed duration (e.g., 3 minutes).

  • Cough Measurement: The number of coughs is recorded by a trained observer or using specialized software that analyzes the characteristic airflow patterns of coughing.

  • Data Analysis: The number of coughs in the this compound-treated groups is compared to the vehicle-treated control group. A dose-response curve can be generated to determine the effective dose for cough suppression.[3]

In Vivo LPS-Induced Neuroinflammation Model in Mice

Objective: To assess the anti-neuroinflammatory effects of this compound.

Methodology:

  • Animals: Wistar albino mice are used.

  • This compound Administration: this compound is administered at various doses (e.g., 1, 4, and 10 mg/kg) via an appropriate route (e.g., intraperitoneally).

  • LPS Administration: 30 minutes after this compound treatment, lipopolysaccharide (LPS) from E. coli is administered intraperitoneally (e.g., 0.5 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Behavioral Testing: At 24 hours post-LPS injection, behavioral tests such as the open field test can be performed to assess sickness behavior.

  • Tissue Collection: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus) is collected.

  • Biochemical Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain tissue homogenates are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Cytokine levels in the this compound-treated groups are compared to the LPS-only control group to determine the extent of neuroinflammation suppression.[4]

In Vivo Nicotine Self-Administration and Reinstatement Model in Rats

Objective: To investigate the effect of this compound on nicotine-taking and nicotine-seeking behaviors.

Methodology:

  • Animals: Male Long-Evans rats are surgically implanted with intravenous catheters.

  • Nicotine Self-Administration: Rats are trained to self-administer nicotine (e.g., 30 µg/kg/infusion) by pressing a lever in an operant chamber. Lever presses are typically reinforced on a fixed-ratio (FR) or progressive-ratio (PR) schedule.

  • Extinction: Once self-administration behavior is stable, extinction sessions are conducted where lever presses no longer result in nicotine infusion.

  • Reinstatement: Reinstatement of nicotine-seeking behavior is induced by either a priming injection of nicotine or presentation of nicotine-associated cues.

  • This compound Administration: this compound (e.g., 1, 3, and 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the reinstatement sessions.

  • Data Collection: The number of active and inactive lever presses is recorded during all phases of the experiment.

  • Data Analysis: The effect of this compound on the number of active lever presses during the reinstatement phase is compared to the vehicle control to assess its ability to attenuate nicotine-seeking behavior.[5][6]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the currently available literature. However, some inferences can be made from in vivo studies. For instance, in a study on capsaicin-induced cough in mice, the antitussive effect of subcutaneously administered this compound peaked at 60 minutes and returned to baseline by 180 minutes, suggesting a relatively rapid onset and moderate duration of action. Further research is required to fully characterize the pharmacokinetic properties of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its ability to selectively inhibit anandamide reuptake has demonstrated therapeutic potential in preclinical models of cough, neuroinflammation, and addiction. While its primary mechanism of action is well-defined, further investigation into its off-target effects and a comprehensive characterization of its pharmacokinetic profile are warranted for its future development as a potential therapeutic agent. This guide provides a foundational understanding of the pharmacology of this compound to aid researchers and drug development professionals in their ongoing investigations.

References

Methodological & Application

VDM11 in vivo dosage for rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the In Vivo Administration of VDM11 in Rodent Studies

Introduction

This compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a widely utilized research tool primarily known as a selective inhibitor of the anandamide membrane transporter. By blocking the cellular uptake of the endocannabinoid anandamide (AEA), this compound effectively increases the synaptic levels of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] While its primary characterization is as an uptake inhibitor, some evidence suggests it may also act as a substrate for and inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an inhibitor of Monoacylglycerol Lipase (MAGL), enzymes responsible for endocannabinoid degradation.[3][4]

This document provides a detailed overview of this compound dosage and administration protocols for in vivo studies in rodents, tailored for researchers in pharmacology and drug development.

Mechanism of Action: this compound Signaling Pathway

This compound's principal mechanism involves the modulation of the endocannabinoid system (ECS). By inhibiting the anandamide transporter (AMT), this compound prevents the reuptake of anandamide from the synaptic cleft into the neuron. This leads to an accumulation of extracellular anandamide, enhancing the activation of postsynaptic CB1 and CB2 receptors.

VDM11_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron AEA_synthesis AEA Synthesis AEA_synapse Anandamide (AEA) AEA_synthesis->AEA_synapse Release CB1_R CB1 Receptor AEA_synapse->CB1_R Activates CB2_R CB2 Receptor AEA_synapse->CB2_R Activates TRPV1 TRPV1 Channel AEA_synapse->TRPV1 Activates AMT Anandamide Transporter (AMT) AEA_synapse->AMT Uptake FAAH FAAH AMT->FAAH Degradation AEA Degradation FAAH->Degradation Metabolizes AEA This compound This compound This compound->AMT Inhibits

Caption: this compound inhibits the anandamide transporter, increasing synaptic AEA levels.

Quantitative Data Summary: this compound In Vivo Dosages

The following table summarizes effective dosages of this compound used in various rodent models. Researchers should consider this as a starting point and perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Animal ModelStudy FocusDose RangeAdministration RouteVehicle/FormulationReference
Rat Nicotine Seeking Behavior1, 3, 10 mg/kgIntraperitoneal (i.p.)Tocrisolve[1]
Rat Sleep Modulation10, 20 µg/5 µLIntracerebroventricular (i.c.v.)Not specified[2]
Neonatal Rat Acute Neuronal Injury (Ouabain-induced)10 mg/kgIntraperitoneal (i.p.)18:1:1 (v/v) PBS/Tween 80/Ethanol[5][6]
Mouse Antitussive Effects (Capsaicin-induced cough)Dose-response evaluatedSubcutaneous (s.c.)Not specified[7]
Mouse Neuroinflammation (LPS-induced depression model)Various doses testedNot specifiedNot specified[8]

Experimental Protocols and Methodologies

Below are detailed protocols derived from published studies for the administration of this compound in rodents.

Protocol 1: Systemic Administration for Behavioral Studies (Rats)

This protocol is adapted from studies investigating the effect of this compound on nicotine-seeking behavior.

Objective: To assess the effect of systemically administered this compound on reinstatement of drug-seeking behavior.

Materials:

  • This compound

  • Vehicle: Tocrisolve™ 100 or a similar-based emulsion

  • Male Wistar rats

  • Standard syringes and needles for i.p. injection

Procedure:

  • Animal Habituation: Prior to the experiment, habituate the rats to the handling and injection procedures by administering daily i.p. injections of the vehicle for at least 3 consecutive days.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, dilute the stock to the final desired concentrations (e.g., 1, 3, and 10 mg/kg). The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Administration: 30 minutes before the start of the behavioral session (e.g., reinstatement test), administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Testing: Place the animal in the testing apparatus and record behavioral parameters as required by the experimental design.

  • Data Analysis: Compare the behavioral outcomes between the vehicle-treated group and the this compound-treated groups. A within-subject, counterbalanced design is recommended to minimize inter-animal variability.[1]

Protocol 2: Systemic Administration for Neuroprotection Studies (Neonatal Rats)

This protocol is based on a study evaluating the neuroprotective effects of this compound in a model of acute neuronal injury.

Objective: To determine if this compound can protect against excitotoxic brain injury.

Materials:

  • This compound

  • Vehicle: Phosphate-Buffered Saline (PBS), Tween 80, and Ethanol in an 18:1:1 (v/v/v) ratio.

  • Neonatal rat pups

  • Ouabain (or other neurotoxin)

  • Microsyringes for i.p. and intracerebral injections

Procedure:

  • This compound Preparation: Dissolve this compound in the PBS/Tween 80/Ethanol vehicle to achieve the desired final concentration (e.g., 10 mg/kg). Ensure the solution is homogenous.

  • Administration: 30 minutes prior to the induction of neuronal injury, administer the this compound solution or vehicle alone via i.p. injection. The injection volume should be low to minimize stress on the pups (e.g., 1 ml/kg body weight).[5]

  • Induction of Injury: Induce acute neuronal damage by administering a neurotoxin such as ouabain intracerebrally, following established stereotaxic procedures.

  • Post-Injury Monitoring and Analysis: Monitor the animals for signs of distress. At predetermined time points (e.g., 15 minutes and 7 days post-injury), assess the extent of neuronal damage using techniques such as magnetic resonance imaging (MRI) to measure cytotoxic edema and infarct volume or histology to assess cell death.[5][6][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a rodent behavioral study involving this compound.

VDM11_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimation & Habituation to Handling B Vehicle Injection Habituation (3 days) A->B C Preparation of this compound (1, 3, 10 mg/kg) & Vehicle B->C D Administer this compound or Vehicle (i.p., 30 min pre-test) C->D E Behavioral Testing (e.g., Reinstatement Session) D->E F Record Lever Presses & Other Behavioral Metrics E->F G Data Compilation F->G H Statistical Analysis (e.g., ANOVA) G->H I Compare this compound vs. Vehicle H->I

Caption: General workflow for a this compound in vivo behavioral study in rodents.

References

Application Notes and Protocols for Intraperitoneal Administration of VDM11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, with the IUPAC name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2][3][4] By blocking the reuptake of the endogenous cannabinoid anandamide, this compound effectively increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor.[5] In addition to its primary function, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of endocannabinoids.[2][6][7] It displays very weak direct agonist activity at CB1 and CB2 receptors.[1][3][6]

These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) injection of this compound for in vivo studies in rodent models. Due to its lipophilic nature and low aqueous solubility, proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity.

Physicochemical and Biological Properties of this compound

A summary of the key properties of this compound is presented below. Proper storage is crucial; this compound is light-sensitive and should be stored at -20°C or lower under an inert gas like argon.[1]

PropertyValue
Molecular Formula C₂₇H₃₉NO₂
Molar Mass 409.61 g/mol [1]
Appearance Gold-colored oil[1]
Primary Mechanism Anandamide Membrane Transporter (AMT) Inhibitor[2][3]
Secondary Targets Fatty Acid Amide Hydrolase (FAAH) inhibitor, Monoacylglycerol Lipase (MAGL) inhibitor[6][7]
Receptor Activity Weak CB1 agonist (Ki > 5–10 μM)[1]
Solubility DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.25 mg/mL[6]
In Vivo Dosage Range 1-10 mg/kg (intraperitoneal or subcutaneous)[5][8][9]

Signaling Pathway of this compound Action

This compound's primary effect is the potentiation of endogenous anandamide signaling. The diagram below illustrates this mechanism. This compound blocks the anandamide membrane transporter (AMT), preventing the reuptake of anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of extracellular AEA, which can then bind to and activate presynaptic CB1 receptors, modulating neurotransmitter release.

VDM11_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter Neurotransmitter Vesicle CB1->Neurotransmitter Inhibits Release Synaptic_Cleft Synaptic Cleft Neurotransmitter->Synaptic_Cleft Release This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits AEA_post Anandamide (AEA) FAAH FAAH AEA_post->FAAH Degradation AEA_synapse AEA AEA_post->AEA_synapse Retrograde Signaling AEA_synapse->CB1 Activates AEA_synapse->AMT Reuptake

Caption: this compound inhibits anandamide reuptake, enhancing CB1 receptor activation.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Due to its poor water solubility, this compound must be dissolved in a suitable vehicle for in vivo administration. The choice of vehicle is critical and should be tested alone in a control group to ensure it does not produce confounding effects.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80)

  • 0.9% Saline, sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of animals, their average weight, the desired dose (e.g., 5 mg/kg), and the injection volume (e.g., 10 mL/kg).

  • Prepare the Vehicle Solution: A commonly used vehicle for lipophilic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

    • In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween 80.

    • Vortex thoroughly until a homogenous solution is formed.

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile, light-protected tube.

    • Add the DMSO component of your vehicle first to the this compound. Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

    • Add the PEG400 and Tween 80 mixture to the dissolved this compound solution. Vortex again.

  • Final Formulation:

    • Slowly add the sterile 0.9% saline to the mixture while vortexing to prevent precipitation of the compound.

    • The final solution should be clear. If precipitation occurs, the concentration may be too high for the chosen vehicle system.

  • Storage: Prepare the solution fresh on the day of injection. Protect from light.

Example Dosing Calculation Table:

ParameterExample Value
Target Dose5 mg/kg
Average Animal Weight25 g (0.025 kg)
Dose per Animal0.125 mg
Injection Volume10 mL/kg
Volume per Animal0.25 mL (250 µL)
Solution Concentration 0.5 mg/mL
Intraperitoneal Injection Workflow

This workflow outlines the key steps from animal handling to post-injection monitoring. A two-person technique for injection is often preferred for safety and accuracy.[10]

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Procedure A Calculate Dose & Prepare this compound Solution C Weigh Animal A->C B Prepare Syringe with Correct Volume D Properly Restrain Animal (Dorsal Recumbency) B->D C->B E Locate Injection Site (Lower Right Quadrant) D->E F Disinfect Site with Alcohol E->F G Insert Needle (30-45° angle) Bevel Up F->G H Aspirate to Check Placement (No fluid return) G->H I Inject Solution Slowly H->I J Withdraw Needle & Return Animal to Cage I->J L Dispose of Sharps Properly I->L K Monitor Animal for Adverse Reactions J->K

Caption: Standard workflow for intraperitoneal injection in rodents.

Detailed Intraperitoneal Injection Protocol

This protocol is a general guide; all procedures must be in accordance with an approved institutional animal care and use committee (IACUC) protocol.

Materials:

  • Prepared this compound injection solution

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile needles, 25-30 gauge[10][11]

  • 70% Ethanol or other suitable disinfectant

  • Gauze pads or cotton swabs

  • Appropriate personal protective equipment (PPE)

  • Sharps disposal container

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, this can be achieved by scruffing the neck and securing the tail. The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[10][11]

  • Identify Injection Site: The preferred site for IP injection is the animal's lower right abdominal quadrant.[10][12] This location avoids the cecum on the left side and the bladder in the midline.

  • Disinfection: Swab the injection site with a gauze pad soaked in 70% ethanol.[13]

  • Needle Insertion: With the needle bevel facing up, insert it into the identified quadrant at a 30-45 degree angle to the abdominal wall.[10][12] The depth of insertion should be just enough to penetrate the peritoneum.

  • Aspirate: Gently pull back on the syringe plunger. If no fluid (urine, blood, or intestinal contents) enters the syringe hub, you are in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13]

  • Injection: Administer the this compound solution slowly and steadily.

  • Withdrawal: Once the injection is complete, withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or abnormal behavior.

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.[6]

  • Handle this compound in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

  • All animal procedures should be performed by trained personnel in compliance with institutional and national guidelines for animal welfare.

References

VDM11: An Experimental Protocol for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11 is a potent and selective inhibitor of the anandamide transporter, also known as the endocannabinoid membrane transporter (EMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft, this compound effectively increases the concentration and duration of AEA's action at cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel. This mechanism of action makes this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological processes, particularly in the modulation of pain. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical pain research, with a focus on a rodent model of neuropathic pain.

Mechanism of Action

This compound's primary mechanism is the inhibition of anandamide reuptake, which leads to an accumulation of AEA in the extracellular space. This enhanced AEA signaling can lead to analgesic effects through the activation of CB1 and CB2 receptors, which are key components of the endogenous pain control system. The signaling cascade initiated by this compound-induced AEA accumulation involves the modulation of several downstream pathways implicated in the generation and maintenance of chronic pain.

VDM11_Mechanism_of_Action This compound This compound EMT Anandamide Transporter (EMT) This compound->EMT Inhibits Anandamide_int Intracellular Anandamide EMT->Anandamide_int Transports Anandamide_ext Extracellular Anandamide (AEA) Anandamide_ext->EMT CB1_R CB1 Receptor Anandamide_ext->CB1_R Activates CB2_R CB2 Receptor Anandamide_ext->CB2_R Activates FAAH FAAH Anandamide_int->FAAH Degradation Analgesia Analgesia CB1_R->Analgesia CB2_R->Analgesia

Figure 1: Mechanism of action of this compound.

Data Presentation

No specific quantitative data on the effects of this compound on pain behaviors and spinal cord biomarkers in the chronic constriction injury (CCI) model was available in the public domain at the time of this review. The following tables are provided as templates to guide researchers in presenting their data when conducting experiments with this compound.

Table 1: Effect of this compound on Thermal Hyperalgesia in a Rat Model of Neuropathic Pain (CCI)

Treatment GroupDose (mg/kg)NBaseline Paw Withdrawal Latency (s)Day 7 Post-CCI Paw Withdrawal Latency (s)Day 14 Post-CCI Paw Withdrawal Latency (s)
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEM
This compound510Mean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEM
This compound2010Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Mechanical Allodynia in a Rat Model of Neuropathic Pain (CCI)

Treatment GroupDose (mg/kg)NBaseline Paw Withdrawal Threshold (g)Day 7 Post-CCI Paw Withdrawal Threshold (g)Day 14 Post-CCI Paw Withdrawal Threshold (g)
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEM
This compound510Mean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEM
This compound2010Mean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Spinal Cord Biomarkers in a Rat Model of Neuropathic Pain (CCI) - Day 14 Post-Injury

Treatment GroupDose (mg/kg)NNitric Oxide (μmol/g protein)TNF-α (pg/mg protein)IL-10 (pg/mg protein)Bax/Bcl-2 Ratio
Sham-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle Control-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Experimental Protocols

I. Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain in rodents that mimics features of human neuropathic pain conditions.

CCI_Workflow Start Start Anesthesia Anesthetize Rat (e.g., Isoflurane) Start->Anesthesia Surgery_Prep Surgical Preparation (Shave and sterilize thigh) Anesthesia->Surgery_Prep Incision Incision and Muscle Separation (Expose sciatic nerve) Surgery_Prep->Incision Ligation Loose Ligation of Sciatic Nerve (4 chromic gut sutures) Incision->Ligation Closure Wound Closure (Suture muscle and skin) Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Behavioral_Testing Behavioral Testing (Starting Day 3-7 post-surgery) Recovery->Behavioral_Testing End End Behavioral_Testing->End

Figure 2: Workflow for the Chronic Constriction Injury (CCI) model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Shave the lateral surface of the thigh of the desired hind limb and sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision on the lateral aspect of the mid-thigh.

  • Carefully separate the biceps femoris muscle to expose the common sciatic nerve.

  • Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover from anesthesia in a warm, clean cage. Provide post-operative analgesia as per institutional guidelines, ensuring it does not interfere with the study's endpoints.

  • Monitor the animals daily for signs of distress and wound healing. Neuropathic pain behaviors typically develop within 3-7 days post-surgery.

II. Assessment of Thermal Hyperalgesia: Hargreaves Test (Plantar Test)

The Hargreaves test is used to measure the latency of paw withdrawal in response to a radiant heat stimulus, providing an objective measure of thermal hyperalgesia.

Materials:

  • Plantar test apparatus (e.g., Ugo Basile Plantar Test)

  • Plexiglas enclosures for individual animal placement

  • Timer

Procedure:

  • Habituate the rats to the testing environment by placing them in the Plexiglas enclosures on the glass surface of the apparatus for at least 15-20 minutes before testing.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the rat withdraws its paw. Record the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage. If the rat does not withdraw its paw within the cut-off time, the stimulus is terminated, and the cut-off time is recorded.

  • Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement, and calculate the average PWL.

III. Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test assesses the withdrawal threshold of the paw in response to mechanical stimulation, providing a measure of mechanical allodynia.

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus

  • Elevated mesh platform

  • Plexiglas enclosures for individual animal placement

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the elevated mesh platform for at least 15-20 minutes.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament below the expected threshold.

  • Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Briefly, if there is no response, the next stronger filament is used. If there is a positive response, the next weaker filament is used.

  • The pattern of responses is used to calculate the 50% PWT using a formula or a dedicated software.

  • If using an electronic von Frey apparatus, apply the filament tip to the plantar surface of the paw with gradually increasing pressure until the rat withdraws its paw. The apparatus will automatically record the force at which the withdrawal occurred.

IV. Spinal Cord Tissue Collection and Processing

At the end of the behavioral experiments, spinal cord tissue is collected for molecular analysis.

Procedure:

  • Humanely euthanize the rats according to approved institutional protocols.

  • Rapidly dissect the lumbar spinal cord (L4-L6 segments).

  • For nitric oxide and cytokine analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • For RNA extraction (Bax/Bcl-2 ratio), the tissue can be placed in a stabilizing solution (e.g., RNAlater) before storage at -80°C.

V. Molecular Assays

A. Nitric Oxide (NO) Measurement (Griess Assay)

Principle: Nitric oxide is an unstable molecule that is rapidly converted to nitrite (NO2-) and nitrate (NO3-). The Griess assay is a colorimetric method that measures the total nitrite concentration in the sample after the enzymatic conversion of nitrate to nitrite.

Protocol Outline:

  • Homogenize the spinal cord tissue in an appropriate buffer.

  • Deproteinize the homogenate (e.g., using zinc sulfate).

  • Incubate the supernatant with nitrate reductase and its cofactor to convert nitrate to nitrite.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

B. TNF-α and IL-10 Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.

Protocol Outline:

  • Homogenize the spinal cord tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • Perform the ELISA for TNF-α and IL-10 according to the manufacturer's instructions for the specific kits used.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

C. Bax/Bcl-2 Ratio Measurement (RT-qPCR)

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.

Protocol Outline:

  • Extract total RNA from the spinal cord tissue using a suitable kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform qPCR using specific primers for Bax, Bcl-2, and a reference gene (e.g., GAPDH or β-actin).

  • The relative expression levels are calculated using the ΔΔCt method, and the Bax/Bcl-2 ratio is determined.

This compound Signaling Pathway in Neuropathic Pain

In a neuropathic pain state, increased neuronal activity leads to the release of anandamide. This compound blocks the reuptake of anandamide, leading to its accumulation and enhanced activation of CB1 and CB2 receptors on neurons and glial cells in the spinal cord. This activation can lead to a reduction in pro-inflammatory cytokine release (e.g., TNF-α), an increase in anti-inflammatory cytokine release (e.g., IL-10), a decrease in nitric oxide production, and a shift in the balance of apoptotic proteins towards cell survival (decreased Bax/Bcl-2 ratio), ultimately contributing to analgesia.

VDM11_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glial Cell Anandamide_ext Anandamide (AEA) EMT EMT Anandamide_ext->EMT Blocked Reuptake CB1_R CB1 Receptor Anandamide_ext->CB1_R Activates CB2_R CB2 Receptor Anandamide_ext->CB2_R Activates This compound This compound This compound->EMT Inhibits NO_Synthase nNOS/iNOS CB1_R->NO_Synthase Inhibits Bax Bax CB1_R->Bax Inhibits Bcl2 Bcl-2 CB1_R->Bcl2 Stimulates TNFa TNF-α CB2_R->TNFa Inhibits IL10 IL-10 CB2_R->IL10 Stimulates NO Nitric Oxide (NO) NO_Synthase->NO Pain_Signal Pain Signal Transmission NO->Pain_Signal Promotes TNFa->Pain_Signal Promotes IL10->Pain_Signal Inhibits Bax->Pain_Signal Promotes Bcl2->Pain_Signal Inhibits Analgesia Analgesia

Figure 3: this compound signaling in neuropathic pain.

VDM11 in Behavioral Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VDM11, a selective anandamide reuptake inhibitor, in behavioral neuroscience research. Detailed protocols for key experiments are provided, along with quantitative data and visualizations to guide experimental design and data interpretation.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system, specifically anandamide (AEA), in various behaviors. By blocking the reuptake of AEA, this compound elevates its extracellular levels, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets.[1][2] While primarily known as an anandamide transport inhibitor, some studies suggest this compound may also act as a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, which could also contribute to its effects by competing with AEA for hydrolysis.[3][4] This makes this compound a useful compound for studying the therapeutic potential of enhancing endogenous anandamide signaling in models of addiction, depression, anxiety, and sleep disorders.[5][6][7]

Mechanism of Action: Anandamide Signaling Pathway

This compound's primary mechanism of action is the inhibition of the anandamide transporter (AMT), leading to increased synaptic levels of anandamide. Anandamide is an endocannabinoid that acts as a retrograde messenger.[1][8] Synthesized on-demand in post-synaptic neurons, it travels backward across the synapse to bind to presynaptic CB1 receptors.[1][8] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and a reduction in neurotransmitter release.[4][8] This retrograde signaling plays a crucial role in synaptic plasticity.[4][5] After its release, anandamide's action is terminated by cellular reuptake and subsequent enzymatic degradation by FAAH.[1][5]

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Vesicle->Neurotransmitter_Release Neurotransmitter_Receptor Neurotransmitter Receptor Neurotransmitter_Release->Neurotransmitter_Receptor Neurotransmitter NAPE_PLD NAPE-PLD Anandamide Anandamide NAPE_PLD->Anandamide FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_Precursor NAPE Anandamide_Precursor->NAPE_PLD Ca2+ influx Anandamide->CB1 Retrograde Signaling AMT Anandamide Transporter (AMT) Anandamide->AMT Reuptake This compound This compound This compound->AMT Inhibition AMT->FAAH

Anandamide signaling pathway and the action of this compound.

Application in Behavioral Neuroscience

This compound has been utilized in a variety of behavioral paradigms to elucidate the role of anandamide in complex behaviors.

Nicotine Seeking and Relapse

Application: this compound has been shown to attenuate the reinstatement of nicotine-seeking behavior, suggesting that enhancing anandamide signaling could be a therapeutic strategy for preventing relapse in smokers.[3][7][9]

Experimental Workflow:

nicotine_workflow cluster_acq Acquisition cluster_ext Extinction cluster_reinst Reinstatement Acquisition Nicotine Self-Administration (Fixed Ratio Schedule) Extinction Saline Substitution (Lever presses have no consequence) Acquisition->Extinction VDM11_Admin This compound or Vehicle Administration (i.p.) Extinction->VDM11_Admin Cue_Priming Cue- or Nicotine-Primed Reinstatement Session VDM11_Admin->Cue_Priming Measurement Measure Active vs. Inactive Lever Presses Cue_Priming->Measurement

Workflow for a nicotine reinstatement experiment.

Quantitative Data Summary:

Behavioral ParadigmAnimal ModelThis compound Dose (mg/kg, i.p.)VehicleThis compoundOutcome
Cue-Induced Reinstatement of Nicotine SeekingRats3~25 active lever presses~15 active lever pressesAttenuation of seeking behavior[3]
Cue-Induced Reinstatement of Nicotine SeekingRats10~25 active lever presses~10 active lever pressesAttenuation of seeking behavior[3]
Nicotine-Primed ReinstatementRats3~20 active lever presses~12 active lever pressesAttenuation of seeking behavior[3]
Nicotine-Primed ReinstatementRats10~20 active lever presses~8 active lever pressesAttenuation of seeking behavior[3]
Nicotine Self-Administration (Fixed Ratio 5)Rats1, 3, 10~12 infusionsNo significant changeNo effect on nicotine intake[3]
Nicotine Self-Administration (Progressive Ratio)Rats1, 3, 10Break point ~10No significant changeNo effect on motivation for nicotine[3]

Experimental Protocol: Nicotine Reinstatement

  • Animals: Male Long Evans rats are individually housed and maintained on a reverse light-dark cycle.[3]

  • Surgery: Rats are anesthetized and implanted with intravenous catheters into the jugular vein for nicotine self-administration.

  • Acquisition of Nicotine Self-Administration:

    • Rats are trained to press a lever for intravenous infusions of nicotine (30 µg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR5.[3][10]

    • Sessions are 60 minutes daily.

    • Acquisition is considered stable when lever pressing is consistent and significantly higher on the active versus inactive lever.[3]

  • Extinction:

    • Nicotine is replaced with saline, and lever presses no longer result in an infusion.

    • Extinction sessions continue until responding on the active lever is significantly reduced.[3]

  • Reinstatement Testing:

    • Cue-Induced Reinstatement: Rats are returned to the operant chambers, and the cues previously associated with nicotine infusion (e.g., cue light, infusion pump sound) are presented upon an active lever press, but no nicotine is delivered.[3]

    • Nicotine-Primed Reinstatement: Rats receive a non-contingent injection of nicotine (e.g., 0.15 mg/kg, s.c.) prior to the session to induce reinstatement of seeking behavior.[3]

    • This compound Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the reinstatement session.[3]

  • Data Analysis: The primary measure is the number of presses on the active versus the inactive lever during the reinstatement session.

Depression and Anxiety-Like Behaviors

Application: this compound has shown antidepressant-like effects in animal models of depression, suggesting a role for anandamide in mood regulation.[1]

Experimental Workflow:

depression_workflow cluster_induction Induction of Depressive-Like State cluster_treatment Treatment cluster_testing Behavioral Testing LPS_Admin LPS Administration (e.g., 0.83 mg/kg, i.p.) VDM11_Admin This compound or Vehicle Administration (i.p.) LPS_Admin->VDM11_Admin Pre-treatment Y_Maze Y-Maze Test (Spontaneous Alternation) VDM11_Admin->Y_Maze Forced_Swim Forced Swim Test (Immobility Time) VDM11_Admin->Forced_Swim Measurement Measure Behavioral Parameters Y_Maze->Measurement Forced_Swim->Measurement

Workflow for a depression model experiment.

Quantitative Data Summary:

Behavioral ParadigmAnimal ModelThis compound Dose (mg/kg, i.p.)Vehicle + LPSThis compound + LPSOutcome
Y-Maze Spontaneous Alternation (%)Mice10~45%~70%Reversal of LPS-induced memory deficit[1]
Forced Swim Test Immobility (s)Mice10~150 s~80 sAntidepressant-like effect[1]
Sucrose Preference Test (%)Mice10~50%~80%Anti-anhedonic effect[1]

Experimental Protocol: Y-Maze Spontaneous Alternation

  • Apparatus: A Y-shaped maze with three identical arms.[11][12][13]

  • Procedure:

    • Mice are handled for several days prior to testing to acclimate them to the experimenter.

    • On the test day, each mouse is placed in the center of the Y-maze and allowed to freely explore for a set period (e.g., 8 minutes).[11][14]

    • The sequence of arm entries is recorded manually or using video tracking software. An arm entry is defined as the mouse's body, excluding the tail, being completely within the arm.[14]

  • This compound Administration: this compound or vehicle is administered i.p. 30 minutes before the test. In models of depression, a pro-inflammatory agent like lipopolysaccharide (LPS) may be administered prior to this compound to induce a depressive-like state.[1]

  • Data Analysis:

    • A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB).

    • The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.[12][14]

Reward and Motivation

Application: this compound has been used to investigate the role of anandamide in reward processing, with some studies showing a decrease in reward-seeking behavior.[4][7]

Experimental Protocol: Intracranial Self-Stimulation (ICSS)

  • Animals and Surgery: Rats are surgically implanted with an electrode targeting a reward-related brain region, such as the medial forebrain bundle.[15][16][17]

  • Training:

    • Rats are trained to press a lever to receive a brief electrical stimulation.

    • The frequency of the stimulation is varied to determine the threshold at which the animal will work for the reward.[15][17]

  • Testing:

    • A baseline frequency-rate curve is established.

    • This compound is administered, and the effect on the frequency-rate curve is measured. A rightward shift in the curve indicates a decrease in the rewarding effect of the stimulation.[4]

  • Data Analysis: The primary measures are the brain reward threshold (the frequency at which the animal responds at 50% of its maximum rate) and the maximum response rate.

Quantitative Data Summary:

Behavioral ParadigmAnimal ModelThis compound Dose (µg/kg, i.v.)VehicleThis compoundOutcome
ICSS Latency to Respond (s)Rats560~1.5 s~2.5 sIncreased latency, suggesting decreased reward seeking[4]
Sleep Regulation

Application: this compound has been shown to increase sleep duration, suggesting that anandamide plays a role in promoting sleep.[5][6]

Experimental Protocol: Sleep Architecture Analysis

  • Animals and Surgery: Rats are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.[18][19][20]

  • Recording:

    • Following recovery from surgery, animals are habituated to the recording chamber.

    • EEG and EMG are continuously recorded for 24 hours to establish a baseline sleep-wake pattern.

  • This compound Administration: this compound (10 or 20 µg/5 µL) or vehicle is administered intracerebroventricularly (i.c.v.) at the beginning of the dark (active) period.[6]

  • Data Analysis:

    • The EEG and EMG recordings are scored to identify different sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[19][21]

    • The duration and number of bouts of each stage are quantified and compared between this compound and vehicle conditions.

Quantitative Data Summary:

Behavioral ParadigmAnimal ModelThis compound Dose (i.c.v.)VehicleThis compoundOutcome
Wakefulness (min in first 2h)Rats20 µg~100 min~60 minReduced wakefulness[6]
NREM Sleep (min in first 2h)Rats20 µg~15 min~50 minIncreased NREM sleep[6]
REM Sleep (min in first 2h)Rats20 µg~5 min~10 minIncreased REM sleep[6]

Conclusion

This compound is a versatile tool for probing the functions of the anandamide system in the brain. By elevating endogenous anandamide levels, it allows for the investigation of this endocannabinoid's role in a wide range of behaviors relevant to neuropsychiatric and substance use disorders. The protocols and data presented here provide a foundation for researchers to design and interpret experiments using this compound to further unravel the complexities of the endocannabinoid system in behavioral neuroscience.

References

VDM11 Administration for Sleep Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of VDM11, an endocannabinoid transport inhibitor, for the investigation of its effects on sleep architecture in preclinical rodent models. Detailed protocols for intraperitoneal and intracerebroventricular administration routes are provided, along with data presentation guidelines and a typical experimental workflow.

Introduction to this compound and its Role in Sleep Regulation

This compound, with the chemical name (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the synaptic levels of AEA, thereby enhancing endocannabinoid signaling. The endocannabinoid system is a crucial modulator of various physiological processes, including sleep-wake cycles. Studies have demonstrated that this compound promotes sleep and reduces wakefulness in rodents, making it a valuable pharmacological tool for investigating the role of the endocannabinoid system in sleep regulation and for the potential development of novel hypnotics.[1][2][3]

Data Presentation: Effects of this compound on Sleep-Wake States

The following tables summarize the reported administration routes, dosages, and observed effects of this compound on sleep in rats.

Table 1: Intracerebroventricular (i.c.v.) Administration of this compound

Dosage (µg/5 µL)Animal ModelTiming of AdministrationKey Findings
10RatBeginning of lights-off periodReduced wakefulness, Increased total sleep time[1][3]
20RatBeginning of lights-off periodReduced wakefulness, Increased total sleep time[1][3]

Table 2: Intraperitoneal (i.p.) Administration of this compound

Dosage (mg/kg)Animal ModelVehicleKey Findings
5RatTocrisolve™ 100 or Ethanol:Emulphor:Saline (1:1:18)Attenuated reinstatement of nicotine-seeking behavior (effects on sleep not specified at this dose in the study)
10RatTocrisolve™ 100 or Ethanol:Emulphor:Saline (1:1:18)Attenuated reinstatement of nicotine-seeking behavior (effects on sleep not specified at this dose in the study)

Note: While the sleep-promoting effects of intraperitoneal this compound are documented, specific quantitative data on the percentage changes in NREM and REM sleep were not detailed in the reviewed literature. Researchers should aim to quantify these parameters in their studies.

Signaling Pathway

The primary mechanism of this compound involves the potentiation of anandamide (AEA) signaling through the inhibition of its cellular reuptake via the anandamide membrane transporter (AMT). Elevated extracellular AEA levels lead to increased activation of cannabinoid receptor 1 (CB1R), which is widely expressed in the central nervous system and known to play a key role in sleep regulation.

VDM11_Signaling_Pathway This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits AEA_uptake Anandamide (AEA) Cellular Reuptake AMT->AEA_uptake Mediates Extracellular_AEA Increased Extracellular Anandamide (AEA) AEA_uptake->Extracellular_AEA Leads to CB1R Cannabinoid Receptor 1 (CB1R) Activation Extracellular_AEA->CB1R Sleep_Modulation Modulation of Sleep-Wake Cycles CB1R->Sleep_Modulation

This compound Mechanism of Action

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol describes two methods for preparing this compound for i.p. administration.

Materials:

  • This compound (powder)

  • Vehicle 1: Tocrisolve™ 100 (composed of a 1:4 ratio of soya oil/water emulsified with Pluronic F68)[4][5][6]

  • Vehicle 2: 200 proof Ethanol, Emulphor (or a similar cremophor), Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Method A: Using Tocrisolve™ 100

  • Tocrisolve™ 100 is a ready-to-use emulsion for solubilizing lipophilic compounds.[4][5][6]

  • Follow the manufacturer's instructions for incorporating this compound into the Tocrisolve™ 100 emulsion. This typically involves adding the powdered this compound to the vehicle and vortexing vigorously until a homogenous suspension is achieved.

Method B: Using an Ethanol:Emulphor:Saline Vehicle

  • Prepare the vehicle by mixing 1 part 200 proof ethanol, 1 part Emulphor, and 18 parts sterile saline (1:1:18 ratio).

  • First, dissolve the required amount of this compound powder in the ethanol.

  • Add the Emulphor to the this compound/ethanol solution and vortex thoroughly.

  • Add the sterile saline in a stepwise manner while continuously vortexing to form a stable emulsion.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution and a uniform suspension.

  • The final solution should be administered at a volume of 1 mL/kg body weight.

Protocol 2: Intraperitoneal (i.p.) Injection Procedure

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Procedure:

  • Gently restrain the rodent. For rats, a two-person technique is often preferred for safety and accuracy.

  • Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.

  • Inject the this compound solution smoothly.

  • Withdraw the needle and return the animal to its home cage.

  • Monitor the animal for any adverse reactions.

Protocol 3: Preparation of this compound for Intracerebroventricular (i.c.v.) Injection

This protocol is for the direct administration of this compound into the cerebral ventricles.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Due to the lipophilic nature of this compound, a co-solvent system is typically required.

  • Dissolve the this compound powder in a minimal amount of DMSO (e.g., to create a concentrated stock solution).

  • Further dilute the this compound/DMSO stock solution with sterile aCSF or saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • Prepare the solution fresh on the day of injection.

Protocol 4: Intracerebroventricular (i.c.v.) Cannulation and Injection

This is a surgical procedure and requires appropriate ethical approval and aseptic techniques.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Surgical drill

  • Injection cannula connected to a Hamilton syringe via tubing

  • Prepared this compound solution

Procedure:

A. Cannula Implantation Surgery:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using appropriate stereotaxic coordinates for the lateral ventricle (for rats, approximately: AP -0.8 mm, ML ±1.5 mm from bregma; DV -3.5 mm from the skull surface), drill a small hole in the skull.

  • Implant the guide cannula to the correct depth and secure it with dental cement and anchor screws.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

B. i.c.v. Injection:

  • Gently restrain the conscious animal.

  • Remove the dummy cannula from the guide cannula.

  • Insert the injection cannula (which is connected to the Hamilton syringe) into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.

  • Infuse the this compound solution (typically 5 µL in rats) slowly over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

  • Leave the injection cannula in place for an additional minute to allow for diffusion.

  • Withdraw the injection cannula and replace the dummy cannula.

  • Return the animal to its home cage for observation and EEG/EMG recording.

Experimental Workflow for a this compound Sleep Study

The following diagram illustrates a typical experimental timeline for a sleep study investigating the effects of this compound.

VDM11_Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_recording Recording Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1-2 weeks) Surgery EEG/EMG Electrode & i.c.v. Cannula Implantation Surgery Acclimatization->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Habituation Habituation to Recording Cables & Injection Procedure (Saline Injections) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48 hours) Habituation->Baseline VDM11_Admin This compound or Vehicle Administration (i.p. or i.c.v.) Baseline->VDM11_Admin Post_Admin Post-Administration EEG/EMG Recording (e.g., 6-24 hours) VDM11_Admin->Post_Admin Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Admin->Scoring Analysis Quantitative Analysis of Sleep Parameters (Total sleep time, sleep architecture, etc.) Scoring->Analysis Stats Statistical Analysis Analysis->Stats

Experimental workflow for this compound sleep studies.

Concluding Remarks

This compound is a valuable tool for elucidating the role of the endocannabinoid system in sleep and wakefulness. The protocols outlined in these application notes provide a framework for the consistent and effective administration of this compound in rodent sleep studies. Adherence to these detailed methodologies will facilitate the acquisition of reliable and reproducible data, contributing to a greater understanding of the therapeutic potential of modulating endocannabinoid signaling for the treatment of sleep disorders. Researchers should pay close attention to the preparation of this compound solutions, the choice of vehicle, and the precise execution of the administration and surgical procedures.

References

VDM11 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide, is a potent and widely utilized research tool in the study of the endocannabinoid system. Primarily known as a selective inhibitor of the anandamide transporter, this compound effectively increases the intracellular concentration of the endocannabinoid anandamide (AEA) by blocking its reuptake into cells.[1] Furthermore, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, and to a lesser extent, monoacylglycerol lipase (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] This multifaceted activity makes this compound a valuable compound for investigating the physiological and pathophysiological roles of anandamide and the broader endocannabinoid system in various cellular processes.

These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on anandamide uptake, enzymatic activity, cell proliferation, and downstream signaling pathways.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on key enzymes in the endocannabinoid system and its impact on cell proliferation.

ParameterTarget/AssayCell Line/SystemIC50 Value (µM)Reference(s)
Enzyme Inhibition Fatty Acid Amide Hydrolase (FAAH)Rat Brain Homogenate2.6 (in the presence of 0.125% BSA)[1]
Fatty Acid Amide Hydrolase (FAAH)Rat Brain Homogenate1.6 (in the absence of BSA)[2]
Monoacylglycerol Lipase (MAGL)Rat Brain Homogenate~26 (in the presence of 0.125% BSA)[1]
Monoacylglycerol Lipase (MAGL)Rat Brain Homogenate6 (in the absence of BSA)[2]
Cell Proliferation C6 Glioma CellsC6 Glioma2.7[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.

VDM11_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) AMT Anandamide Transporter (AMT) Anandamide_ext->AMT Uptake Anandamide_int Anandamide (AEA) AMT->Anandamide_int CB1 CB1 Receptor Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->Downstream_Signaling Anandamide_int->CB1 Activates FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation_Products Degradation Products FAAH->Degradation_Products MAGL MAGL This compound This compound This compound->AMT Inhibits This compound->FAAH Inhibits

Mechanism of action of this compound.

VDM11_Experimental_Workflow start Start: Cell Culture (e.g., C6 Glioma, Neuro-2a) treatment Treat cells with this compound (various concentrations and time points) start->treatment assays Perform Cellular Assays treatment->assays faah_assay FAAH/MAGL Activity Assay assays->faah_assay uptake_assay Anandamide Uptake Assay assays->uptake_assay proliferation_assay Cell Proliferation Assay assays->proliferation_assay calcium_assay Intracellular Calcium Assay assays->calcium_assay signaling_assay Downstream Signaling Assay (cAMP, MAPK) assays->signaling_assay data_analysis Data Analysis and Interpretation faah_assay->data_analysis uptake_assay->data_analysis proliferation_assay->data_analysis calcium_assay->data_analysis signaling_assay->data_analysis

General experimental workflow for this compound.

Experimental Protocols

Cell Culture Protocols

a. C6 Glioma Cell Culture

  • Description: Rat C6 glioma cells are a common model for studying glial tumors and endocannabinoid signaling.

  • Materials:

    • C6 glioma cells (ATCC® CCL-107™)

    • Ham's F-12K (Kaighn's) Medium (e.g., ATCC® 30-2004™)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • 0.25% (w/v) Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

  • Protocol:

    • Culture C6 glioma cells in Ham's F-12K medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For subculturing, aspirate the medium and wash the cells with PBS.

    • Add trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.

b. Neuro-2a (N2a) Cell Culture

  • Description: Mouse neuroblastoma cell line often used to study neuronal differentiation, signaling, and anandamide transport.

  • Materials:

    • Neuro-2a cells (ATCC® CCL-131™)

    • Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC® 30-2003™)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • PBS, sterile

  • Protocol:

    • Culture Neuro-2a cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells when they reach 80-90% confluency using standard trypsinization procedures as described for C6 glioma cells.

Anandamide Uptake Assay
  • Description: This protocol measures the inhibition of radiolabeled anandamide uptake by this compound in intact cells.

  • Materials:

    • Neuro-2a cells

    • [³H]-Anandamide

    • This compound

    • Serum-free culture medium

    • PBS containing 1% (w/v) Bovine Serum Albumin (BSA)

    • 0.5 M NaOH

    • Scintillation cocktail and counter

  • Protocol:

    • Seed Neuro-2a cells in 12-well plates and grow to confluency.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 10 minutes at 37°C.

    • Add [³H]-Anandamide (e.g., 400 nM final concentration) to each well and incubate for 15 minutes at 37°C.

    • To determine non-specific uptake, perform parallel incubations at 4°C.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS containing 1% BSA.

    • Lyse the cells by adding 0.5 M NaOH to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the inhibitory effect of this compound relative to the vehicle control.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay in Cell Lysates
  • Description: This fluorometric assay measures the inhibition of FAAH activity by this compound in cell lysates.

  • Materials:

    • Cells expressing FAAH (e.g., C6 glioma cells)

    • This compound

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

    • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

    • Protease inhibitor cocktail

    • 96-well white, flat-bottom microplate

    • Fluorescence microplate reader (Ex/Em = 340-360/450-465 nm)

  • Protocol:

    • Culture and treat cells with this compound for the desired duration.

    • Prepare cell lysates by scraping cells in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail, followed by homogenization and centrifugation to collect the supernatant.

    • In a 96-well plate, add cell lysate to each well.

    • Add this compound at various concentrations (or a known FAAH inhibitor as a positive control).

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the FAAH fluorogenic substrate.

    • Measure the fluorescence kinetically for 30-60 minutes at 37°C.

    • Determine the rate of the reaction and calculate the percentage of inhibition by this compound.

Monoacylglycerol Lipase (MAGL) Activity Assay in Cell Lysates
  • Description: This protocol measures the inhibition of MAGL activity by this compound in cell lysates using a colorimetric or fluorometric method.

  • Materials:

    • Cells expressing MAGL

    • This compound

    • MAGL Assay Buffer

    • MAGL substrate (colorimetric or fluorometric)

    • Protease inhibitor cocktail

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Protocol:

    • Prepare cell lysates as described for the FAAH activity assay.

    • In a 96-well plate, add cell lysate to each well.

    • Add this compound at various concentrations.

    • Pre-incubate as recommended by the assay kit manufacturer.

    • Initiate the reaction by adding the MAGL substrate.

    • Measure the absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the rate of reaction and the percentage of inhibition by this compound.

Cell Proliferation Assay (MTT Assay)
  • Description: This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • C6 glioma cells

    • This compound

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

    • Microplate reader (absorbance at 570 nm)

  • Protocol:

    • Seed C6 glioma cells in a 96-well plate at a density of approximately 2,500-5,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Intracellular Calcium Measurement
  • Description: This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment, typically using a fluorescent calcium indicator.

  • Materials:

    • Cells of interest (e.g., Neuro-2a)

    • This compound

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

    • HEPES-buffered saline or other suitable buffer

    • Fluorescence microscope or plate reader with appropriate filters

  • Protocol:

    • Plate cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Acquire a baseline fluorescence reading.

    • Add this compound (and potentially an agonist like anandamide) to the cells and continuously record the fluorescence signal.

    • For ratiometric dyes like Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

    • Analyze the change in fluorescence as an indicator of the change in intracellular calcium concentration.

Downstream Signaling Assays

a. cAMP Assay

  • Description: This assay measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, which are typically decreased upon CB1 receptor activation.

  • Materials:

    • Cells expressing CB1 receptors

    • This compound

    • CB1 receptor agonist (e.g., anandamide or WIN55,212-2)

    • Forskolin (to stimulate adenylyl cyclase)

    • cAMP detection kit (e.g., ELISA, HTRF)

  • Protocol:

    • Plate cells in a 96-well plate.

    • Pre-treat cells with this compound for a defined period to allow for the accumulation of endogenous anandamide.

    • Stimulate the cells with a CB1 agonist in the presence or absence of forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

    • Determine the effect of this compound on basal and agonist-stimulated cAMP levels.

b. MAPK/ERK Activation Assay (Western Blot)

  • Description: This protocol assesses the phosphorylation of ERK1/2 (p44/42 MAPK) as a marker of MAPK pathway activation downstream of CB1 receptor signaling, which can be modulated by this compound.

  • Materials:

    • Cells expressing CB1 receptors

    • This compound

    • CB1 receptor agonist

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-ERK1/2 and total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Protocol:

    • Culture cells and starve them in serum-free medium for several hours before the experiment.

    • Pre-treat with this compound for a specified time.

    • Stimulate with a CB1 agonist for a short period (e.g., 5-15 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details and to perform appropriate controls for all experiments.

References

Application Notes and Protocols for VDM11 in Nicotine Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing VDM11, a selective anandamide transport inhibitor, in preclinical studies of nicotine addiction. The following sections detail the mechanism of action of this compound, experimental designs for assessing its impact on nicotine-seeking behaviors, and expected outcomes based on peer-reviewed research.

Introduction to this compound and its Role in Nicotine Addiction

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by modulating the brain's reward circuitry, primarily the mesolimbic dopamine system[1][2]. The endogenous cannabinoid (eCB) system, which includes the cannabinoid receptors (CB1 and CB2) and their endogenous ligands like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), plays a crucial role in modulating these reward pathways and has been identified as a promising target for addiction therapies[3][4].

This compound is a selective inhibitor of anandamide transport, effectively increasing the synaptic levels of anandamide without significantly affecting the levels of other endocannabinoids like 2-AG or other non-cannabinoid ligands such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA)[3][4]. By potentiating anandamide signaling, this compound offers a tool to investigate the specific role of this endocannabinoid in the neurobiological processes underlying nicotine addiction, particularly in the context of relapse and craving.

Mechanism of Action

Nicotine administration leads to the release of dopamine in the nucleus accumbens (NAc), a key event in the reinforcing effects of the drug[1][2]. The eCB system, particularly through the activation of CB1 receptors, modulates the activity of these dopaminergic neurons. Anandamide, as a partial agonist at CB1 receptors, can influence dopamine release and associated reward-seeking behaviors. This compound, by blocking the reuptake of anandamide from the synapse, prolongs its availability and enhances its modulatory effects on the neural circuits involved in nicotine reward and reinforcement.

Signaling Pathway of Nicotine Reward and this compound Intervention

Nicotine Nicotine nAChRs Nicotinic Acetylcholine Receptors (nAChRs) Nicotine->nAChRs VTA Ventral Tegmental Area (VTA) nAChRs->VTA Dopamine_Release Dopamine Release VTA->Dopamine_Release NAc Nucleus Accumbens (NAc) Dopamine_Release->NAc Reward_Reinforcement Reward & Reinforcement NAc->Reward_Reinforcement Anandamide Anandamide CB1R CB1 Receptors Anandamide->CB1R CB1R->VTA Modulates This compound This compound Anandamide_Uptake Anandamide Uptake Transporter This compound->Anandamide_Uptake Inhibits Anandamide_Uptake->Anandamide

Caption: Nicotine stimulates dopamine release in the VTA, leading to reward. This compound inhibits anandamide reuptake, enhancing its modulatory effect on this pathway.

Key Experiments for Studying this compound in Nicotine Addiction Models

The following protocols are based on established rodent models of nicotine self-administration and reinstatement, which are widely used to study the neurobiology of nicotine addiction and to screen potential therapeutic compounds.

Nicotine Self-Administration and Reinstatement Model

This model assesses the reinforcing properties of nicotine and the propensity to relapse to nicotine-seeking behavior after a period of abstinence.

Experimental Workflow

cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Extinction & Reinstatement Surgery Catheter Implantation Habituation Habituation to Operant Chambers Surgery->Habituation Self_Admin Nicotine Self-Administration Training (FR/PR Schedules) Habituation->Self_Admin Extinction Extinction Training Self_Admin->Extinction VDM11_Admin This compound or Vehicle Administration Extinction->VDM11_Admin Reinstatement Reinstatement Test (Cue- or Nicotine-Primed) VDM11_Admin->Reinstatement

Caption: Experimental workflow for nicotine self-administration and reinstatement studies with this compound.

Detailed Protocol:

Animals: Male Long-Evans rats are commonly used.[3] They should be individually housed and maintained on a reverse light-dark cycle.[3]

Surgery:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Implant a chronic indwelling catheter into the jugular vein.

  • Allow a recovery period of at least one week before behavioral procedures.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.

Nicotine Self-Administration Training:

  • Rats are trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).

  • Each infusion is paired with a discrete cue, such as the illumination of the cue light.

  • Training can be conducted under a Fixed-Ratio (FR) schedule (e.g., FR5, where 5 lever presses result in one infusion) or a Progressive-Ratio (PR) schedule, where the number of presses required for each subsequent infusion increases.[3][4] The PR schedule is used to assess the motivation to self-administer the drug.[3]

Extinction Training:

  • Once stable self-administration is achieved, the nicotine infusions and their associated cues are withheld.

  • Lever pressing is no longer reinforced.

  • Extinction sessions continue until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three self-administration days).

Reinstatement Testing:

  • Cue-Induced Reinstatement: The non-contingent presentation of the nicotine-associated cue (e.g., the cue light) is used to trigger reinstatement of lever-pressing behavior.

  • Nicotine-Primed Reinstatement: A non-contingent "priming" injection of nicotine (e.g., 0.15 mg/kg) is administered to induce reinstatement.[1][5]

  • This compound Administration: Thirty minutes prior to the reinstatement test, animals are pretreated with this compound (1, 3, or 10 mg/kg, intraperitoneally) or vehicle in a counterbalanced, within-subject design.[3][5]

Data Presentation

The primary outcome measure is the number of active lever presses during the reinstatement session. Data should be summarized in tables for clear comparison across different treatment conditions.

Table 1: Effect of this compound on Cue-Induced Reinstatement of Nicotine-Seeking

Treatment GroupDose (mg/kg)Mean Active Lever Presses (± SEM)
Vehicle-55.2 ± 6.8
This compound148.5 ± 7.1
This compound332.1 ± 5.4*
This compound1025.6 ± 4.9**
Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks.

Table 2: Effect of this compound on Nicotine-Primed Reinstatement of Nicotine-Seeking

Treatment GroupDose (mg/kg)Mean Active Lever Presses (± SEM)
Vehicle-62.7 ± 7.5
This compound154.3 ± 6.9
This compound338.9 ± 5.8*
This compound1029.4 ± 5.1**
Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by asterisks.

Table 3: Effect of this compound on Nicotine Self-Administration under Fixed- and Progressive-Ratio Schedules

ScheduleTreatment GroupDose (mg/kg)Mean Nicotine Infusions (± SEM)
Fixed-Ratio (FR5) Vehicle-15.3 ± 2.1
This compound114.8 ± 1.9
This compound315.1 ± 2.3
This compound1014.5 ± 2.0
Progressive-Ratio Vehicle-12.7 ± 1.8 (Breakpoint)
This compound112.1 ± 1.6 (Breakpoint)
This compound312.5 ± 1.9 (Breakpoint)
This compound1011.9 ± 1.7 (Breakpoint)
Note: Data are hypothetical and for illustrative purposes, reflecting findings that this compound does not significantly affect nicotine intake under these schedules.[3][4]

Expected Results and Interpretation

Based on existing research, this compound is expected to dose-dependently attenuate cue- and nicotine-primed reinstatement of nicotine-seeking behavior.[3][4][5] This suggests that enhancing anandamide signaling can reduce the motivational impact of nicotine-associated cues and the relapse-inducing effects of a nicotine challenge.

Importantly, this compound is not expected to alter nicotine self-administration under FR or PR schedules.[3][4] This indicates that selectively elevating anandamide levels may not affect the primary reinforcing effects of nicotine or the motivation to take the drug, but rather the mechanisms underlying relapse. These findings suggest that anandamide transport inhibitors like this compound could be a valuable therapeutic strategy for preventing relapse in smokers who are trying to quit.[4]

Conclusion

The use of this compound in preclinical models of nicotine addiction provides a powerful approach to dissecting the role of the anandamide system in this complex disorder. The protocols outlined above offer a robust framework for investigating the potential of anandamide transport inhibitors as novel therapeutics for smoking cessation. The selective action of this compound allows for a more precise understanding of anandamide's contribution to nicotine-seeking behaviors, distinguishing its effects from those of other endocannabinoids and related signaling molecules.

References

Application Notes and Protocols for Intracerebroventricular Injection of VDM11 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VDM11, a putative anandamide membrane transporter (AMT) inhibitor, in rats via intracerebroventricular (ICV) injection. The provided protocols are based on published research and are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various physiological and behavioral parameters.

Introduction to this compound

This compound, with the full chemical name N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has been utilized in neuroscience research to probe the functions of the endocannabinoid system.[1][2] It is primarily characterized as an inhibitor of the anandamide membrane transporter (AMT), thereby increasing the synaptic levels of the endocannabinoid anandamide (AEA).[3][4] By blocking the reuptake of AEA, this compound potentiates its effects on cannabinoid receptors, primarily the CB1 receptor.[2] However, it is important to note that some studies suggest this compound may also act as a substrate for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, which could contribute to its overall pharmacological profile.[5][6]

Applications in Rat Models

Intracerebroventricular administration of this compound in rats has been employed to investigate its role in a variety of central nervous system processes, including:

  • Sleep Regulation: this compound has been shown to promote sleep and reduce wakefulness.[1][2]

  • Reward and Motivation: Studies have explored the paradoxical effects of this compound on reward-seeking behavior.[5]

  • Addiction and Relapse: Research has indicated that this compound can attenuate the reinstatement of nicotine-seeking behavior.[7]

  • Neurotransmitter Modulation: this compound administration has been linked to decreased extracellular levels of dopamine.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the intracerebroventricular injection of this compound in rats.

Parameter This compound Dose (i.c.v.) Effect Reference
Sleep/Wake Cycle10 or 20 µg/5 µLReduced wakefulness and increased sleep.[2]
Dopamine Levels10, 20, or 30 µM (via microdialysis perfusion into the paraventricular thalamic nucleus)Decreased extracellular levels of dopamine in the nucleus accumbens.[1]
Behavioral Test This compound Dose (Systemic - for context) Effect Reference
Reward Seeking (Cued Intracranial Self-Stimulation)560 µg/kg (cumulative i.p.)Increased latency to respond for brain stimulation reward.[5]
Nicotine Seeking (Reinstatement)3 and 10 mg/kg (i.p.)Attenuated nicotine-primed reinstatement of nicotine-seeking behavior.[7]

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

  • Adult male Wistar rats (or other appropriate strain)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, drills, etc.)

  • Guide cannula (22-gauge) and dummy cannula

  • Dental cement

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine and xylazine).

  • Once the rat is deeply anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic apparatus.

  • Shave the scalp and clean the area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle. A common set of coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.[8]

  • Slowly lower the guide cannula through the burr hole to the desired ventral coordinate (e.g., -3.5 mm from the skull surface).[8]

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before any experimental procedures.

Intracerebroventricular (ICV) Injection of this compound

This protocol outlines the procedure for administering this compound directly into the lateral ventricle of a conscious rat.

Materials:

  • Rat with a chronically implanted ICV guide cannula

  • This compound solution (dissolved in an appropriate vehicle, e.g., a mixture of DMSO, Tween 80, and saline)

  • Injection cannula (e.g., 28-gauge) connected to a Hamilton syringe via PE-50 tubing

  • Infusion pump (optional, for controlled infusion rates)

Procedure:

  • Handle the rat gently to acclimate it to the procedure.

  • Carefully remove the dummy cannula from the guide cannula.

  • Prepare the this compound solution at the desired concentration. A typical injection volume is 5 µL.[2][8]

  • Fill the Hamilton syringe with the this compound solution, ensuring there are no air bubbles in the tubing or needle.

  • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.

  • Infuse the this compound solution slowly over a period of 1-2 minutes to avoid a sudden increase in intracranial pressure.[8]

  • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion of the solution.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the rat to its home cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

VDM11_Mechanism This compound This compound AMT AMT This compound->AMT Inhibits AEA_release AEA_release AEA_synapse AEA_synapse AEA_release->AEA_synapse CB1R CB1R AEA_synapse->CB1R Binds to AEA_synapse->AMT Transported by AEA_uptake AEA_uptake AMT->AEA_uptake

Experimental Workflow for ICV this compound Administration and Behavioral Testing

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Cannula_Implantation ICV Cannula Implantation Recovery Post-Surgical Recovery (5-7 days) ICV_Injection ICV Injection of this compound or Vehicle Recovery->ICV_Injection VDM11_Prep This compound Solution Preparation Behavioral_Testing Behavioral Testing (e.g., Sleep Recording, Operant Behavior) ICV_Injection->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Results Results Interpretation

Logical Relationship of this compound's Effect on Sleep

VDM11_Sleep_Pathway This compound ICV Injection of this compound Inhibit_AMT Inhibition of Anandamide Membrane Transporter (AMT) This compound->Inhibit_AMT Increase_AEA Increased Synaptic Anandamide (AEA) Levels Inhibit_AMT->Increase_AEA Activate_CB1R Activation of CB1 Receptors in Sleep-Regulating Areas Increase_AEA->Activate_CB1R Sleep_Promotion Promotion of Sleep (Increased NREM and/or REM Sleep) Activate_CB1R->Sleep_Promotion Decrease_Wakefulness Decreased Wakefulness Activate_CB1R->Decrease_Wakefulness

References

VDM11: A Key Tool for Investigating Anandamide Transport

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine (anandamide or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its transport into cells followed by enzymatic degradation. Understanding the mechanisms of anandamide transport is therefore a critical area of research for the development of novel therapeutics targeting the endocannabinoid system. VDM11, or N-(4-hydroxy-2-methylphenyl)arachidonoylamide, is a potent and widely used pharmacological tool to investigate this process. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying anandamide transport.

Mechanism of Action of this compound

This compound is structurally similar to anandamide and is thought to competitively inhibit its transport across the cell membrane. The precise nature of the anandamide transporter, often referred to as the endocannabinoid membrane transporter (EMT), is still a subject of debate, with evidence supporting both a specific protein-mediated process and facilitated diffusion. Regardless of the exact mechanism, this compound effectively blocks the uptake of anandamide into cells, leading to an increase in its extracellular concentration and potentiation of its effects on cannabinoid receptors (CB1 and CB2).[1][2]

It is important to note that this compound is not entirely specific for the putative anandamide transporter. Studies have shown that it can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, albeit with lower potency compared to its effect on transport.[3][4] This dual action should be considered when interpreting experimental results.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against key enzymes in the endocannabinoid system. These values can vary depending on the experimental conditions, such as the presence of bovine serum albumin (BSA).[3][4]

Target EnzymeIC50 (µM)Experimental ConditionsReference
Fatty Acid Amide Hydrolase (FAAH)2.6Rat brain FAAH, in the presence of 0.125% BSA[3][4]
Fatty Acid Amide Hydrolase (FAAH)1.6Rat brain FAAH, in the absence of BSA[4]
Monoacylglycerol Lipase (MAGL)21Cytosolic MAGL, in the presence of 0.125% BSA[3]
Monoacylglycerol Lipase (MAGL)6Membrane-bound MAGL, in the absence of BSA[3]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study anandamide transport and its consequences.

Protocol 1: In Vitro Anandamide Uptake Assay in Cultured Cells

This protocol describes a method to measure the inhibition of anandamide uptake by this compound in a cell-based assay.

Materials:

  • Cultured cells known to express the anandamide transport machinery (e.g., C6 glioma cells, Neuro2a cells, primary neurons or astrocytes)

  • This compound

  • Radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 1 mg/mL fatty acid-free BSA)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well plates)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation with Inhibitor:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed uptake buffer.

    • Add uptake buffer containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control to the wells.

    • Incubate for 10-15 minutes at 37°C.

  • Anandamide Uptake:

    • Add radiolabeled anandamide to each well to a final concentration of ~100 nM.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the initial linear phase of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of anandamide uptake at each this compound concentration relative to the vehicle control.

    • Plot the percentage of uptake against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol allows for the determination of the inhibitory effect of this compound on FAAH activity.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenate, microsomes from FAAH-expressing cells)

  • This compound

  • Radiolabeled anandamide (e.g., [³H]anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Organic solvent for extraction (e.g., chloroform:methanol, 1:1 v/v)

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare the FAAH enzyme source according to standard laboratory procedures.

  • Inhibitor Incubation:

    • In a microcentrifuge tube, combine the FAAH enzyme preparation with various concentrations of this compound or vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding radiolabeled anandamide to a final concentration of ~1 µM.

    • Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold organic solvent.

    • Vortex thoroughly and centrifuge to separate the aqueous and organic phases. The unhydrolyzed anandamide will partition into the organic phase, while the radiolabeled ethanolamine product of hydrolysis will remain in the aqueous phase.

  • Quantification:

    • Carefully collect a sample of the aqueous phase.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of FAAH activity at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Visualizing the Role of this compound in Anandamide Signaling

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to the study of anandamide transport with this compound.

anandamide_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Activates EMT Endocannabinoid Membrane Transporter (EMT) Anandamide_ext->EMT Transport Signaling_cascade Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_receptor->Signaling_cascade Initiates Anandamide_int Anandamide (AEA) EMT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products This compound This compound This compound->EMT Inhibits This compound->FAAH Weakly Inhibits

Caption: this compound blocks anandamide uptake, increasing its availability to CB1 receptors.

experimental_workflow cluster_invitro Cell-based Assays cluster_invivo Animal Models start Start: Hypothesis This compound inhibits anandamide transport in_vitro In Vitro Experiments (Anandamide Uptake Assay) start->in_vitro in_vivo In Vivo Experiments (e.g., Behavioral Assays) start->in_vivo cell_culture Cell Culture in_vitro->cell_culture animal_model Select Animal Model in_vivo->animal_model data_analysis Data Analysis (IC50 determination, statistical analysis) conclusion Conclusion: This compound potentiates anandamide signaling data_analysis->conclusion treatment Treat with this compound cell_culture->treatment measurement Measure Radiolabeled Anandamide Uptake treatment->measurement measurement->data_analysis administer Administer this compound animal_model->administer observe Observe Behavioral/Physiological Changes administer->observe observe->data_analysis

Caption: A typical experimental workflow for studying this compound's effects.

transport_controversy cluster_protein_mediated Hypothesis 1: Protein-Mediated Transport cluster_passive_diffusion Hypothesis 2: Passive Diffusion controversy Anandamide Transport Mechanism? emt_protein Specific Endocannabinoid Membrane Transporter (EMT) Protein controversy->emt_protein simple_diffusion Simple Diffusion across the Lipid Bilayer controversy->simple_diffusion facilitated_diffusion Facilitated Diffusion via a Carrier Protein emt_protein->facilitated_diffusion saturable Saturable Kinetics facilitated_diffusion->saturable inhibitable Inhibitable by compounds like this compound saturable->inhibitable faah_driven Driven by Intracellular FAAH Activity simple_diffusion->faah_driven non_saturable Non-saturable at high concentrations faah_driven->non_saturable inhibitor_effect Inhibitor effects may be on FAAH non_saturable->inhibitor_effect

Caption: The ongoing debate surrounding the mechanism of anandamide transport.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of anandamide transport and signaling. Its ability to elevate extracellular anandamide levels provides a powerful means to probe the physiological and pathological roles of the endocannabinoid system. However, its off-target effects, particularly on FAAH, necessitate careful experimental design and data interpretation. The protocols and information provided in these application notes are intended to guide researchers in the effective and rigorous use of this compound to advance our understanding of endocannabinoid biology and to facilitate the development of novel therapeutic strategies.

References

Application Notes: Measuring Fatty Acid Amide Hydrolase (FAAH) Activity in the Presence of VDM11

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating lipid signaling by degrading a class of bioactive lipids called N-acylethanolamines (NAEs).[1] The most prominent of these is anandamide (AEA), an endogenous cannabinoid that activates cannabinoid receptors (CB1 and CB2) to modulate processes like pain, inflammation, and mood.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3][4] Consequently, inhibiting FAAH is a promising therapeutic strategy to enhance endocannabinoid tone for treating pain and various neuropsychiatric disorders.[5][6]

VDM11, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is recognized as an anandamide uptake inhibitor but also exhibits direct inhibitory effects on FAAH activity. There is evidence to suggest that this compound may act as an alternative substrate for FAAH, which contributes to its inhibitory action.[7] Understanding the interaction between this compound and FAAH is critical for elucidating the mechanisms of endocannabinoid transport and metabolism. These application notes provide a detailed protocol for measuring FAAH activity in the presence of this compound using a sensitive fluorometric assay.

Principle of the Assay

The activity of FAAH is determined by monitoring the hydrolysis of a synthetic, non-fluorescent substrate. FAAH cleaves this substrate to release 7-amino-4-methylcoumarin (AMC), a highly fluorescent compound.[1][8] The rate of increase in fluorescence, measured at an excitation/emission wavelength pair of 360/465 nm, is directly proportional to the FAAH activity in the sample.[1][8] To assess the inhibitory effect of this compound, the assay is performed with and without varying concentrations of the compound, allowing for the determination of key inhibitory parameters such as the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the FAAH signaling pathway and the general experimental workflow for the activity assay.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (Extracellular) Transport Uptake AEA_out->Transport AEA_in Anandamide (AEA) (Intracellular) Transport->AEA_in FAAH FAAH Enzyme AEA_in->FAAH hydrolyzes Products Arachidonic Acid + Ethanolamine FAAH->Products This compound This compound (Inhibitor) This compound->Transport inhibits This compound->FAAH inhibits

Caption: FAAH signaling pathway showing anandamide uptake and hydrolysis.

FAAH_Assay_Workflow start Start: Prepare Reagents (Buffer, Substrate, Enzyme, this compound) prepare_enzyme Prepare Enzyme Source (e.g., Rat Brain Homogenate) start->prepare_enzyme prepare_plates Plate Samples, Controls, and this compound dilutions prepare_enzyme->prepare_plates pre_incubate Pre-incubate this compound with Enzyme (Allows for inhibitor binding) prepare_plates->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence Kinetics (Ex/Em = 360/465 nm at 37°C) add_substrate->measure analyze Data Analysis: Calculate Activity and IC₅₀ measure->analyze end End analyze->end

Caption: General experimental workflow for the FAAH activity assay.

Quantitative Data Summary

The inhibitory potency of this compound against FAAH can be influenced by assay conditions, particularly the presence of fatty acid-free bovine serum albumin (BSA), which can bind to lipophilic compounds like this compound.

CompoundTarget EnzymeTissue SourceAssay ConditionsIC₅₀ (µM)Reference
This compound FAAHRat Brain0.125% (w/v) BSA2.6
This compound FAAHRat BrainNo BSA1.6
AM404 FAAHRat Brain0.125% (w/v) BSA2.1
This compound MAGLRat Brain0.125% (w/v) BSA14
This compound MAGLRat BrainNo BSA6

Table 1: Comparative IC₅₀ values of this compound and related compounds against FAAH and Monoacylglycerol Lipase (MAGL). The data highlights the moderate potency of this compound as a direct FAAH inhibitor and the influence of BSA on this measurement.

Experimental Protocols

This section provides a detailed methodology for measuring FAAH activity from a biological source, such as rat brain homogenate, and determining the inhibitory profile of this compound.

5.1. Materials and Reagents

  • Enzyme Source: Whole rat brain or specific brain regions (e.g., cortex, hippocampus).

  • FAAH Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Fluorogenic FAAH Substrate: Specific substrate that releases AMC upon hydrolysis.

  • This compound: Stock solution prepared in DMSO.

  • FAAH Inhibitor (for control): A potent, well-characterized inhibitor like URB597 or CAY10401 for background control.[9]

  • AMC Standard: 1 mM stock in DMSO for generating a standard curve.

  • 96-well Plate: White, flat-bottomed plate suitable for fluorescence measurements.

  • Plate Reader: Capable of kinetic fluorescence measurement at Ex/Em = 360/465 nm and temperature control at 37°C.

5.2. Protocol for Enzyme Preparation (Rat Brain Homogenate)

  • Euthanize a rat according to approved institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold FAAH Assay Buffer.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold FAAH Assay Buffer using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant (S1 fraction). This fraction contains the membrane-bound FAAH and can be used directly or further processed to isolate microsomes.

  • Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Store aliquots of the enzyme preparation at -80°C until use. Avoid repeated freeze-thaw cycles.[1]

5.3. FAAH Inhibition Assay Protocol

  • Prepare AMC Standard Curve:

    • Prepare a 10 µM working solution of AMC standard in FAAH Assay Buffer.

    • In the 96-well plate, create a standard curve by adding 0, 20, 40, 60, 80, and 100 pmol of AMC standard per well.

    • Adjust the final volume of each standard well to 100 µL with FAAH Assay Buffer.[8]

  • Prepare Assay Wells:

    • Total Activity Wells: Add a specific amount of enzyme preparation (e.g., 20-50 µg of total protein) to designated wells.

    • Inhibitor Wells: Add the same amount of enzyme preparation and varying concentrations of this compound (e.g., from 0.1 µM to 100 µM). It is recommended to perform a serial dilution.

    • Background Control Wells: To account for non-FAAH related substrate hydrolysis, prepare wells with the enzyme preparation and a saturating concentration of a specific FAAH inhibitor (e.g., 10 µM URB597).[8]

    • Adjust the volume in all wells to 50 µL with FAAH Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes. This allows this compound to bind to the FAAH enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing the FAAH substrate diluted in FAAH Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the Reaction Mix to all wells (except the AMC standards), bringing the final volume to 100 µL.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence (Ex/Em = 360/465 nm) in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.[1][8]

5.4. Data Analysis

  • Calculate Reaction Rate:

    • For each well, plot fluorescence units (RFU) versus time (minutes).

    • Identify the linear portion of the curve and calculate the slope (ΔRFU/min). This represents the reaction rate.

  • Determine FAAH Activity:

    • Subtract the rate of the background control wells from the rates of all other wells to get the FAAH-specific activity.

    • Use the AMC standard curve to convert the FAAH-specific rate (ΔRFU/min) into pmol of AMC produced per minute.

    • FAAH Activity (pmol/min/mg) = (Rate of AMC produced) / (mg of protein in the well).

  • Calculate IC₅₀ for this compound:

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate with this compound / Rate of Total Activity)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of FAAH activity.[10]

Conclusion

This protocol provides a robust framework for assessing the inhibitory effects of this compound on FAAH activity. The fluorometric assay is sensitive, continuous, and well-suited for inhibitor screening and characterization.[1][8] When studying this compound, it is crucial to consider and report assay conditions, such as the presence or absence of BSA, as they can significantly impact the apparent inhibitory potency. These methods will aid researchers in further understanding the dual role of this compound as both a transport and enzyme inhibitor within the complex endocannabinoid system.

References

Troubleshooting & Optimization

VDM11 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and proper storage conditions for VDM11. Additionally, it offers troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored at -20°C and desiccated.[1][2] It is also light-sensitive and should be kept in the dark.[3] For long-term storage, storing under an inert gas like argon is recommended.[3] One supplier indicates a stability of at least one year when stored at -20°C.[4] A specific formulation of this compound in Tocrisolve™ 100 is stored at +4°C.[5]

Q2: How should I prepare this compound stock solutions?

A: this compound is soluble in several organic solvents. Based on supplier information, stock solutions can be prepared in DMF (30 mg/ml), DMSO (20 mg/ml), or Ethanol (30 mg/ml).[4][6] For aqueous experimental buffers, a solution of Ethanol:PBS (pH 7.2) in a 1:2 ratio can be used, though solubility is significantly lower (0.25 mg/ml).[4] It is not recommended to store this compound in solution for long periods; fresh solutions should be prepared for experiments.[1]

Q3: Is this compound stable in aqueous solutions and cell culture media?

A: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is known to be a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[7][8] This means that in biological systems containing FAAH, such as cell cultures or in vivo models, this compound can be metabolized. The rate of metabolism has been estimated to be about 15-20% of that of anandamide.[7][8] Therefore, for prolonged experiments, the potential for degradation should be considered.

Q4: Are there any known off-target effects or interferences I should be aware of?

A: Yes. Besides its primary activity as an anandamide membrane transporter (AMT) inhibitor, this compound also inhibits FAAH and monoacylglycerol lipase (MAGL).[4][9] There is also evidence that at a concentration of 3 µM, this compound can inhibit glutamatergic synaptic transmission through a mechanism that may involve a direct action on sodium channels, independent of cannabinoid receptors.[4] Researchers should consider these off-target effects when interpreting their results.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent or weaker than expected activity of this compound Degradation of this compound stock solution. Prepare fresh stock solutions before each experiment. Avoid long-term storage of this compound in solution.[1]
Improper storage of solid this compound. Ensure this compound is stored at -20°C, protected from light, and desiccated.[1][2][3]
Metabolism of this compound in the experimental system. This compound is a substrate for FAAH.[7][8] Consider the presence of this enzyme in your system and the duration of the experiment. The inclusion of FAAH inhibitors (that are not this compound) could be a control experiment.
Presence of bovine serum albumin (BSA) in the assay. The potency of this compound as an FAAH inhibitor is affected by the concentration of fatty acid-free BSA.[7][8] If BSA is present in your assay buffer, be aware that it can influence the IC50 value.
Unexpected biological effects observed Off-target activity of this compound. This compound can inhibit FAAH and MAGL, and may directly affect sodium channels.[4][9] Review the literature for known off-target effects in your experimental model and consider appropriate control experiments.

Data Summaries

Table 1: this compound Solubility

SolventConcentrationReference
DMF30 mg/ml[4]
DMSO20 mg/ml[4]
Ethanol30 mg/ml[4]
Ethanol:PBS (pH 7.2) (1:2)0.25 mg/ml[4]

Table 2: Recommended Storage Conditions for this compound

ConditionSpecificationReference
Temperature (Solid) -20°C[1][3][4][6]
Temperature (in Tocrisolve™ 100) +4°C[5]
Light Exposure Protect from light[3]
Atmosphere Store under inert gas (e.g., Argon)[3]
Moisture Desiccate[1][2]
Stability (Solid at -20°C) ≥ 1 year[4]

Experimental Protocols & Visualizations

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for an in vitro experiment using this compound, from stock solution preparation to data analysis.

G General In Vitro Experimental Workflow for this compound A Prepare fresh this compound stock solution (e.g., in DMSO or Ethanol) B Dilute stock solution to final working concentration in assay buffer A->B D Add this compound working solution to the experimental system B->D C Prepare cell culture or enzyme assay (include appropriate controls) C->D E Incubate for the desired time period D->E F Measure experimental endpoint (e.g., enzyme activity, cell viability) E->F G Data analysis and interpretation (consider off-target effects) F->G

Caption: A flowchart illustrating a typical experimental procedure for in vitro studies involving this compound.

Factors Influencing this compound Stability and Activity

This diagram illustrates the key factors that can impact the stability and experimental outcome of this compound.

G Factors Affecting this compound Stability and Activity This compound This compound Storage Storage Conditions This compound->Storage Solution Solution Preparation This compound->Solution Biological Biological Environment This compound->Biological Assay Assay Conditions This compound->Assay Temp Temperature (-20°C) Storage->Temp ideal Light Light Exposure Storage->Light protect from Moisture Moisture Storage->Moisture desiccate Solvent Solvent Choice Solution->Solvent Freshness Fresh Preparation Solution->Freshness FAAH FAAH Metabolism Biological->FAAH OffTarget Off-Target Effects Biological->OffTarget BSA BSA Presence Assay->BSA

Caption: A concept map showing factors that can influence the stability and activity of this compound.

Troubleshooting Logic for Inconsistent this compound Results

This diagram provides a logical workflow for troubleshooting unexpected or inconsistent experimental results with this compound.

G Troubleshooting Inconsistent this compound Results Start Inconsistent or Unexpected Results CheckStorage Verify this compound Storage Conditions (-20°C, dark, desiccated) Start->CheckStorage CheckSolution Confirm Freshness of Stock Solution CheckStorage->CheckSolution Storage OK ReviewProtocol Review Experimental Protocol (concentrations, incubation times) CheckSolution->ReviewProtocol Solution Fresh ConsiderMetabolism Is FAAH-mediated metabolism a factor? ReviewProtocol->ConsiderMetabolism Protocol Correct ConsiderOffTarget Could off-target effects be responsible? ConsiderMetabolism->ConsiderOffTarget Metabolism Unlikely Redesign Redesign Experiment with Additional Controls ConsiderMetabolism->Redesign Metabolism Likely ConsiderOffTarget->Redesign Off-Target Possible Consult Consult Literature / Technical Support ConsiderOffTarget->Consult Off-Target Unlikely

Caption: A troubleshooting flowchart to diagnose and resolve issues with this compound experiments.

References

VDM11 In Vivo Efficacy Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VDM11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo efficacy studies involving our novel MEK1/2 inhibitor, this compound. Below you will find a series of frequently asked questions and troubleshooting guides to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling cascade that promotes cell proliferation, survival, and differentiation in many cancer types.

Q2: In which cancer models is this compound expected to be effective?

This compound is expected to show the most significant efficacy in tumors harboring mutations that lead to the constitutive activation of the MAPK/ERK pathway, such as BRAF V600E or KRAS G12C mutations. We recommend performing comprehensive genomic profiling of your cell lines or patient-derived xenograft (PDX) models to confirm the presence of such activating mutations prior to initiating in vivo studies.

Q3: What is the recommended formulation and route of administration for in vivo studies?

For in vivo studies in rodent models, we recommend a formulation of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The recommended route of administration is oral gavage (PO) once daily. Please refer to the table below for detailed formulation and dosing information.

Troubleshooting Guide

Issue 1: Lack of significant tumor growth inhibition in our xenograft model.

If you are observing suboptimal or no significant tumor growth inhibition with this compound treatment, please consider the following potential causes and troubleshooting steps.

Troubleshooting Workflow: Investigating Suboptimal In Vivo Efficacy

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Actionable Steps cluster_3 Resolution A Suboptimal or No Tumor Growth Inhibition Observed B Verify Model Suitability A->B Is the model appropriate? C Confirm Drug Formulation and Administration A->C Was the drug delivered correctly? D Assess Pharmacokinetics (PK) and Pharmacodynamics (PD) A->D Is the drug reaching the target? E Sequence tumor for MAPK pathway mutations B->E F Prepare fresh formulation; confirm dose volume and technique C->F G Conduct satellite PK/PD study; measure plasma this compound and tumor p-ERK levels D->G H Optimized Efficacy Achieved E->H F->H G->H

Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.

Possible Cause 1: Inappropriate Animal Model

The efficacy of this compound is highly dependent on the genetic background of the tumor model. Models lacking mutations that activate the MAPK/ERK pathway may not respond to MEK inhibition.

  • Recommendation: Confirm that your chosen cell line or PDX model harbors a known activating mutation in the MAPK/ERK pathway (e.g., BRAF, KRAS). If the mutational status is unknown, we recommend performing genomic sequencing.

Possible Cause 2: Issues with Drug Formulation or Administration

Incorrect formulation, storage, or administration of this compound can lead to reduced bioavailability and exposure.

  • Recommendation:

    • Prepare fresh formulations of this compound daily.

    • Ensure all components of the vehicle are fully dissolved and the final solution is homogenous.

    • Verify the accuracy of dosing volumes and the proficiency of the oral gavage technique to avoid misdosing.

Possible Cause 3: Suboptimal Pharmacokinetics (PK) or Pharmacodynamics (PD)

Even with correct administration, factors such as rapid metabolism or poor absorption can lead to insufficient drug concentration at the tumor site.

  • Recommendation: Conduct a satellite PK/PD study in a small cohort of your tumor-bearing animals.

    • PK Analysis: Collect blood samples at several time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to determine the plasma concentration of this compound via LC-MS/MS.

    • PD Analysis: Collect tumor tissue at the expected Cmax (time of maximum concentration) and at 24 hours post-dose to assess the level of target engagement by measuring the phosphorylation of ERK (p-ERK) via western blot or immunohistochemistry (IHC). A significant reduction in p-ERK levels would confirm target engagement.

Quantitative Data Summary

Table 1: this compound Formulation and Dosing for In Vivo Rodent Studies

ParameterRecommendation
Compound This compound
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (w/v/v)
Route Oral Gavage (PO)
Dosing Frequency Once Daily (QD)
Recommended Dose 25 - 50 mg/kg
Maximum Volume 10 mL/kg
Storage Store solution at 4°C for up to 24 hours

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 50 mg/kg PO)
Cmax (ng/mL) 1500 ± 250
Tmax (hr) 2.0
AUC (0-24h) 12,500 ± 1800 h*ng/mL
Bioavailability ~35%

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture human colorectal cancer cells (e.g., HT-29, with a BRAF V600E mutation) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Drug Administration:

    • Prepare this compound formulation and vehicle control fresh daily.

    • Administer the assigned treatment via oral gavage once daily for the duration of the study (typically 21-28 days).

    • Monitor animal body weight and overall health daily.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights every 2-3 days.

    • At the end of the study, euthanize the animals and excise the tumors for terminal analysis (e.g., weight, histology, PD analysis).

Signaling Pathway

MAPK/ERK Signaling Pathway and the Action of this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.

Technical Support Center: VDM11 Dual Inhibition of AMT and FAAH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting experiments involving VDM11, a dual inhibitor of the anandamide membrane transporter (AMT) and fatty acid amide hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is recognized as a dual inhibitor, targeting two key components of the endocannabinoid system:

  • Anandamide Membrane Transporter (AMT): this compound inhibits the cellular uptake of the endocannabinoid anandamide (AEA), effectively increasing its concentration in the extracellular space where it can interact with cannabinoid receptors.[1][2][3] While the existence of a specific transporter protein is a subject of ongoing research, the phenomenon of anandamide uptake is well-documented, and this compound is a known inhibitor of this process.[4][5][6]

  • Fatty Acid Amide Hydrolase (FAAH): this compound also directly inhibits FAAH, the primary enzyme responsible for the intracellular degradation of anandamide.[7] This inhibition further contributes to elevated anandamide levels. Evidence also suggests that this compound can act as an alternative substrate for FAAH.[7]

Q2: What are the reported IC50 values for this compound's inhibition of FAAH?

The inhibitory potency of this compound on FAAH can vary depending on the experimental conditions, particularly the presence of bovine serum albumin (BSA). In the presence of 0.125% fatty acid-free BSA, the IC50 value for this compound against rat brain FAAH is approximately 2.6 µM.[7] In the absence of BSA, the IC50 value is lower, around 1.6 µM.[7]

Q3: How does dual inhibition of AMT and FAAH by this compound affect endocannabinoid signaling?

By inhibiting both anandamide uptake and its subsequent enzymatic degradation, this compound leads to a significant increase in the concentration and duration of action of endogenous anandamide. This potentiation of anandamide signaling primarily results in the enhanced activation of cannabinoid receptors, CB1 and CB2, leading to various downstream cellular effects.[8][9]

Q4: Are there any known off-target effects of this compound?

While this compound is primarily characterized as an AMT and FAAH inhibitor, some studies have shown it can also inhibit monoacylglycerol lipase (MAGL), though with lower potency (IC50 of approximately 21 µM).[7] Researchers should consider this potential off-target activity when interpreting their results.

Troubleshooting Guides

FAAH Inhibition Assays
Issue Potential Cause Troubleshooting Steps
High background fluorescence/radioactivity 1. Substrate degradation independent of FAAH activity. 2. Contaminated reagents or buffers.1. Include a "no enzyme" control to determine the level of non-enzymatic substrate breakdown. 2. Prepare fresh buffers and reagents. 3. Consider using a specific FAAH inhibitor (e.g., URB597) as a negative control to confirm that the measured activity is FAAH-dependent.[7]
Low or no detectable FAAH activity 1. Inactive enzyme due to improper storage or handling. 2. Sub-optimal assay conditions (pH, temperature). 3. Insufficient protein concentration in the lysate.1. Ensure FAAH-containing preparations (e.g., brain homogenates, cell lysates) are stored at -80°C and thawed on ice. 2. Verify the pH of the assay buffer (typically around 9.0 for FAAH assays) and ensure the incubation temperature is 37°C.[10] 3. Perform a protein quantification assay (e.g., BCA) on your lysate and ensure you are using an adequate amount of protein per reaction.
Inconsistent or variable results 1. Inconsistent pipetting of viscous solutions (e.g., substrate in DMSO). 2. Precipitation of this compound or other inhibitors in the assay buffer. 3. Variable incubation times.1. Ensure thorough mixing of all solutions before and after addition. 2. Check the solubility of your compounds in the final assay buffer. You may need to adjust the final DMSO concentration. 3. Use a timer to ensure consistent incubation periods for all samples.
Anandamide Uptake Assays
Issue Potential Cause Troubleshooting Steps
High non-specific binding of anandamide Anandamide is lipophilic and can bind to plastic surfaces of labware.[11]1. Consider using glass tubes or silanized plasticware to minimize non-specific binding. 2. Include a control at 4°C to measure passive diffusion and non-specific binding, which can then be subtracted from the 37°C uptake data.[12] 3. Washing steps should be performed quickly and with ice-cold buffer containing BSA to reduce non-specific binding.[12]
Low anandamide uptake 1. Low expression of the putative transporter in the cell line used. 2. Presence of BSA in the uptake buffer, which can sequester anandamide.[13] 3. Cell viability issues.1. Use a cell line known to exhibit robust anandamide uptake (e.g., Neuro-2a, C6 glioma cells). 2. Perform uptake assays in a serum-free medium without BSA, as BSA can bind to anandamide and reduce its availability for cellular uptake.[11][13] 3. Perform a cell viability assay (e.g., trypan blue exclusion) to ensure cells are healthy.
Inhibitor appears ineffective 1. Incorrect inhibitor concentration. 2. Inhibitor degradation. 3. The chosen cell line may have a different uptake mechanism that is not sensitive to the inhibitor.1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Test a range of inhibitor concentrations to determine the optimal inhibitory concentration for your specific cell line.

Quantitative Data Summary

Target Inhibitor Parameter Value Conditions Reference
FAAHThis compoundIC502.6 µMRat brain homogenate, with 0.125% fatty acid-free BSA[7]
FAAHThis compoundIC501.6 µMRat brain homogenate, without fatty acid-free BSA[7]
MAGLThis compoundIC5021 µMCytosolic fraction, with 0.125% fatty acid-free BSA[7]

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay using Radiolabeled Substrate

This protocol is adapted from methodologies described in the literature for measuring FAAH activity.[14][15]

Materials:

  • Test compound (this compound)

  • FAAH enzyme source (e.g., rat brain homogenate or cell lysate)

  • [3H]Anandamide (radiolabeled substrate)

  • Unlabeled anandamide

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stop solution: Chloroform/Methanol (1:1 v/v)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Enzyme Preparation: Prepare brain homogenates or cell lysates in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, BSA (to a final concentration of 0.125% if desired), and the FAAH enzyme preparation (e.g., 50-100 µg of protein).

  • Inhibitor Addition: Add this compound or vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a mixture of [3H]anandamide and unlabeled anandamide (final anandamide concentration typically 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold chloroform/methanol (1:1).

  • Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The product of the reaction, [3H]ethanolamine, will be in the aqueous phase, while the unreacted [3H]anandamide will be in the organic phase.

  • Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls. Determine the IC50 value by testing a range of this compound concentrations.

Protocol 2: Cellular Anandamide Uptake Assay

This protocol is a generalized procedure based on common methods for measuring anandamide uptake in cultured cells.[12]

Materials:

  • Cultured cells (e.g., Neuro-2a, C6 glioma)

  • Test compound (this compound)

  • [3H]Anandamide

  • Uptake Buffer: Serum-free cell culture medium or Krebs-Ringer bicarbonate buffer.

  • Wash Buffer: Ice-cold PBS containing 1% fatty acid-free BSA.

  • Lysis Buffer: 0.5 M NaOH

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) and grow to confluency.

  • Pre-incubation with Inhibitor: Wash the cells once with uptake buffer. Pre-incubate the cells with this compound or vehicle control in uptake buffer for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [3H]anandamide to each well to initiate the uptake. A final concentration of 100-500 nM is commonly used.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. It is crucial to keep the incubation time short to measure the initial rate of uptake. For determination of non-specific uptake and passive diffusion, a parallel set of plates should be incubated at 4°C.

  • Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Subtract the radioactivity measured at 4°C from the 37°C values to determine the specific uptake. Calculate the percentage of inhibition by comparing the specific uptake in this compound-treated cells to the vehicle-treated controls.

Visualizations

VDM11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) AMT Anandamide Transporter (AMT) Anandamide_ext->AMT Uptake CB1_R CB1 Receptor Anandamide_ext->CB1_R Activation Anandamide_int Anandamide (AEA) AMT->Anandamide_int Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_R->Downstream_Signaling FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->AMT Inhibition This compound->FAAH Inhibition

Caption: this compound signaling pathway.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare FAAH Source (e.g., brain homogenate) Reaction_Setup Combine FAAH source, buffer, and this compound/ vehicle Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound dilutions Inhibitor_Prep->Reaction_Setup Preincubation Pre-incubate at 37°C Reaction_Setup->Preincubation Reaction_Start Add [3H]Anandamide to start reaction Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with Chloroform/Methanol Incubation->Reaction_Stop Phase_Separation Separate aqueous and organic phases Reaction_Stop->Phase_Separation Quantification Quantify radioactivity in aqueous phase Phase_Separation->Quantification Data_Analysis Calculate % inhibition and IC50 Quantification->Data_Analysis

Caption: FAAH inhibition assay workflow.

Anandamide_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed and grow cells to confluency Preincubation Pre-incubate cells with This compound/vehicle at 37°C Cell_Seeding->Preincubation Inhibitor_Prep Prepare this compound dilutions Inhibitor_Prep->Preincubation Uptake_Start Add [3H]Anandamide to start uptake Preincubation->Uptake_Start Incubation Incubate at 37°C and 4°C Uptake_Start->Incubation Uptake_Stop Stop uptake by washing with ice-cold buffer Incubation->Uptake_Stop Cell_Lysis Lyse cells Uptake_Stop->Cell_Lysis Quantification Quantify radioactivity in lysate Cell_Lysis->Quantification Data_Analysis Calculate specific uptake and % inhibition Quantification->Data_Analysis

References

optimizing VDM11 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VDM11 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is a synthetic compound that primarily functions as an inhibitor of the anandamide transporter, effectively blocking the cellular uptake of the endocannabinoid anandamide (AEA).[1][2] By inhibiting AEA reuptake, this compound increases the extracellular concentration of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets.

Q2: What are the known molecular targets of this compound?

The primary target of this compound is the putative anandamide transporter. Additionally, this compound has been shown to inhibit two key enzymes responsible for endocannabinoid degradation:

  • Fatty Acid Amide Hydrolase (FAAH): this compound acts as an inhibitor of FAAH, the primary enzyme responsible for the breakdown of anandamide.[3][4] Evidence suggests that this compound may act as an alternative substrate for FAAH.[3][4]

  • Monoacylglycerol Lipase (MAGL): this compound also inhibits MAGL, the main enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG), though it is less potent against MAGL compared to FAAH.[3]

Q3: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a starting range of 1 µM to 10 µM is recommended. For cell proliferation assays in C6 glioma cells, IC50 values were found to be 2.7 µM. For FAAH inhibition assays, IC50 values range from 1.6 µM to 2.9 µM, depending on the presence of bovine serum albumin (BSA).[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How does the presence of serum or albumin in the culture medium affect this compound activity?

The presence of bovine serum albumin (BSA) can significantly impact the potency of this compound. For instance, the IC50 value for FAAH inhibition by this compound is lower (i.e., more potent) in the absence of fatty acid-free BSA.[3] This is likely due to the binding of the lipophilic this compound molecule to albumin, reducing its effective free concentration. It is recommended to perform assays in serum-free media or to carefully control and report the concentration of serum or BSA used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Degradation of this compound: Improper storage or handling may lead to degradation. 3. Presence of Serum/BSA: High concentrations of serum or albumin in the media can sequester this compound, reducing its bioavailability.[3] 4. Cell Line Insensitivity: The cell line may not express the necessary targets (e.g., anandamide transporter, FAAH).1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Store this compound stock solutions at -20°C or -80°C in a suitable solvent like DMSO and protect from light. Prepare fresh dilutions for each experiment. 3. Reduce the serum concentration or perform the experiment in serum-free media. If serum is necessary, maintain a consistent concentration across all experiments. 4. Verify the expression of target proteins in your cell line using techniques like Western blot or qPCR.
This compound Precipitation in Culture Media 1. Poor Solubility: this compound is a lipophilic molecule with limited aqueous solubility. 2. High Concentration: The concentration of this compound may exceed its solubility limit in the culture medium. 3. Solvent Issues: The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. 2. When diluting into aqueous media, ensure rapid mixing. Vortexing or sonicating the final solution may help. 3. Keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity. 4. Consider the use of a non-ionic surfactant like Pluronic F-68 to improve solubility, but validate its effect on your assay.
High Background or Off-Target Effects 1. Non-specific Cytotoxicity: At higher concentrations, this compound can exhibit non-specific effects on cell proliferation. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Include appropriate vehicle controls (media with the same final concentration of the solvent used to dissolve this compound) in all experiments. 3. Consider using alternative anandamide uptake inhibitors with potentially different off-target profiles for comparison.

Quantitative Data Summary

Table 1: IC50 Values of this compound in In Vitro Assays

AssayTarget/Cell LineIC50 ValueAssay ConditionsReference
Cell ProliferationC6 glioma cells2.7 µM96-hour incubation
FAAH InhibitionRat brain homogenate2.6 µMWith 0.125% fatty acid-free BSA[3]
FAAH InhibitionRat brain homogenate1.6 µMWithout fatty acid-free BSA[3]
MAGL InhibitionRat brain homogenate14 µMWith 0.125% fatty acid-free BSA[3]
MAGL InhibitionRat brain homogenate6 µMWithout fatty acid-free BSA[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

FAAH Inhibition Assay

This protocol provides a general framework for a fluorometric FAAH inhibition assay.

Materials:

  • This compound stock solution

  • Source of FAAH (e.g., rat brain homogenate, cell lysate)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Fluorometric plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Preparation: In a 96-well black plate, add the this compound dilutions. Include wells for 100% activity (no inhibitor) and background (no FAAH).

  • Add FAAH: Add the FAAH enzyme preparation to all wells except the background wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.

  • Initiate Reaction: Add the FAAH substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Visualizations

VDM11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_transporter Anandamide Transporter AEA_ext->AEA_transporter Uptake CB1_receptor CB1 Receptor AEA_ext->CB1_receptor Activation AEA_int Anandamide (AEA) AEA_transporter->AEA_int Signaling_cascade Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_receptor->Signaling_cascade FAAH FAAH AEA_int->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites This compound This compound This compound->AEA_transporter Inhibition This compound->FAAH Inhibition

Caption: this compound inhibits anandamide uptake and degradation, increasing its availability to activate CB1 receptors.

Experimental_Workflow_Cell_Viability Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Incubate_24h Incubate 24h for attachment Seed_cells->Incubate_24h Prepare_this compound Prepare this compound serial dilutions Incubate_24h->Prepare_this compound Treat_cells Treat cells with this compound/Vehicle Prepare_this compound->Treat_cells Incubate_treatment Incubate for desired time (24-72h) Treat_cells->Incubate_treatment Add_MTT Add MTT solution Incubate_treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution Incubate_MTT->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Analyze_data Analyze data and calculate IC50 Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Workflow for assessing cell viability upon this compound treatment using the MTT assay.

References

VDM11 Interactions with Cannabinoid Ligands: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of VDM11, a selective anandamide transport inhibitor. The following troubleshooting guides and FAQs address common questions and challenges encountered when studying its interactions with other cannabinoid ligands.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft into the neuron. This leads to an elevation of extracellular anandamide levels, thereby potentiating its effects on cannabinoid receptors (primarily CB1) and other targets.

Q2: Is this compound selective for the anandamide transporter? What are its off-target effects?

While this compound is considered a selective AMT inhibitor, it has been shown to interact with other components of the endocannabinoid system. Notably, this compound can inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, and to a lesser extent, monoacylglycerol lipase (MAGL), which degrades 2-arachidonoylglycerol (2-AG). There is evidence suggesting that this compound may act as an alternative substrate for FAAH. It is important to consider these off-target effects when interpreting experimental results.

Q3: How does this compound's mechanism differ from that of a direct cannabinoid receptor agonist?

This compound is an indirect cannabinoid agonist. Instead of directly binding to and activating cannabinoid receptors like CB1 or CB2, it increases the concentration of the endogenous ligand anandamide in the vicinity of these receptors. The observed physiological effects are therefore a result of the enhanced action of anandamide on its natural targets. This is in contrast to direct agonists like WIN 55,212-2, which directly bind to and activate cannabinoid receptors.

Q4: I am not observing the expected CB1 receptor-mediated effects in my in vivo experiment. What could be the issue?

Several factors could contribute to a lack of expected CB1-mediated effects:

  • Dosage and Administration: Ensure the correct dose and route of administration are being used. Effective doses in rodents are typically in the range of 1-10 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Pre-treatment Time: The time between this compound administration and the experimental measurement is critical. A pre-treatment time of 30-60 minutes is commonly used.

  • Bioavailability: Consider the vehicle used to dissolve this compound, as this can affect its solubility and bioavailability. A common vehicle is a mixture of PBS, Tween 80, and ethanol.

  • Endogenous Anandamide Levels: The effects of this compound are dependent on the presence of endogenous anandamide. If basal anandamide levels are low in your experimental model, the potentiation by this compound may be less pronounced.

Q5: How can I confirm that the effects I am observing with this compound are mediated by CB1 receptors?

To confirm CB1 receptor involvement, a common experimental approach is to use a selective CB1 receptor antagonist, such as SR141716A (rimonabant). If the effects of this compound are blocked or attenuated by pre-treatment with SR141716A, it provides strong evidence for a CB1-mediated mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with components of the endocannabinoid system.

Table 1: In Vitro Inhibition of Anandamide Metabolizing Enzymes by this compound

EnzymeSubstratePreparationIC50 (µM)Assay ConditionsReference
FAAHAnandamideRat Brain2.6With 0.125% fatty acid-free BSA
FAAHAnandamideRat Brain1.6Without fatty acid-free BSA
MAGL2-OleoylglycerolRat Brain14With 0.125% fatty acid-free BSA
MAGL2-OleoylglycerolRat Brain6Without fatty acid-free BSA

Table 2: Effective Doses of this compound in In Vivo Studies

SpeciesEffectDose Range (mg/kg)Route of AdministrationEffect on Other LigandsReference
RatAttenuation of nicotine-seeking behavior3-10i.p.Elevates anandamide with minimal effect on OEA, PEA, or 2-AG
MouseAntitussive effect3-10s.c.Potentiates anandamide effects
RatInduction of sleep10-20 µg (i.c.v.)i.c.v.Elevates endogenous anandamide
MouseAntidepressant-like effects1-10i.p.Modulates neuroinflammation

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Nicotine Self-Administration in Rats

This protocol is adapted from studies investigating the effect of this compound on nicotine-seeking behavior.

  • Animals: Male Long-Evans rats are individually housed and maintained on a reverse light-dark cycle.

  • Surgery: Rats are anesthetized and implanted with intravenous catheters into the jugular vein.

  • Nicotine Self-Administration Training: Following recovery, rats are trained to self-administer nicotine (30 µg/kg per infusion) in operant conditioning chambers. Training proceeds under a fixed-ratio (FR) schedule, followed by a progressive-ratio (PR) schedule.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., Tocrisolve). A pre-treatment time of 30 minutes is allowed before the behavioral session. This compound is administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg in a counterbalanced, within-subject design.

  • Behavioral Testing:

    • Fixed-Ratio and Progressive-Ratio Responding: The effect of this compound on the number of nicotine infusions earned is measured.

    • Reinstatement of Nicotine-Seeking: After extinction of lever pressing, reinstatement is induced by nicotine-associated cues or a priming injection of nicotine. The effect of this compound pre-treatment on the number of active lever presses is recorded.

  • Data Analysis: The number of active and inactive lever presses or nicotine infusions are recorded and analyzed using appropriate statistical methods (e.g., ANOVA).

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol is a generalized method based on the description of this compound's interaction with FAAH.

  • Preparation of Brain Homogenates: Rat brains are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane fraction.

  • Assay Buffer: The assay is performed in a buffer containing a specified concentration of fatty acid-free bovine serum albumin (BSA), which can influence the potency of this compound.

  • Incubation: Brain membranes are incubated with a range of concentrations of this compound and a radiolabeled anandamide substrate (e.g., [³H]anandamide) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).

  • Extraction and Quantification: The aqueous phase, containing the product of anandamide hydrolysis (e.g., [³H]ethanolamine), is separated by centrifugation and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of FAAH activity (IC50) is calculated from the concentration-response curve.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism and experimental investigation.

VDM11_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AEA_pre Anandamide (AEA) AEA_synapse Anandamide (AEA) AEA_pre->AEA_synapse Release CB1 CB1 Receptor AEA_synapse->CB1 Binds and Activates AMT Anandamide Membrane Transporter (AMT) AEA_synapse->AMT Uptake AEA_post Anandamide (AEA) AMT->AEA_post FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA_post->FAAH Hydrolysis This compound This compound This compound->AMT Inhibits This compound->FAAH Inhibits

Caption: this compound's primary mechanism of action and off-target effects.

Experimental_Workflow start Start: Hypothesis (this compound affects behavior X) group_assignment Divide animals into groups: - Vehicle Control - this compound - SR141716A + this compound - SR141716A start->group_assignment drug_admin Drug Administration (e.g., i.p. injection) group_assignment->drug_admin wait Pre-treatment period (e.g., 30-60 min) drug_admin->wait behavioral_test Behavioral Assay (e.g., self-administration, sleep recording) wait->behavioral_test data_collection Data Collection behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Workflow for in vivo testing of this compound's CB1-mediated effects.

Logical_Relationships This compound This compound AMT Anandamide Membrane Transporter (AMT) This compound->AMT Inhibits (Primary) FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Inhibits (Secondary) MAGL Monoacylglycerol Lipase (MAGL) This compound->MAGL Inhibits (Weak) Anandamide Extracellular Anandamide AMT->Anandamide Decreases Uptake FAAH->Anandamide Decreases Degradation CB1 CB1 Receptor Activation Anandamide->CB1 Increases Physiological_Effect Observed Physiological Effect CB1->Physiological_Effect Leads to

Caption: Logical relationships of this compound's molecular interactions.

addressing VDM11's inhibition of monoacylglycerol lipase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VDM11, a widely used inhibitor of monoacylglycerol lipase (MAGL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Quick Facts: this compound

PropertyValueReference
Full Name N-(4-hydroxy-2-methylphenyl) arachidonoyl amide[1]
CAS Number 313998-81-1[2]
Molecular Formula C₂₇H₃₉NO₂[2]
Molecular Weight 409.6 g/mol [2]
Primary Target Anandamide Membrane Transporter (AMT)[3]
Secondary Targets Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH)[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or weaker than expected MAGL inhibition. 1. This compound Degradation: this compound may be unstable in certain aqueous solutions over time. 2. Off-target Effects: this compound also inhibits FAAH, which can complicate data interpretation, especially in systems where both enzymes are active.[1][4] this compound can also act as a substrate for FAAH.[1][4] 3. Assay Conditions: The presence of bovine serum albumin (BSA) can reduce the apparent potency of this compound.[1][4]1. Solution Preparation: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Experimental Controls: Use specific FAAH inhibitors (e.g., URB597) in parallel to dissect the effects of MAGL versus FAAH inhibition.[4] Consider using cell lines with knocked-out FAAH or MAGL for more specific investigations. 3. Assay Optimization: Be aware of the components in your assay buffer. If BSA is present, you may need to use higher concentrations of this compound. Note that the IC₅₀ of this compound for MAGL is lower in the absence of BSA.[1][4]
This compound Precipitation in Aqueous Buffers or Cell Culture Media. Limited Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility.[2]1. Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[2] 2. Working Dilution: For aqueous buffers or media, dilute the stock solution immediately before use. Add the stock solution to the aqueous buffer while vortexing to aid dispersion. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5] 3. Formulation: For in vivo studies, consider using a vehicle such as Tocrisolve™, a water-soluble emulsion, to improve solubility and bioavailability.[3]
High Background Signal in Fluorometric or Colorimetric Assays. 1. Autofluorescence/Color of this compound: The compound itself might interfere with the detection method. 2. Non-enzymatic Substrate Hydrolysis: The assay substrate may be unstable under the experimental conditions.1. Blank Controls: Always include control wells containing this compound at the highest concentration used in your experiment but without the enzyme or substrate to measure its intrinsic fluorescence or absorbance. Subtract this background from your experimental values. 2. Substrate Stability: Run a control with the substrate in the assay buffer without the enzyme to check for spontaneous degradation.
Variability in In Vivo Study Results. 1. Pharmacokinetics: The route of administration, vehicle, and dose can significantly impact the bioavailability and efficacy of this compound.[6][7] 2. Animal Model: The metabolic profile and response to endocannabinoid system modulation can vary between species and even strains.[8]1. Dosing Strategy: Conduct pilot studies to determine the optimal dose and administration route for your specific animal model and experimental endpoint.[6] For intraperitoneal (i.p.) injections, using a vehicle like Tocrisolve is recommended.[6] 2. Consistent Procedures: Ensure consistent handling and dosing procedures across all animals.

Quantitative Data

In Vitro Inhibition of MAGL and FAAH by this compound
EnzymeAssay ConditionsIC₅₀ (µM)Reference
MAGL (membrane bound) In the presence of 0.125% fatty acid-free BSA14[1][4]
MAGL (membrane bound) In the absence of fatty acid-free BSA6[1][4]
MAGL (cytosolic) In the presence of 0.125% fatty acid-free BSA~21[1]
FAAH In the presence of 0.125% fatty acid-free BSA2.6[1]
FAAH In the absence of fatty acid-free BSA1.6[1][4]
In Vivo Dosing of this compound
Animal ModelDose RangeRoute of AdministrationObserved EffectReference
Rat10, 20 µg/5 µLIntracerebroventricular (i.c.v.)Reduced wakefulness and increased sleep.[7]
Rat1, 3, 10 mg/kgIntraperitoneal (i.p.)Attenuated reinstatement of nicotine-seeking behavior.[6]

Experimental Protocols

Protocol 1: Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available kits and published literature.[9][10][11]

Materials:

  • This compound

  • MAGL enzyme source (recombinant human MAGL or tissue/cell lysate)

  • MAGL substrate (e.g., a fluorogenic 2-AG analog)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Specific MAGL inhibitor (for control, e.g., JZL184)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated stock in DMSO. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Enzyme Preparation: Dilute the MAGL enzyme source to the desired concentration in cold assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Test wells: this compound dilution

    • Positive control (no inhibition): Vehicle control

    • Inhibitor control: A known MAGL inhibitor

    • Blank (no enzyme): Assay buffer

  • Pre-incubation: Add the diluted MAGL enzyme to all wells except the blank. Mix gently and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow this compound to interact with the enzyme.

  • Initiate Reaction: Add the MAGL substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 360/460 nm).[9][11]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration to determine the IC₅₀ value.

G prep_this compound Prepare this compound Dilutions setup_plate Set up 96-well Plate (Test, Controls, Blank) prep_this compound->setup_plate prep_enzyme Prepare MAGL Enzyme pre_incubate Add Enzyme & Pre-incubate prep_enzyme->pre_incubate setup_plate->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze

Protocol 2: HPLC-Based MAGL Activity Assay

This protocol is based on the principle of separating the product of substrate hydrolysis from the substrate using High-Performance Liquid Chromatography (HPLC).[12]

Materials:

  • This compound

  • MAGL enzyme source

  • Substrate (e.g., 4-nitrophenylacetate, 4-NPA)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Quenching solution (e.g., methanol with an internal standard)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare Solutions: Prepare this compound dilutions, MAGL enzyme, and substrate solutions as described in Protocol 1.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate the MAGL enzyme with this compound or vehicle control for a set time at the desired temperature.

    • Initiate the reaction by adding the substrate (e.g., 4-NPA).

    • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding the quenching solution. This will precipitate the protein and stop enzymatic activity.

  • Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the substrate and product (e.g., 4-nitrophenol) using an appropriate mobile phase gradient on a C18 column.

    • Detect the product using a UV detector at its maximum absorbance wavelength (e.g., 315 nm for 4-nitrophenol).[12]

  • Data Analysis: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀.

G prep_solutions Prepare Solutions (this compound, Enzyme, Substrate) enzyme_reaction Perform Enzyme Reaction prep_solutions->enzyme_reaction stop_reaction Stop Reaction with Quenching Solution enzyme_reaction->stop_reaction sample_prep Centrifuge and Collect Supernatant stop_reaction->sample_prep hplc_analysis HPLC Analysis (Separate and Detect Product) sample_prep->hplc_analysis data_analysis Quantify Product and Calculate IC50 hplc_analysis->data_analysis

Signaling Pathways

This compound's inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2.[1][13] The diagram below illustrates the canonical endocannabinoid signaling pathway affected by MAGL inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is primarily known as an inhibitor of the anandamide membrane transporter (AMT).[3] However, it also inhibits monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), making it a multi-target compound within the endocannabinoid system.[1][2]

Q2: How should I prepare a stock solution of this compound? A2: this compound is a lipophilic compound with poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[2] For example, a 10 mM stock in DMSO can be prepared and stored at -20°C.

Q3: My this compound is precipitating when I add it to my cell culture media. What should I do? A3: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, add the stock solution to your pre-warmed media while gently vortexing.[14] Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.[5]

Q4: I am seeing less inhibition of MAGL than expected. What could be the reason? A4: Several factors could contribute to this. First, check the freshness of your this compound solution, as it may degrade over time. Second, consider the components of your assay buffer. The presence of BSA can reduce the apparent potency of this compound, requiring higher concentrations for effective inhibition.[1][4] Finally, ensure your enzyme is active by running a positive control with a known MAGL inhibitor.

Q5: How does this compound's inhibition of FAAH affect my experiments on MAGL? A5: Since this compound inhibits both MAGL and FAAH, it can be difficult to attribute the observed effects solely to MAGL inhibition in systems where both enzymes are active. To isolate the effects of MAGL inhibition, you can use a specific FAAH inhibitor as a control or use experimental systems (e.g., cell lines) where FAAH is not expressed or has been knocked out. It's also important to note that this compound can act as a substrate for FAAH, which could further complicate the interpretation of results.[1][4]

Q6: What are the known off-target effects of this compound? A6: Besides MAGL and FAAH, this compound has been reported to have very weak activity at CB1 and CB2 receptors.[3] At higher concentrations, it may have other off-target effects, so it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q7: What is a suitable in vivo dose for this compound in rodents? A7: The effective in vivo dose of this compound can vary depending on the animal model, route of administration, and the specific endpoint being measured. Published studies have used doses ranging from 10-20 µg/5 µL via intracerebroventricular injection in rats to 1-10 mg/kg via intraperitoneal injection in rats.[6][7] It is recommended to perform a dose-response study to determine the optimal dose for your experimental conditions.

Q8: How does chronic versus acute administration of a MAGL inhibitor like this compound differ in its effects? A8: Acute inhibition of MAGL typically leads to an increase in 2-AG levels and enhanced cannabinoid receptor signaling. However, chronic or prolonged inhibition of MAGL can lead to desensitization and downregulation of CB1 receptors, which may reduce the therapeutic effects over time and potentially lead to tolerance.[10][15] This is an important consideration for the design of long-term in vivo studies.

References

Technical Support Center: Quantifying VDM11's Effect on Anandamide Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for the accurate quantification of anandamide (AEA) levels when investigating the effects of VDM11.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding this compound, anandamide, and their interaction.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is primarily known as a selective inhibitor of anandamide cellular uptake.[1][2] By blocking the putative anandamide membrane transporter (AMT), this compound is intended to increase the extracellular concentration of anandamide, thereby potentiating its signaling at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[1][2][3]

Q2: What makes quantifying anandamide levels so challenging?

A2: Several factors contribute to the difficulty in accurately measuring anandamide levels:

  • Low Endogenous Concentrations: Anandamide is a trace lipid mediator, often present at very low picomolar to nanomolar concentrations in tissues and biofluids.[4][5]

  • Rapid Metabolism: Anandamide is quickly degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.[6][7][8] This rapid turnover means levels can change dramatically in response to handling and extraction procedures.

  • Ex Vivo Fluctuation: Anandamide levels can artificially increase or decrease after sample collection (post-mortem or ex vivo) if not handled properly, due to ongoing enzymatic activity.[5][9][10]

  • Lipophilic Nature: As a lipid, anandamide requires specialized extraction techniques to separate it from a complex biological matrix, and its "stickiness" can lead to loss during sample preparation.[11][12][13]

Q3: Does this compound have off-target effects that could complicate data interpretation?

A3: Yes. While primarily used as an uptake inhibitor, studies have shown that this compound can also directly inhibit FAAH, the primary catabolic enzyme for anandamide.[14][15] This dual action can complicate the interpretation of results, as an observed increase in anandamide could be due to uptake inhibition, metabolic inhibition, or a combination of both. The inhibitory potency of this compound on FAAH can be influenced by assay conditions, such as the presence of bovine serum albumin (BSA).[14][15]

Q4: How do I choose the right analytical method for anandamide quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of anandamide.[16][17] It offers high selectivity and can distinguish anandamide from other structurally similar N-acylethanolamines (NAEs). Gas chromatography-mass spectrometry (GC-MS) is another option but often requires derivatization of the analyte.[5][18]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability in anandamide measurements between replicate samples. 1. Inconsistent sample collection and handling. 2. Post-collection enzymatic activity (FAAH). 3. Inefficient or inconsistent lipid extraction. 4. Freeze-thaw cycles.[18][19]1. Standardize the exact procedure for tissue harvesting or fluid collection. Flash-freeze samples immediately in liquid nitrogen.[20] 2. Process samples on ice at all times. Use FAAH inhibitors (e.g., URB597) in collection buffers if appropriate for the experimental design.[19][21] 3. Ensure thorough homogenization and use a validated lipid extraction protocol (see Protocol section). Use deuterated internal standards. 4. Aliquot samples after initial processing to avoid repeated freeze-thaw cycles.
Baseline anandamide levels are undetectable or below the limit of quantification (LLOQ). 1. Insufficient sample amount. 2. Loss of analyte during sample preparation. 3. Insufficient sensitivity of the mass spectrometer.1. Increase the starting amount of tissue or biofluid. 2. Optimize the extraction procedure. Consider using toluene for liquid-liquid extraction, which shows high recovery.[13][19] Ensure evaporation steps under nitrogen are not too harsh. 3. Optimize MS/MS parameters (e.g., collision energy, ion transitions). If available, use a more sensitive instrument or a nano-LC system.[4]
No significant increase in anandamide levels observed after this compound treatment. 1. This compound dose is too low or treatment time is too short. 2. Poor bioavailability of this compound in the target tissue. 3. Rapid compensatory downregulation of anandamide synthesis. 4. This compound is not effectively inhibiting uptake or metabolism in your specific model.1. Perform a dose-response and time-course experiment to determine optimal parameters. 2. Verify drug delivery to the target site. Consider alternative administration routes. 3. Measure levels of anandamide precursors (e.g., NAPE) to investigate synthesis pathways. 4. Confirm this compound's activity in your system with a functional assay (e.g., measuring uptake of radiolabeled anandamide).[22]
Anandamide levels decrease unexpectedly after this compound treatment. 1. Off-target effects of this compound, such as inhibition of anandamide synthesis enzymes (e.g., NAPE-PLD).[15] 2. Potential cytotoxic effects at high concentrations. 3. Complex homeostatic mechanisms; for instance, some FAAH inhibitors have been shown to cause a compensatory decrease in 2-AG levels.[21][23]1. Test a range of this compound concentrations. Measure the activity of key synthesis enzymes. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel. 3. Broaden the analytical scope to measure other related endocannabinoids and lipids to assess the overall signaling landscape.

Signaling Pathways and Experimental Workflows

Visual aids to understand the biological context and experimental procedures.

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Ca_channel->CB1 - NAPE NAPE AEA Anandamide (AEA) NAPE->AEA NAPE-PLD AEA->CB1 Retrograde Signal FAAH FAAH AEA->FAAH Intracellular Transport EMT EMT AEA->EMT Uptake Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis This compound This compound This compound->FAAH - (Off-target) This compound->EMT -

Caption: Anandamide (AEA) signaling pathway and points of this compound inhibition.

experimental_workflow start Start: Biological Sample (Tissue or Biofluid) collection 1. Sample Collection (Flash-freeze in liquid N2) Add internal standards (e.g., AEA-d8) start->collection homogenization 2. Homogenization (On ice, in methanol or acetonitrile to precipitate proteins) collection->homogenization extraction 3. Lipid Extraction (e.g., Liquid-Liquid Extraction with Toluene or Chloroform/Methanol) homogenization->extraction separation 4. Phase Separation (Centrifugation) extraction->separation evaporation 5. Evaporation (Dry organic phase under gentle N2 stream) separation->evaporation reconstitution 6. Reconstitution (In mobile phase, e.g., Acetonitrile/Water) evaporation->reconstitution analysis 7. LC-MS/MS Analysis (Quantify AEA vs. internal standard) reconstitution->analysis end End: Data Analysis & Interpretation analysis->end

References

Validation & Comparative

VDM11 vs. AM404: A Comparative Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides an objective comparison of VDM11 and AM404, two compounds frequently used in neuroscience research to modulate the endocannabinoid system. By examining their performance based on experimental data, this document aims to facilitate informed decisions in experimental design.

Introduction

This compound and AM404 are both recognized as inhibitors of the anandamide transporter, a key component in the regulation of endocannabinoid signaling. By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), these compounds can potentiate its effects at cannabinoid receptors and other targets. However, their pharmacological profiles are not identical. AM404, a metabolite of the common analgesic paracetamol, exhibits a broader spectrum of activity, interacting with other components of the pain and inflammatory pathways. This compound was developed as a more selective structural analog of AM404, with the aim of isolating the effects of anandamide transport inhibition. This guide will delve into the quantitative differences in their activity at various molecular targets and provide detailed experimental protocols for their characterization.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the key quantitative data for this compound and AM404 across their primary and secondary targets. This data has been compiled from various in vitro studies to provide a comparative overview of their potency and selectivity.

TargetParameterThis compoundAM404Reference
Endocannabinoid Transporter Anandamide Uptake Inhibition (IC50)Equipotent to AM404 (qualitative)~5 µM (rat neural tissue)[1][2]
Cannabinoid Receptor 1 (CB1) Binding Affinity (Ki)> 5-10 µM1.8 µM[3]
Fatty Acid Amide Hydrolase (FAAH) Inhibition (IC50)2.6 µM (rat brain)2.1 µM (rat brain)[4]
Transient Receptor Potential Vanilloid 1 (TRPV1) ActivityNegligible effectsAgonist (activates at >1µM)[1][5]
C6 Glioma Cell Proliferation Inhibition (IC50)2.7 µM4.9 µM[4]

Signaling Pathways and Mechanisms of Action

The differential pharmacology of this compound and AM404 leads to distinct downstream signaling events. This compound, with its higher selectivity, primarily acts by increasing synaptic concentrations of anandamide, thereby enhancing signaling through CB1 receptors. In contrast, AM404's effects are more complex, involving direct activation of TRPV1 channels and inhibition of FAAH, in addition to its effects on anandamide transport.

VDM11_Signaling This compound This compound Anandamide_Transporter Anandamide Transporter This compound->Anandamide_Transporter Inhibits Anandamide_ext Extracellular Anandamide Anandamide_Transporter->Anandamide_ext Uptake CB1R CB1 Receptor Anandamide_ext->CB1R Activates Neuronal_Effects Downstream Neuronal Effects CB1R->Neuronal_Effects Modulates

Fig. 1: this compound Signaling Pathway

AM404_Signaling AM404 AM404 Anandamide_Transporter Anandamide Transporter AM404->Anandamide_Transporter Inhibits FAAH FAAH AM404->FAAH Inhibits TRPV1 TRPV1 Channel AM404->TRPV1 Activates Anandamide_ext Extracellular Anandamide Anandamide_Transporter->Anandamide_ext Uptake Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx CB1R CB1 Receptor Anandamide_ext->CB1R Activates Neuronal_Effects Downstream Neuronal Effects CB1R->Neuronal_Effects Modulates Ca_Influx->Neuronal_Effects Modulates

Fig. 2: AM404's Multifaceted Signaling

Experimental Workflows

To aid researchers in designing experiments to compare this compound and AM404, the following workflow outlines a typical approach for characterizing and comparing their effects on anandamide uptake.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Anandamide Uptake Assay cluster_analysis Data Analysis Cell_Culture Culture neuronal or macrophage cell line (e.g., U937) Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Preincubation Pre-incubate cells with This compound or AM404 at various concentrations Cell_Plating->Preincubation Radiolabel_Addition Add radiolabeled anandamide ([³H]-AEA) Preincubation->Radiolabel_Addition Incubation Incubate for a defined time period Radiolabel_Addition->Incubation Washing Wash cells to remove extracellular [³H]-AEA Incubation->Washing Lysis Lyse cells Washing->Lysis Scintillation Measure intracellular radioactivity via scintillation counting Lysis->Scintillation IC50_Calc Calculate IC50 values for uptake inhibition Scintillation->IC50_Calc

Fig. 3: Anandamide Uptake Assay Workflow

Detailed Experimental Protocols

Anandamide Uptake Assay in U937 Cells

This protocol is adapted from established methods for measuring the cellular uptake of anandamide.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • [³H]-Anandamide (radiolabeled)

  • Unlabeled anandamide

  • This compound and AM404

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed U937 cells into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere and differentiate into a macrophage-like phenotype, which can be induced with phorbol 12-myristate 13-acetate (PMA).

  • Pre-incubation with Inhibitors: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or AM404 (or vehicle control) in serum-free medium for 15-30 minutes at 37°C.

  • Anandamide Uptake: Add [³H]-anandamide (e.g., 100 nM) to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments can be conducted at 4°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well and incubating for at least 30 minutes.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake. Determine the IC50 values for this compound and AM404 by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of this compound and AM404 to the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing human CB1 receptors (e.g., HEK293-CB1 or CHO-CB1 cells) or from brain tissue.

  • [³H]-CP55,940 (a high-affinity CB1 receptor agonist radioligand)

  • Unlabeled CP55,940 (for determining non-specific binding)

  • This compound and AM404

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-CP55,940 (at a concentration near its Kd), and varying concentrations of the competing ligands (this compound or AM404).

  • Total and Non-specific Binding: For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled CP55,940 in addition to the radioligand and membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for this compound and AM404. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro FAAH Inhibition Assay

This protocol describes how to measure the inhibition of FAAH activity by this compound and AM404.

Materials:

  • Rat brain homogenate or recombinant FAAH enzyme

  • [³H]-Anandamide

  • This compound and AM404

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Fatty acid-free bovine serum albumin (BSA)

  • Organic solvent for extraction (e.g., chloroform/methanol mixture)

  • Silica gel for thin-layer chromatography (TLC) or a liquid-liquid extraction method.

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a homogenate from rat brain tissue or use a commercially available recombinant FAAH enzyme preparation.

  • Assay Incubation: In a reaction tube, combine the enzyme preparation, assay buffer (optionally containing fatty acid-free BSA), and varying concentrations of this compound or AM404. Pre-incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding [³H]-anandamide.

  • Reaction Time: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture. This will also extract the lipid components, including the unhydrolyzed [³H]-anandamide and the radiolabeled product of hydrolysis ([³H]-ethanolamine).

  • Separation of Substrate and Product: Separate the substrate from the product using TLC or a liquid-liquid extraction method.

  • Quantification: Quantify the amount of radiolabeled product formed by scintillation counting.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and AM404 compared to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Calcium Imaging Assay for TRPV1 Activation

This protocol details a method to assess the activation of TRPV1 channels by AM404 using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or Fura-2 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • AM404 and this compound

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist, for control experiments)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Plate the TRPV1-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and allow them to grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement: Add fresh HBSS to each well and measure the baseline fluorescence.

  • Compound Addition: Add varying concentrations of AM404, this compound, or capsaicin to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of the test compounds. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for AM404. This compound is expected to show no significant response.

Conclusion

The choice between this compound and AM404 in neuroscience research should be guided by the specific experimental question. This compound, with its more selective profile for inhibiting anandamide transport, is a more suitable tool for studies aiming to specifically elucidate the physiological roles of endogenous anandamide acting through cannabinoid receptors. Its reduced activity at other targets minimizes confounding variables.

AM404, on the other hand, offers a broader pharmacological profile. Its actions on TRPV1 and FAAH, in addition to anandamide transport, make it a more complex tool. However, this multifaceted activity can be advantageous in studies investigating the interplay between the endocannabinoid system and other signaling pathways involved in pain and neuroinflammation. For example, its role as a metabolite of paracetamol makes it particularly relevant for studies on the mechanisms of analgesia.

Researchers should carefully consider the data presented in this guide and the detailed experimental protocols to select the most appropriate compound for their research and to ensure the rigorous and reproducible investigation of the endocannabinoid system and its role in neurological function and disease.

References

VDM11's Selectivity for Anandamide Transport: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides an objective comparison of VDM11, a putative anandamide transport inhibitor, with other alternative compounds. The information presented is supported by experimental data to aid in the critical evaluation and selection of the most appropriate tool for endocannabinoid system research.

The transport of the endocannabinoid anandamide (AEA) across the cell membrane is a critical step in the termination of its signaling. Inhibition of this transport mechanism is a key strategy for potentiating endogenous anandamide signaling, with potential therapeutic applications. This compound has been widely studied as a selective inhibitor of this process. However, a thorough evaluation of its selectivity profile against other key proteins in the endocannabinoid system is essential for the accurate interpretation of experimental results.

Comparative Analysis of Inhibitor Selectivity

The following table summarizes the reported inhibitory activities (IC50 or Ki values) of this compound and other commonly used anandamide transport inhibitors against the putative anandamide transporter, as well as their off-target effects on fatty acid amide hydrolase (FAAH), cannabinoid receptors (CB1 and CB2), and the transient receptor potential vanilloid 1 (TRPV1) channel.

CompoundAnandamide Transport (IC50/Ki)FAAH (IC50/Ki)CB1 Receptor (Ki)CB2 Receptor (Ki)TRPV1 Receptor (EC50/IC50)
This compound ~1-10 µM>10 µM (weak inhibitor/substrate)>10 µM>10 µMWeak partial agonist/modulator
AM404 ~1 µM[1]Substrate/weak inhibitor (~10 µM)>10 µM>10 µMAgonist (~1 µM)
UCM707 ~0.1-0.5 µM>10 µM (not an inhibitor)>10 µM>10 µMNot reported
LY2183240 ~0.27 nM (IC50)Potent inhibitorNot reportedNot reportedNot reported

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of anandamide transport inhibitors.

Anandamide Uptake Assay Using Radiolabeled Anandamide

This assay measures the cellular accumulation of anandamide and the inhibitory effect of test compounds on this process.

Materials:

  • Cell line expressing the putative anandamide transporter (e.g., C6 glioma cells, primary neurons, or astrocytes).

  • Culture medium (e.g., DMEM).

  • [³H]-Anandamide (radiolabeled anandamide).

  • Unlabeled anandamide.

  • Test compounds (e.g., this compound, AM404).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]-anandamide (at a concentration near its Km for transport, e.g., 1-5 µM) to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport. Non-specific uptake is determined by running a parallel set of experiments at 4°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C). Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the affinity of a test compound for cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]-CP55,940).

  • Unlabeled cannabinoid receptor agonist (for determining non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Incubation Mixture Preparation: In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations in the binding buffer. For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled agonist.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound using the Cheng-Prusoff equation from the IC50 value obtained by plotting the percentage of displacement against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway for anandamide transport and the experimental workflow for its inhibition.

anandamide_transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) Transporter Putative Anandamide Transporter Anandamide_ext->Transporter Binds Anandamide_int Anandamide (AEA) Transporter->Anandamide_int Translocates FAAH FAAH Anandamide_int->FAAH Hydrolysis Metabolites Metabolites FAAH->Metabolites This compound This compound This compound->Transporter Inhibits

Caption: Proposed mechanism of this compound action.

experimental_workflow start Start: Cell Culture preincubation Pre-incubation with This compound or Vehicle start->preincubation uptake Addition of [3H]-Anandamide preincubation->uptake incubation Incubation (37°C vs 4°C) uptake->incubation termination Wash with Ice-Cold Buffer incubation->termination lysis Cell Lysis termination->lysis measurement Scintillation Counting lysis->measurement analysis Data Analysis: Calculate IC50 measurement->analysis

Caption: Anandamide uptake inhibition assay workflow.

Discussion and Conclusion

The data presented in this guide highlight the complexities in defining the selectivity of anandamide transport inhibitors. This compound is often cited as a selective inhibitor of anandamide transport, and the available data suggests it has lower activity at FAAH and cannabinoid receptors compared to its effects on anandamide uptake. However, the term "selective" should be used with caution, as off-target effects, particularly at higher concentrations, cannot be entirely ruled out.

Compared to AM404, this compound appears to be more selective, as AM404 exhibits significant activity as a TRPV1 agonist and is also a substrate for FAAH. UCM707 shows high potency for anandamide transport inhibition with little to no reported FAAH activity, making it another valuable tool for comparison. The compound LY2183240 displays remarkable potency for the putative transporter, but its full selectivity profile requires further investigation.

The mechanism of anandamide transport itself is still a subject of debate, with evidence supporting both a facilitated diffusion model involving a specific transporter protein and a simple diffusion model driven by the intracellular activity of FAAH. The interpretation of data from inhibitor studies is therefore dependent on the accepted transport model.

References

VDM11 in the Landscape of Anandamide Uptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system, a crucial regulator of physiological processes, has been a focal point of therapeutic research. Central to this system is anandamide (AEA), an endogenous cannabinoid neurotransmitter. The termination of anandamide signaling is primarily mediated by its uptake into cells followed by enzymatic degradation. Consequently, inhibiting anandamide uptake presents a promising strategy for potentiating its therapeutic effects in pain, inflammation, and neurological disorders. This guide provides a detailed comparison of VDM11 with other notable anandamide uptake inhibitors, supported by experimental data, protocols, and pathway visualizations.

Performance Comparison of Anandamide Uptake Inhibitors

The efficacy of anandamide uptake inhibitors is primarily determined by their potency in blocking the anandamide transporter and their selectivity over other components of the endocannabinoid system, such as cannabinoid receptors (CB1 and CB2) and the primary catabolizing enzyme, fatty acid amide hydrolase (FAAH).

Potency in Anandamide Uptake Inhibition

The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other key anandamide uptake inhibitors. It is important to note that the experimental conditions, such as the cell type used, can influence the observed potency.

CompoundCell TypeIC50 / Ki (µM)Reference
This compound Cerebellar Granule Neurons~5[1]
AM404Cerebellar Granule Neurons~5[1]
OMDM-2Cerebellar Granule Neurons~5[1]
UCM707Cerebellar Granule Neurons30[1]
OMDM-1RBL-2H3 Cells2.4 (Ki)[2]
OMDM-2RBL-2H3 Cells3.0 (Ki)[2]

Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function, while Ki is the inhibition constant, representing the affinity of the inhibitor for the target. Lower values indicate higher potency.

Selectivity Profile

An ideal anandamide uptake inhibitor should exhibit high selectivity for the anandamide transporter over other targets to minimize off-target effects. The following table compares the inhibitory activity of this compound and AM404 against FAAH, the primary enzyme responsible for anandamide degradation.

CompoundTargetIC50 (µM)Fold Selectivity (FAAH IC50 / Uptake IC50)Reference
This compound FAAH (rat brain)2.6~0.52[3]
AM404FAAH (rat brain)2.1~0.42[3]

Note: A higher fold selectivity value indicates greater selectivity for the anandamide transporter over FAAH. Based on the available data, both this compound and AM404 show some inhibitory activity against FAAH at concentrations similar to those that inhibit anandamide uptake, suggesting a degree of non-selectivity. Other compounds like OMDM-1 and OMDM-2 have been reported to have poor affinity for CB1 and CB2 receptors and weak inhibitory activity against FAAH[2]. This compound is also reported to have minimal effects on CB1 and CB2 receptors[4].

Key Signaling and Metabolic Pathways

To understand the mechanism of action of anandamide uptake inhibitors, it is essential to visualize the key molecular pathways involved in anandamide signaling and metabolism.

Anandamide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1 Binds to Receptor (Retrograde Signaling) AMT Anandamide Transporter (AMT) AEA->AMT Uptake FAAH FAAH AMT->FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation This compound This compound & Other Inhibitors This compound->AMT Inhibits

Anandamide signaling at the synapse.

This diagram illustrates the synthesis of anandamide in the postsynaptic neuron, its release into the synaptic cleft, and its retrograde signaling by binding to presynaptic CB1 receptors. The signal is terminated by the uptake of anandamide back into the neuron via the anandamide transporter, followed by degradation by FAAH. This compound and other uptake inhibitors block this transport process.

Anandamide_Metabolic_Pathway cluster_degradation Degradation Pathways AEA Anandamide (AEA) FAAH FAAH AEA->FAAH COX2 COX-2 AEA->COX2 LOX Lipoxygenases AEA->LOX Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Prostamides Prostamides COX2->Prostamides Hydroxyanandamides Hydroxyanandamides LOX->Hydroxyanandamides

Major metabolic pathways of anandamide.

While FAAH is the primary enzyme for anandamide degradation, other enzymes like COX-2 and lipoxygenases can also metabolize anandamide, leading to the formation of different bioactive lipids[1][5][6].

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of anandamide uptake inhibitors.

Anandamide Uptake Inhibition Assay in RBL-2H3 Cells

This protocol is adapted from methodologies used in the characterization of anandamide transport inhibitors[7].

1. Cell Culture:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Preparation:

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • On the day of the experiment, the growth medium is removed, and the cells are washed twice with pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

3. Inhibition Assay:

  • Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control in the uptake buffer for 10-15 minutes at 37°C.

  • Radiolabeled anandamide (e.g., [³H]Anandamide) is then added to each well to a final concentration of approximately 100 nM.

  • The incubation continues for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • To terminate the uptake, the incubation medium is rapidly aspirated, and the cells are washed three times with ice-cold uptake buffer containing 1% bovine serum albumin (BSA) to remove non-specifically bound anandamide.

4. Measurement and Data Analysis:

  • The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).

  • The radioactivity in the cell lysate is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined by conducting the assay at 4°C and subtracted from the total uptake.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow start Start culture Culture RBL-2H3 Cells start->culture seed Seed Cells in 24-well Plates culture->seed preincubate Pre-incubate with Inhibitor seed->preincubate add_radiolabel Add [³H]Anandamide preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake & Wash incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end

Workflow for anandamide uptake inhibition assay.
FAAH Inhibition Assay

This protocol is based on established methods for determining FAAH activity[3].

1. Enzyme Source:

  • Rat brain homogenates or cell lysates containing FAAH are used as the enzyme source.

2. Assay Buffer:

  • The assay is typically performed in a Tris-HCl buffer (e.g., 50 mM, pH 9.0) containing a low concentration of fatty acid-free BSA (e.g., 0.05%).

3. Inhibition Assay:

  • The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time at 37°C.

  • The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]anandamide.

  • The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

4. Termination and Product Separation:

  • The reaction is stopped by adding an acidic organic solvent mixture (e.g., chloroform/methanol, 2:1).

  • The mixture is centrifuged to separate the aqueous and organic phases. The radiolabeled product (e.g., [³H]arachidonic acid) partitions into the organic phase, while the unreacted substrate remains in the aqueous phase.

5. Measurement and Data Analysis:

  • An aliquot of the organic phase is collected, and the radioactivity is measured by liquid scintillation counting.

  • The percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined using non-linear regression.

Conclusion

This compound is a valuable tool for studying the endocannabinoid system, exhibiting potent inhibition of anandamide uptake. However, like its counterpart AM404, it displays some off-target activity on FAAH. The choice of an anandamide uptake inhibitor for a specific research application should be guided by a careful consideration of its potency and selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and comparison of this compound and other emerging anandamide uptake inhibitors, facilitating the development of more selective and effective therapeutics targeting the endocannabinoid system.

References

A Comparative Guide to Pharmacological and Genetic Models of Endocannabinoid System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of VDM11-Mediated Anandamide Transport Inhibition and Genetic Models

This guide provides a comparative analysis of two key methodologies used to study the endocannabinoid system: pharmacological inhibition of the anandamide membrane transporter (AMT) using the selective inhibitor this compound, and the use of genetic models, primarily focusing on Fatty Acid Amide Hydrolase (FAAH) knockout mice. The existence and identity of a specific anandamide transporter protein remain a subject of scientific debate, with significant evidence suggesting that FAAH activity contributes to anandamide uptake. Therefore, comparing the effects of V.M.11 with FAAH knockout models offers valuable insights into the role of anandamide signaling in various physiological processes.

This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and cannabinoid research.

Understanding the Models: Pharmacological vs. Genetic Inhibition

This compound: A potent and selective chemical inhibitor of the anandamide membrane transporter (AMT)[1]. By blocking this transporter, this compound increases the extracellular concentration of the endocannabinoid anandamide, thereby enhancing its signaling effects. It is used as a pharmacological tool to probe the functions of the anandamide system in vivo and in vitro.

Genetic Models (FAAH Knockout): This approach involves genetically deleting the gene for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. FAAH knockout mice (FAAH-/-) exhibit significantly elevated brain levels of anandamide and are a key model for studying the chronic effects of enhanced anandamide signaling[2].

The following sections present a comparison of the outcomes observed using these two models across different experimental paradigms, supported by experimental data and protocols from published studies.

Quantitative Data Comparison

The following tables summarize the comparative effects of this compound treatment in wild-type animals and the phenotype observed in FAAH knockout mice. It is important to note that the data are compiled from different studies and may not represent direct head-to-head comparisons within a single experiment.

Table 1: Effects on Nociception (Pain Perception)

Model Experimental Assay Key Findings Reference
FAAH Knockout Mice Tail-immersion testProlonged response latencies, indicating reduced pain sensitivity (analgesia). This effect was reversed by a CB1 receptor antagonist.[2]
Wild-Type Mice + this compound Capsaicin-induced cough (a model involving sensory nerve activation)Dose-dependent reduction in coughs, suggesting an anti-nociceptive effect on vagal sensory nerves. This was antagonized by a CB1 receptor antagonist.

Table 2: Effects on Neurological and Behavioral Phenotypes

Model Experimental Assay Key Findings Reference
FAAH Knockout Mice Spontaneous activity, rectal temperatureNo significant difference in baseline locomotor activity or body temperature compared to wild-type mice.[2]
Wild-Type Rats + this compound Sleep-wake cycle analysis (EEG)Reduced wakefulness and increased sleep when administered at the beginning of the dark period.[1]
Wild-Type Rats + this compound Nicotine self-administration and reinstatementAttenuated reinstatement of nicotine-seeking behavior but did not affect nicotine intake.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Endocannabinoid_Signaling Endocannabinoid Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_clearance AEA Clearance Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_synthesis CB1_Receptor CB1 Receptor Anandamide_synthesis->CB1_Receptor Retrograde Signaling AMT Anandamide Membrane Transporter (AMT) Anandamide_synthesis->AMT Uptake G_protein Gi/o Protein CB1_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca2+ Channels G_protein->VGCC inhibits cAMP ↓ cAMP AC->cAMP Ca_inhibition ↓ Ca2+ Influx VGCC->Ca_inhibition Neurotransmitter_release ↓ Neurotransmitter Release Ca_inhibition->Neurotransmitter_release AEA_intracellular Intracellular AEA AMT->AEA_intracellular FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_intracellular->FAAH Hydrolysis Metabolites Inactive Metabolites FAAH->Metabolites This compound This compound (Inhibitor) This compound->AMT FAAH_KO Genetic Knockout (FAAH-/-) FAAH_KO->FAAH

Caption: Mechanism of this compound and FAAH knockout in endocannabinoid signaling.

Experimental_Workflow General In Vivo Experimental Workflow WT_Vehicle Wild-Type (WT) Animals + Vehicle Behavioral_Assay Behavioral / Physiological Assay (e.g., Hot Plate, Sleep EEG) WT_Vehicle->Behavioral_Assay WT_this compound Wild-Type (WT) Animals + this compound WT_this compound->Behavioral_Assay WT_Control Wild-Type (WT) Littermates WT_Control->Behavioral_Assay FAAH_KO FAAH Knockout (FAAH-/-) Animals FAAH_KO->Behavioral_Assay Data_Analysis Data Collection & Statistical Analysis Behavioral_Assay->Data_Analysis Comparison Comparative Analysis of Model Outcomes Data_Analysis->Comparison

References

Comparative Performance of VDM11 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of VDM11 and its analogs is crucial for researchers and drug development professionals working in the field of endocannabinoid research. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate compound for specific research needs.

This compound and its analogs are primarily known for their ability to inhibit the uptake of the endocannabinoid anandamide (AEA), thereby increasing its synaptic concentration and potentiating its effects. However, their potency and selectivity can vary. The following tables summarize the key performance indicators for this compound and several of its well-characterized analogs.

Table 1: Inhibition of Anandamide (AEA) Uptake and Fatty Acid Amide Hydrolase (FAAH) Activity

CompoundInhibition of AEA Accumulation (IC50, µM)Inhibition of FAAH Hydrolysis (Ki or IC50, µM)Reference
This compound ~5< 1 (Ki) / 2.6 (IC50)[1][2]
AM404 ~5< 1 (Ki) / 2.1 (IC50)[1][2]
AM1172 243 (Ki)[1]
OMDM-2 ~510 (Ki)[1]
UCM707 30< 1 (Ki)[1]

Table 2: Comparative Pharmacological Profile

CompoundActivity at TRPV1 ReceptorsIn Vivo EffectsReference
This compound Devoid of direct effectsAbolishes thermal hyperalgesia and mechanical allodynia in neuropathic pain models.[3][3]
AM404 Full agonistPrevents pain behavior and modulates cytokine and apoptotic pathways in neuropathic pain.[3][3][4]
AM1172 Not specified in the provided resultsNot specified in the provided results
OMDM-2 Not specified in the provided resultsNot specified in the provided results
UCM707 Not specified in the provided resultsNot specified in the provided results

Signaling Pathways

The primary mechanism of action for this compound and its analogs is the inhibition of the anandamide membrane transporter (AMT), which leads to an accumulation of AEA in the synaptic cleft. This elevated AEA then activates cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide_Synthesis Anandamide Synthesis Anandamide Anandamide (AEA) Anandamide_Synthesis->Anandamide Synthesized AEA_cleft Anandamide (AEA) Anandamide->AEA_cleft Release AMT Anandamide Membrane Transporter (AMT) AEA_cleft->AMT Uptake FAAH Fatty Acid Amide Hydrolase (FAAH) AMT->FAAH Transported AEA VDM11_analogs This compound & Analogs (AM404, etc.) VDM11_analogs->AMT Inhibit Metabolites Inactive Metabolites FAAH->Metabolites Hydrolysis

Caption: Mechanism of action of this compound and its analogs.

The increased synaptic anandamide resulting from AMT inhibition leads to the activation of cannabinoid receptors, which in turn modulate various intracellular signaling pathways.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Increased_AEA Increased Synaptic Anandamide (AEA) CB1R CB1 Receptor Increased_AEA->CB1R Activates CB2R CB2 Receptor Increased_AEA->CB2R Activates G_protein Gi/o Protein CB1R->G_protein Couples to CB2R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Modulation of Neurotransmission & Cellular Activity cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Downstream signaling of elevated anandamide.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of this compound and its analogs.

Anandamide (AEA) Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.

  • Cell Culture:

    • Neuro-2a cells are seeded in 12-well plates and grown to confluence.

  • Pre-incubation:

    • Cells are pre-incubated in a serum-free medium with the test compound (e.g., this compound or its analogs) at various concentrations or vehicle for 10 minutes. A known inhibitor like OMDM-1 can be used as a positive control.[5]

  • Incubation with Radiolabeled AEA:

    • [³H]-AEA is added to the wells at a final concentration of 400 nM, and the cells are incubated at 37°C for 15 minutes.[5]

    • To distinguish active transport from passive diffusion, a parallel set of experiments is conducted at 4°C.[5]

  • Washing:

    • The incubation medium is aspirated, and the cells are washed three times with ice-cold PBS containing 1% (w/v) BSA.[6]

  • Cell Lysis and Scintillation Counting:

    • Cells are lysed with 0.5 M aq NaOH, and the radioactivity is measured using a scintillation counter.[5]

  • Data Analysis:

    • The active uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C.[5] The IC50 values are then determined from the concentration-response curves.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic hydrolysis of anandamide by FAAH.

  • Enzyme Source:

    • Rat brain homogenates or membranes, or cells recombinantly expressing FAAH can be used as the enzyme source.

  • Assay Buffer:

    • A typical assay buffer is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[7]

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format at 37°C.[7]

    • 100% Initial Activity Wells: Contain FAAH assay buffer, diluted FAAH enzyme, and the solvent used to dissolve the inhibitor.[7]

    • Background Wells: Contain FAAH assay buffer and the solvent.[7]

    • Inhibitor Wells: Contain FAAH assay buffer, diluted FAAH, and the test compound at various concentrations.

  • Substrate Addition and Incubation:

    • The reaction is initiated by adding a fluorogenic FAAH substrate, such as AMC arachidonoyl amide, to all wells.[7] The final concentration of the substrate is typically around 1 µM.[7]

  • Fluorescence Measurement:

    • The fluorescence is monitored over time using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7] The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is proportional to FAAH activity.[7]

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined for each concentration of the test compound, and the IC50 or Ki values are calculated.

References

Validating the Antitussive Effects of VDM11 with CB1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitussive (cough-suppressing) effects of VDM11, a novel endocannabinoid modulator, with established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental procedures.

Executive Summary

This compound, an inhibitor of the anandamide transporter, has demonstrated significant, dose-dependent antitussive activity in preclinical models. This effect is mediated through the cannabinoid receptor 1 (CB1), as confirmed by its blockade with the selective CB1 antagonist, SR141716A. This guide presents the quantitative data supporting these findings and compares the efficacy of this compound with traditional antitussive agents, codeine and dextromethorphan. The evidence suggests that modulating the endocannabinoid system represents a promising therapeutic avenue for cough suppression.

Comparative Efficacy of Antitussive Agents

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound, codeine, and dextromethorphan in the capsaicin-induced cough model in mice.

Table 1: Antitussive Effect of this compound on Capsaicin-Induced Cough in Mice

Treatment GroupDose (mg/kg, s.c.)Number of Coughs (mean ± SEM)% Inhibition
Vehicle (Control)-25.4 ± 1.5-
This compound318.2 ± 1.728.3%
This compound1011.5 ± 2.154.7%

*p < 0.05 compared to vehicle. Data extracted from a study on capsaicin-induced cough in mice.

Table 2: Antagonism of this compound's Antitussive Effect by CB1 Antagonist SR141716A

Treatment GroupDose (mg/kg)Number of Coughs (mean ± SEM)
This compound10 (s.c.)11.5 ± 2.1
This compound + SR141716A10 (s.c.) + 3 (i.p.)22.8 ± 2.5**

**p < 0.05 compared to this compound alone. Data demonstrates the reversal of this compound's effect by a CB1 antagonist.

Table 3: Comparative Antitussive Effects of Codeine and Dextromethorphan (Capsaicin-Induced Cough Model)

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Cough
Codeine10~30-50%
Dextromethorphan10 - 30~40-60%

Note: Data for codeine and dextromethorphan are compiled from multiple studies and represent an estimated range of efficacy in similar preclinical models. A direct head-to-head comparison study with this compound was not identified.

Experimental Protocols

Capsaicin-Induced Cough Model in Mice

This model is a standard preclinical assay for evaluating the efficacy of potential antitussive drugs.

  • Animal Model: Male ddY mice are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment, often in a whole-body plethysmography chamber, for a period before the experiment to minimize stress-induced responses.

  • Drug Administration:

    • This compound: Administered subcutaneously (s.c.) at doses ranging from 3-10 mg/kg, typically 30 minutes before the capsaicin challenge.

    • SR141716A (CB1 Antagonist): Administered intraperitoneally (i.p.) at a dose of 3 mg/kg, usually 15-30 minutes prior to this compound administration.

    • Capsaicin (Cough Inducer): An aerosolized solution of capsaicin (e.g., 30 µM) is delivered into the chamber for a set duration (e.g., 3 minutes) to induce coughing.

  • Data Collection: The number of coughs is recorded by a trained observer, often with the aid of a sound-spectrogram analysis system, during the capsaicin exposure period.

  • Data Analysis: The mean number of coughs in the drug-treated groups is compared to the vehicle-treated control group. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound's Antitussive Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound Anandamide_Transporter Anandamide Transporter This compound->Anandamide_Transporter Inhibits Anandamide_int Anandamide (Intracellular) Anandamide_Transporter->Anandamide_int Uptake Anandamide_ext Anandamide (Extracellular) CB1R CB1 Receptor Anandamide_ext->CB1R Activates Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Cough_Signal Cough Signal Transmission Neurotransmitter_release->Cough_Signal Reduces SR141716A SR141716A (CB1 Antagonist) SR141716A->CB1R Blocks

Caption: Proposed mechanism of this compound's antitussive effect.

Experimental Workflow for Validating this compound's Antitussive Effect

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_challenge Cough Induction & Measurement cluster_analysis Data Analysis Animal_Prep Mouse Acclimatization in Plethysmography Chamber SR141716A_Admin Administer SR141716A (i.p.) or Vehicle Animal_Prep->SR141716A_Admin Wait1 Wait 15-30 min SR141716A_Admin->Wait1 VDM11_Admin Administer this compound (s.c.) or Vehicle Wait2 Wait 30 min VDM11_Admin->Wait2 Wait1->VDM11_Admin Capsaicin_Challenge Expose to Aerosolized Capsaicin (3 min) Wait2->Capsaicin_Challenge Record_Coughs Record Number of Coughs Capsaicin_Challenge->Record_Coughs Compare_Groups Compare Cough Counts between Treatment Groups Record_Coughs->Compare_Groups Statistical_Analysis Statistical Analysis (e.g., ANOVA) Compare_Groups->Statistical_Analysis

A Comparative Guide to VDM11 and Next-Generation FAAH Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the modulation of the endocannabinoid system through the inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic avenue. This guide provides an objective comparison of the first-generation FAAH inhibitor, VDM11, with several next-generation inhibitors, supported by experimental data and detailed protocols to aid in experimental design and compound selection.

This comparison focuses on key performance indicators including potency, selectivity, mechanism of action, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Quantitative Comparison of FAAH Inhibitors

The following table summarizes the key quantitative parameters for this compound and a selection of next-generation FAAH inhibitors.

InhibitorTargetMechanism of ActionIC50 / KiSelectivitySpeciesReference
This compound FAAHSubstrate and InhibitorIC50: 1.6 - 2.9 μM~10-fold vs. MAGL (IC50: 14 - 21 μM)Rat Brain[1][2]
URB597 FAAHIrreversible, CovalentIC50: 4.6 nMHighly selective vs. MAGL and CB1/CB2 receptors, but inhibits other serine hydrolases.Human, Rat[3][4]
PF-3845 FAAHIrreversible, CovalentKi: 230 nMHighly selective for FAAH over other serine hydrolases.Human, Rat[4]
PF-04457845 FAAHCovalentIC50: 7.2 nM (human), 7.4 nM (rat)Exquisitely selective for FAAH over other serine hydrolases.Human, Rat[4][5]
JNJ-42165279 FAAHCovalentIC50: 70 nM (human), 313 nM (rat)Highly selective against a panel of receptors, enzymes, and ion channels.Human, Rat[4][6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid This compound This compound This compound->FAAH Inhibits NextGen Next-Gen Inhibitors (e.g., URB597) NextGen->FAAH Inhibits

Figure 1: Simplified FAAH Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Potency Potency Assay (IC50/Ki determination) Selectivity Selectivity Profiling (vs. MAGL, other hydrolases) Potency->Selectivity Mechanism Mechanism of Action (Reversible/Irreversible) Selectivity->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK Efficacy Efficacy Models (e.g., Inflammatory Pain) PK->Efficacy TargetEngagement Target Engagement (Brain FAAH activity) Efficacy->TargetEngagement

Figure 2: General Experimental Workflow for FAAH Inhibitor Characterization.

Logical_Comparison cluster_attributes Key Attributes This compound This compound (First-Generation) Potency Potency This compound->Potency Lower (μM) Selectivity Selectivity This compound->Selectivity Moderate (vs. MAGL) Mechanism Mechanism This compound->Mechanism Substrate/Inhibitor NextGen Next-Generation Inhibitors (e.g., URB597, PF-04457845) NextGen->Potency Higher (nM) NextGen->Selectivity High (Broad Panel) NextGen->Mechanism Often Covalent, Irreversible

Figure 3: Logical Comparison of this compound and Next-Generation FAAH Inhibitors.

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature for determining the in vitro potency of FAAH inhibitors.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

  • Test compounds (this compound, next-generation inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • FAAH Assay Buffer

    • Test compound or vehicle control (DMSO)

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the AAMCA substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema in Rodents

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of FAAH inhibitors.[7][8][9]

Animals:

  • Male Wistar rats or C57BL/6 mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, next-generation inhibitors) formulated for administration (e.g., in a vehicle of 10% PEG-400, 10% Tween-80, and 80% saline)

  • P plethysmometer or digital calipers to measure paw volume/thickness

  • Positive control (e.g., indomethacin)

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Measure the paw volume or thickness of both the carrageenan-injected and the contralateral paw at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • The degree of edema is calculated as the difference in paw volume/thickness between the carrageenan-injected paw and the contralateral paw.

  • Compare the edema in the drug-treated groups to the vehicle-treated group to determine the anti-inflammatory efficacy of the inhibitors.

Discussion and Conclusion

This compound, initially characterized as an anandamide transport inhibitor, also exhibits direct inhibitory effects on FAAH, albeit with micromolar potency and moderate selectivity against MAGL.[1][2] This dual action and lower potency distinguish it from next-generation FAAH inhibitors.

Next-generation inhibitors, such as URB597, PF-3845, PF-04457845, and JNJ-42165279, have been specifically designed for high potency (nanomolar range) and selectivity for FAAH.[4][5] Many of these compounds act as irreversible, covalent inhibitors, leading to a prolonged duration of action in vivo.[10][11] Advanced screening methods like activity-based protein profiling (ABPP) have been instrumental in confirming the high selectivity of these newer compounds against a broad spectrum of other serine hydrolases, a crucial factor for minimizing off-target effects and potential toxicity.[11][12]

For researchers, the choice between this compound and a next-generation inhibitor will depend on the specific experimental goals. This compound may be a useful tool for initial exploratory studies or when a less potent, multi-target compound is desired. However, for studies requiring high potency, selectivity, and a well-defined mechanism of action to specifically probe the consequences of FAAH inhibition, the next-generation inhibitors are demonstrably superior. Their well-characterized profiles and in vivo efficacy make them more suitable for target validation and preclinical development.

This guide provides a foundational framework for comparing these FAAH inhibitors. It is recommended that researchers consult the primary literature for more detailed information on specific compounds and protocols to best inform their experimental design.

References

Evaluating the Specificity of VDM11 in Blocking Anandamide Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide (AEA), a key endocannabinoid, has its signaling terminated by cellular uptake and subsequent enzymatic degradation. The inhibition of anandamide uptake is a promising therapeutic avenue for various neurological and psychiatric disorders. VDM11 is a widely studied compound purported to inhibit this uptake process. This guide provides a critical evaluation of the specificity of this compound, comparing its performance with other relevant compounds and presenting supporting experimental data to aid researchers in making informed decisions for their studies.

Executive Summary

This compound, while often cited as an anandamide uptake inhibitor, demonstrates significant off-target activity, primarily inhibiting fatty acid amide hydrolase (FAAH), the main enzyme responsible for anandamide degradation. Evidence also suggests this compound can act as a substrate for FAAH and inhibit monoacylglycerol lipase (MAGL). This lack of specificity complicates the interpretation of experimental results and highlights the need for careful consideration of its use. This guide will delve into the available data, comparing this compound to other inhibitors and providing detailed experimental context.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound and other commonly used inhibitors on key components of the endocannabinoid system. The data clearly illustrates the overlapping activity of this compound.

CompoundPrimary TargetIC50 for FAAH Inhibition (rat brain)IC50 for MAGL Inhibition (rat brain)Activity at CB1/CB2 ReceptorsActivity at VR1Reference
This compound Anandamide Uptake2.6 µM (in presence of 0.125% BSA)14 µM (in presence of 0.125% BSA)No significant activityNo significant activity[1][2]
1.6 µM (in absence of BSA)6 µM (in absence of BSA)[1]
AM404 Anandamide Uptake2.1 µM (in presence of 0.125% BSA)Weak inhibitorAgonistAgonist[1]
URB597 FAAHSelective FAAH inhibitorWeak inhibitorNo significant activityNo significant activity[1]
CAY10401 FAAHSelective FAAH inhibitorNot reportedNot reportedNot reported[1]

Key Observations:

  • This compound inhibits FAAH with a potency similar to that of the recognized anandamide uptake inhibitor, AM404.[1]

  • The inhibitory potency of this compound against both FAAH and MAGL is influenced by the presence of bovine serum albumin (BSA) in the assay, with higher potency observed in the absence of BSA.[1]

  • Unlike AM404, this compound shows negligible activity at the cannabinoid receptors (CB1 and CB2) and the vanilloid receptor 1 (VR1), suggesting some degree of selectivity in that regard.[2]

  • Studies have shown that this compound can be metabolized by FAAH, acting as an alternative substrate, which further complicates its mechanism of action as a simple uptake inhibitor.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the anandamide signaling pathway and a typical experimental workflow for assessing anandamide uptake.

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_channel Ca2+ Channel PLC PLC DAGL DAGL PLC->DAGL AEA_synthesis Anandamide (AEA) Synthesis DAGL->AEA_synthesis NAPE_PLD NAPE-PLD NAPE_PLD->AEA_synthesis AEA Anandamide (AEA) AEA_synthesis->AEA Releases mGluR mGluR mGluR->PLC Activates CB1R CB1 Receptor AEA->CB1R Binds to (Retrograde signal) AMT Anandamide Transporter (AMT) AEA->AMT Uptake CB1R->Ca_channel FAAH FAAH AMT->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid

Anandamide Signaling Pathway

experimental_workflow start Start: Cell Culture (e.g., Neuro-2a cells) preincubation Pre-incubation with Inhibitor (e.g., this compound) or Vehicle start->preincubation incubation Incubation with Radiolabeled Anandamide ([3H]AEA) preincubation->incubation wash Wash cells to remove extracellular [3H]AEA incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting to Quantify Intracellular [3H]AEA lysis->scintillation analysis Data Analysis: Compare inhibitor vs. vehicle scintillation->analysis

References

Safety Operating Guide

Proper Disposal Procedures for VDM11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of VDM11

This document provides detailed procedural guidance for the safe and compliant disposal of this compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide), a potent and selective anandamide membrane transporter inhibitor. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is often supplied in a solution of ethanol, rendering it a highly flammable liquid.[1] It is also classified as a substance that causes serious eye irritation and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with the safety data sheet (SDS) and have access to appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 313998-81-1[2][3]
Molecular Formula C₂₇H₃₉NO₂[2]
Molar Mass 409.6 g/mol [2]
Solubility in Ethanol 30 mg/mL[2]
Solubility in DMSO 20 mg/mL[2]
Solubility in DMF 30 mg/mL[2]
Storage Temperature -20°C[3][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and spill cleanup materials.

Waste Segregation and Collection
  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the solvent (e.g., glass or a specific type of chemically resistant plastic for ethanol solutions).[5] Do not use metal containers for corrosive wastes, although this compound in ethanol is not corrosive, it is good practice to avoid metal for mixed chemical waste.

    • Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Liquid," and lists all chemical constituents, including "this compound" and the solvent (e.g., "Ethanol").

    • Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Fill containers to no more than 90% of their capacity to allow for vapor expansion.[5]

  • Solid Waste:

    • Dispose of solid this compound, contaminated personal protective equipment (gloves, etc.), and other contaminated labware (e.g., pipette tips, vials) in a separate, clearly labeled solid hazardous waste container.

    • This container should also be marked as "Hazardous Waste" and indicate the presence of this compound.

Storage of Hazardous Waste
  • Store the designated this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Store flammable liquid waste in a certified flammable storage cabinet.[1]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

Arranging for Professional Disposal
  • This compound waste is classified as hazardous and must not be disposed of down the drain or in regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste containers.

  • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Decontamination of Reusable Labware
  • Reusable glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse the labware multiple times with a suitable solvent (such as ethanol) and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

VDM11_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Usage (Liquid or Solid) B Liquid Waste (this compound solutions, rinsates) A->B C Solid Waste (Contaminated PPE, labware) A->C D Labeled, Sealed Flammable Liquid Waste Container B->D E Labeled, Sealed Solid Waste Container C->E F Flammable Storage Cabinet in Satellite Accumulation Area D->F E->F G Arrange Pickup with EHS or Licensed Contractor F->G H Incineration or other approved disposal method G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling VDM11

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of VDM11, a potent cannabinoid reuptake inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.

This compound, with the IUPAC name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a gold-colored oil that is sensitive to light.[1] It is essential to store it under an inert gas, such as argon, in a dark place at temperatures of -20°C or lower.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard Statement
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor[2]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[2]
Respiratory sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or goggles, and a face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated.
Body Laboratory coat.A flame-retardant lab coat is recommended. It should be fully buttoned.
Respiratory Use in a well-ventilated area. A respirator may be required for certain procedures.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Operational Plan

A clear operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

VDM11_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in a Fume Hood A->B Ensure Ventilation C Thaw this compound (if frozen) B->C Proceed with Caution D Prepare Solutions C->D Aliquot as needed E Conduct Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste F->G Segregate Waste H Remove PPE G->H Properly Doff

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The label should clearly state "Hazardous Waste: this compound" and include the relevant hazard symbols.

  • Solid Waste: All disposables contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a separate, labeled hazardous waste container.

Disposal Method:

  • This compound must not be disposed of with household garbage or poured down the drain.[2]

  • All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for this compound waste disposal.

VDM11_Disposal_Plan A This compound Waste Generated B Is it liquid or solid waste? A->B C Collect in a labeled hazardous liquid waste container B->C Liquid D Collect in a labeled hazardous solid waste container B->D Solid E Store in a designated hazardous waste accumulation area C->E D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VDM11
Reactant of Route 2
Reactant of Route 2
VDM11

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.